Author: BenchChem Technical Support Team. Date: March 2026
Topic: Ethyl 3-iodo-1H-indazole-6-carboxylate Chemical Structure Properties
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
Ethyl 3-iodo-1H-indazole-6-carboxylate (CAS: 1041205-24-6) represents a high-value pharmacophore intermediate in modern drug discovery.[1] Its structural utility lies in its bifunctional orthogonality : the C-3 iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), while the C-6 ethyl ester provides a tunable site for solubility modulation or conversion into amides and acids (common in kinase inhibitor motifs).[1] This guide details the structural properties, validated synthesis protocols, and reactivity profiles necessary for utilizing this scaffold in library generation and lead optimization.[2]
Chemical Identity & Structural Analysis[3][4]
Core Identity Data
Property
Specification
Chemical Name
Ethyl 3-iodo-1H-indazole-6-carboxylate
CAS Number
1041205-24-6
Molecular Formula
Molecular Weight
316.09 g/mol
SMILES
CCOC(=O)c1ccc2c(I)[nH]nc2c1
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, THF; Low solubility in water
Structural Electronic Effects
The indazole core is an aromatic bicycle containing a pyrazole ring fused to a benzene ring.[1]
C-3 Position (Iodine): The iodine atom at C-3 is activated for oxidative addition by palladium(0) catalysts.[1] The electron-withdrawing nature of the pyrazole ring makes this position highly reactive compared to simple aryl iodides.[1]
C-6 Position (Ester): The ethyl ester at C-6 exerts an electron-withdrawing effect on the benzene ring, slightly deactivating the system towards electrophilic aromatic substitution but stabilizing the N-H bond.[1]
N-1 vs. N-2 Tautomerism: In solution, the 1H-tautomer is thermodynamically favored over the 2H-tautomer.[1] However, alkylation conditions can yield mixtures unless specific bases or steric controls are employed.
Validated Synthesis Protocols
The most robust route to ethyl 3-iodo-1H-indazole-6-carboxylate involves the direct electrophilic iodination of the parent indazole ester.[1] This method avoids the use of unstable diazonium intermediates often required for other substitution patterns.[1]
Primary Route: Direct Iodination
Reaction Principle: Electrophilic substitution at the C-3 position using molecular iodine under basic conditions.[1]
Dissolution: Charge a reaction vessel with ethyl 1H-indazole-6-carboxylate (1.0 equiv) and dissolve in anhydrous DMF (10 volumes).
Base Addition: Add KOH pellets (2.0 equiv) or finely ground
. Stir at room temperature for 15 minutes to facilitate deprotonation/activation of the N-1 position.
Iodination: Add molecular iodine (
, 1.2 equiv) portion-wise over 20 minutes. Note: The reaction is slightly exothermic.[1][6]
Reaction: Stir the mixture at ambient temperature (20–25°C) for 3–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS until the starting material is consumed.[1]
Quenching: Pour the reaction mixture into a stirred solution of 10% aqueous sodium thiosulfate (
) to quench excess iodine. A precipitate should form.[1][4][6]
Isolation: Filter the solid precipitate. Wash the cake with water (
) to remove residual DMF and inorganic salts.
Purification: Dry the solid under vacuum at 45°C. If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Figure 1. Step-by-step synthetic workflow for the C-3 iodination of the indazole scaffold.
Reactivity Profile & Applications
The strategic value of ethyl 3-iodo-1H-indazole-6-carboxylate lies in its ability to undergo orthogonal functionalization.[1]
C-3 Palladium-Catalyzed Cross-Coupling
The C-I bond is highly responsive to Pd(0) insertion, enabling the construction of complex libraries.[1]
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids.[1]
Conditions:
(5 mol%), (2M aq), DME/EtOH, 80°C.
Application: Introducing biaryl motifs common in kinase inhibitors (e.g., Axitinib analogs).[2]
Sonogashira Coupling: Reaction with terminal alkynes.[1]
Conditions:
, CuI, , THF, RT.
Application: Extending the carbon skeleton with rigid linkers.[1]
Protection: Introduction of THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) groups to prevent catalyst poisoning during subsequent steps.
C-6 Ester Manipulation[1]
Hydrolysis: Conversion to the carboxylic acid using LiOH in THF/Water.[1] This reveals the acid functionality for amide coupling.[1]
Amidation: Direct conversion to amides using
and amines (Weinreb amidation protocol) or via the acid intermediate.[2]
Understanding the physical behavior of this intermediate is crucial for assay development and formulation.[1]
Property
Value / Observation
Melting Point
Estimated >120°C (Analogous methyl ester MP ~180°C range depending on purity)
LogP (Calculated)
~2.8 – 3.2 (Moderate lipophilicity)
pKa (N-H)
~13.5 (Acidic proton)
TPSA
~55 Ų
H-Bond Donors
1 (N-H)
H-Bond Acceptors
3 (N, C=O, O)
Safety & Handling
Hazards: Like many halogenated heterocycles, this compound may be an irritant to eyes, skin, and the respiratory system.
Storage: Store at 2–8°C in a dark, dry place. Iodine-containing compounds can be light-sensitive over long periods; amber vials are recommended.[1]
Disposal: Dispose of as hazardous chemical waste containing halogens.[1]
References
Chemical Identity & CAS: ChemSrc. (2025). Ethyl 3-iodo-1H-indazole-6-carboxylate Property Data. Link
Iodination Methodology: BenchChem Technical Support. (2025).[7][8] A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Link
Indazole Synthesis: Li, Z., et al. (2020).[2][9] Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI Applied Sciences.[1] Link
Kinase Inhibitor Applications: Pfizer Inc. (2006).[2] Methods for preparing indazole compounds (WO2006048745A1).[2] Google Patents. Link
General Indazole Chemistry: Organic Syntheses. (2012). 1H-Indazole-3-carboxylic acid, ethyl ester.[1] Org. Synth. 2012, 89, 450-459.[1] Link
CAS Number: 1041205-24-6 Formula: C₁₀H₉IN₂O₂ Molecular Weight: 316.09 g/mol Executive Summary Ethyl 3-iodo-1H-indazole-6-carboxylate is a high-value heterocyclic intermediate utilized primarily in the synthesis of multi-...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 1041205-24-6
Formula: C₁₀H₉IN₂O₂
Molecular Weight: 316.09 g/mol
Executive Summary
Ethyl 3-iodo-1H-indazole-6-carboxylate is a high-value heterocyclic intermediate utilized primarily in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). Its structural utility lies in its dual-functionalized core: the C3-iodo moiety serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the C6-ethyl ester provides a masked carboxylic acid for subsequent amide coupling or heterocycle formation.
This monograph details the synthesis, physicochemical properties, and strategic application of this scaffold in medicinal chemistry, specifically addressing the challenges of regioselectivity during functionalization.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Soluble in DMSO, DMF, THF; sparingly soluble in water
Melting Point
168–172 °C (Predicted based on methyl ester analog)
Synthetic Pathways & Methodology
The synthesis of Ethyl 3-iodo-1H-indazole-6-carboxylate is most efficiently achieved via the direct electrophilic iodination of the parent indazole ester. This route avoids the harsh conditions associated with diazotization of amino-indazoles.
Protocol A: Direct C3-Iodination (Preferred Route)
This method utilizes elemental iodine in the presence of a base. The C3 position of the 1H-indazole ring is electron-rich relative to the benzene ring, allowing for selective halogenation even in the presence of the electron-withdrawing C6-ester.
Iodinating Agent: Iodine (I₂) or N-Iodosuccinimide (NIS)
Base: Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)
Solvent: DMF or 1,4-Dioxane
Step-by-Step Methodology:
Dissolution: Charge a reaction vessel with Ethyl 1H-indazole-6-carboxylate (1.0 equiv) and DMF (10 vol). Stir until dissolved.
Base Addition: Add KOH (2.0 equiv) pellets or crushed powder. Stir for 15 minutes at ambient temperature. Note: The solution typically turns yellow/orange due to deprotonation of the N1-H.
Iodination: Add Iodine (I₂) (1.2 equiv) portion-wise over 30 minutes. Maintain temperature < 30°C (exothermic reaction).[2]
Reaction Monitoring: Stir at room temperature for 3–6 hours. Monitor by LCMS for the disappearance of starting material (M+H = 191) and formation of product (M+H = 317).
Quenching: Pour the reaction mixture into ice-cold water (50 vol) containing 5% sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.
Isolation: The product precipitates as a solid.[2][3][4][5][6] Filter, wash copiously with water, and dry under vacuum at 45°C.
Purification: If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (0–30% EtOAc in Hexanes).
Protocol B: Esterification of the 3-Iodo Acid
Alternatively, if 3-iodo-1H-indazole-6-carboxylic acid (CAS 1086391-11-8) is available, it can be esterified.[7]
Conditions: Reflux in anhydrous Ethanol with catalytic H₂SO₄ or Thionyl Chloride (SOCl₂) for 4–8 hours.
The following diagram illustrates the synthesis and the regioselective reactivity of the scaffold.
Caption: Synthesis of Ethyl 3-iodo-1H-indazole-6-carboxylate and divergent downstream functionalization pathways.[8]
Applications in Drug Discovery
The 3-iodo-indazole scaffold is a pharmacophore "privileged structure" in kinase inhibitor design.
1. C3-Diversification (Suzuki/Sonogashira Coupling):
The C3-iodine is highly reactive toward Palladium-catalyzed cross-coupling. This allows for the installation of aryl, heteroaryl (e.g., pyridine, as seen in Axitinib analogs), or vinyl groups.
Critical Insight: Unprotected N1-H can poison Pd catalysts or lead to side reactions. It is standard protocol to protect N1 (e.g., with THP, SEM, or Boc) before attempting complex C3 couplings, although direct coupling is possible with optimized ligands (e.g., XPhos).
2. C6-Amide Formation:
The ethyl ester is a "masked" amide. Following C3 functionalization, the ester is hydrolyzed (LiOH/THF/H₂O) to the carboxylic acid, which is then coupled with amines to generate the final inhibitor structure. This is common in designing VEGFR inhibitors where the amide moiety forms key hydrogen bonds in the ATP-binding pocket.
3. Regioselectivity Challenges (N1 vs N2):
Alkylation of the indazole nitrogen (if required) typically favors the N1 position thermodynamically. However, steric bulk at C7 or electronic effects from the C6-ester can influence the N1:N2 ratio. The 3-iodo substituent generally does not sterically hinder N1 alkylation.
Analytical Characterization (Expected Data)
For verification of the synthesized material (CAS 1041205-24-6), the following spectral signatures are diagnostic:
¹H NMR (400 MHz, DMSO-d₆):
δ 13.8 ppm (s, 1H): Broad singlet for Indazole N1-H (exchangeable).
δ 8.2–7.6 ppm (m, 3H): Aromatic protons. The proton at C7 (ortho to ester) will be a doublet or singlet depending on resolution, typically shifted downfield due to the ester carbonyl.
δ 4.35 ppm (q, 2H): Methylene group of the ethyl ester (-OCH₂-).
δ 1.35 ppm (t, 3H): Methyl group of the ethyl ester (-CH₃).
LC-MS (ESI):
Positive Mode: [M+H]⁺ peak at 317.0 m/z .
Isotope Pattern: No bromine/chlorine pattern; single dominant peak confirms Iodine.
Handling & Stability
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light, as organic iodides can liberate iodine upon prolonged UV exposure.
Safety: The compound is an organic solid and should be treated as a potential skin and eye irritant (H315, H319). Use standard PPE (gloves, goggles, lab coat).
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
Chemical Identity: Ethyl 3-iodo-1H-indazole-6-carboxylate (CAS 1041205-24-6). ChemSrc Database. Accessed March 2026. Link
Synthetic Methodology (General Indazole Iodination): Synthesis of 3-iodo-1H-indazole derivatives. BenchChem Protocols.[4] Link
Comprehensive Technical Guide: Ethyl 3-iodo-1H-indazole-6-carboxylate in Advanced Drug Discovery
Executive Summary In modern medicinal chemistry, the indazole ring system serves as a privileged scaffold, frequently utilized to mimic purine rings in ATP-competitive kinase inhibitors and to modulate nuclear receptors....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the indazole ring system serves as a privileged scaffold, frequently utilized to mimic purine rings in ATP-competitive kinase inhibitors and to modulate nuclear receptors. Ethyl 3-iodo-1H-indazole-6-carboxylate (CAS: 1041205-24-6) is a highly versatile, orthogonally functionalized building block[1].
By featuring a reactive iodine atom at the C3 position and an ethyl ester at the C6 position, this intermediate allows drug development professionals to execute complex, multi-step synthetic pathways—such as sequential palladium-catalyzed cross-couplings and amidations—without compromising the integrity of the core pharmacophore. This guide details the physicochemical properties, mechanistic synthesis, and downstream pharmacological applications of this critical compound.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physicochemical properties of ethyl 3-iodo-1H-indazole-6-carboxylate is essential for predicting its behavior in organic solvents during synthesis and its purification profile. The presence of the heavy iodine atom significantly increases the molecular weight and lipophilicity of the core indazole ring, while the ethyl ester acts as a robust protecting group for the C6 carboxylic acid.
Indicates the addition of an ethyl group and iodine to the core[1].
Molecular Weight
316.09 g/mol
High MW due to iodine (126.9 g/mol ); requires careful mass balance tracking[1].
SMILES String
CCOC(=O)c1ccc2c(I)[nH]nc2c1
Useful for in silico docking and LogP prediction[1].
Hydrogen Bond Donors
1 (Indazole N-H)
Critical for binding to kinase hinge regions.
Hydrogen Bond Acceptors
3 (N, C=O, -O-)
Facilitates interactions with target protein backbones.
Mechanistic Synthesis & Regioselectivity
As a Senior Application Scientist, it is crucial to understand the causality behind the synthetic route. The synthesis of ethyl 3-iodo-1H-indazole-6-carboxylate from 1H-indazole-6-carboxylic acid requires two fundamental transformations: esterification and electrophilic aromatic substitution (iodination).
Why esterify first?
The free C6-carboxylic acid is highly polar, poorly soluble in organic solvents, and its acidic proton can interfere with the basic conditions often required for iodination. Converting it to an ethyl ester masks the acidic proton, improves solubility in solvents like DMF, and protects the carboxylate from unwanted side reactions during subsequent cross-coupling.
Why does iodination occur exclusively at C3?
The indazole system is an electron-rich, 10-π electron heteroaromatic ring. The pyrazole moiety of the indazole is highly nucleophilic. When treated with an electrophilic iodine source, attack occurs preferentially at the C3 position. This regioselectivity is thermodynamically driven; the resulting arenium ion (sigma complex) at C3 allows the positive charge to be delocalized across the adjacent nitrogen atoms without disrupting the aromaticity of the fused benzene ring.
Synthetic workflow for ethyl 3-iodo-1H-indazole-6-carboxylate.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system; visual cues (dissolution, precipitation) and specific workup steps inherently confirm the success of the chemical transformations.
Step 1: Fischer Esterification
Reaction: Suspend 1H-indazole-6-carboxylic acid (1.0 eq) in absolute ethanol (0.2 M). Add catalytic concentrated sulfuric acid (H₂SO₄, 0.1 eq).
Execution: Reflux the mixture at 80°C for 12 hours. Validation: The initial suspension will gradually become a clear solution as the ester forms and solubility increases.
Workup: Concentrate the mixture in vacuo to remove excess ethanol. Dilute with ethyl acetate and neutralize carefully with saturated aqueous NaHCO₃ until CO₂ evolution ceases.
Isolation: Extract, dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield ethyl 1H-indazole-6-carboxylate .
Step 2: Electrophilic Iodination
Reaction: Dissolve ethyl 1H-indazole-6-carboxylate (1.0 eq) in anhydrous DMF (0.3 M). Add crushed potassium hydroxide (KOH, 2.0 eq). Causality: KOH deprotonates the indazole N-H, forming an indazolide anion, which drastically increases the electron density and nucleophilicity of the C3 position.
Execution: Cool the mixture to 0°C. Add elemental iodine (I₂, 1.2 eq) portion-wise. Stir the reaction mixture at room temperature for 2-4 hours.
Quench & Workup: Pour the reaction mixture into an ice-cold 10% aqueous solution of sodium bisulfite (NaHSO₃). Validation: The dark brown color of unreacted iodine will immediately dissipate, and the highly hydrophobic product will crash out of the aqueous solution as a solid precipitate.
Isolation: Filter the precipitate under vacuum, wash thoroughly with deionized water to remove DMF and inorganic salts, and dry under high vacuum to afford ethyl 3-iodo-1H-indazole-6-carboxylate .
The true value of ethyl 3-iodo-1H-indazole-6-carboxylate lies in its orthogonal reactivity, making it a cornerstone in the synthesis of complex therapeutics.
1. RORγt Inhibitors for Autoimmune Diseases:
The C3-iodo group is a prime candidate for Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids. Following C3 functionalization, the C6-ethyl ester can be saponified (using LiOH/H₂O) to yield a free carboxylic acid, which is then coupled with various amines via amide bond formation (e.g., using HATU/DIPEA). This exact sequential methodology is extensively utilized to synthesize Retinoic acid receptor-related orphan receptor gamma t (RORγt) inhibitors, which are critical in treating Th17-driven autoimmune disorders like psoriasis[2].
2. p38 MAP Kinase Inhibitors for Inflammation:
Indazole derivatives synthesized from this scaffold are also heavily implicated in the inhibition of p38 Mitogen-Activated Protein Kinases (MAPK). By substituting the C3 and C6 positions, researchers generate compounds that bind to the ATP-binding pocket of p38, thereby halting the downstream signaling cascade that leads to the overproduction of pro-inflammatory cytokines like TNF-α[3].
Downstream functionalization and biological target intervention pathway.
Strategic Deployment of Indazole-6-Carboxylate Derivatives in Modern Medicinal Chemistry
Executive Summary Indazole-6-carboxylate derivatives have emerged as highly versatile and privileged scaffolds in modern drug discovery[1]. This technical guide details the structural rationale, synthetic methodologies,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Indazole-6-carboxylate derivatives have emerged as highly versatile and privileged scaffolds in modern drug discovery[1]. This technical guide details the structural rationale, synthetic methodologies, and therapeutic applications of the indazole-6-carboxylate pharmacophore, providing actionable insights for medicinal chemists and drug development professionals.
Structural Logic & Pharmacophore Modeling
The indazole core is a widely recognized bioisostere of both indole and purine[1]. The presence of adjacent nitrogen atoms provides an optimal hydrogen bond donor-acceptor pair, allowing the scaffold to anchor tightly within the ATP-binding hinge region of various kinases[2].
Functionalization at the 6-position is strategically significant. In many kinase targets, the C6 vector points outward toward the solvent-exposed region or into adjacent hydrophobic pockets. This allows medicinal chemists to append solubilizing groups or selectivity-driving motifs without disrupting the primary hinge-binding interactions[2]. Furthermore, the 6-carboxylate group can serve as a directing group for advanced C-H activation chemistries, enabling the construction of complex polycyclic systems[3].
Synthetic Methodologies & Experimental Workflows
The synthesis of indazole-6-carboxamide libraries typically utilizes methyl 1H-indazole-6-carboxylate as the primary building block[4]. The workflow relies on a highly efficient, self-validating two-step process: saponification followed by amide coupling.
Fig 1. Stepwise functionalization of indazole-6-carboxylate scaffolds.
Protocol: Synthesis of Indazole-6-carboxamide Libraries
Phase 1: Saponification (Ester Hydrolysis)
Reagent Preparation : Dissolve methyl 1H-indazole-6-carboxylate (1.0 eq) in a 1:1 (v/v) mixture of THF and Methanol[4].
Reaction : Add 2.0 eq of 1N aqueous NaOH dropwise. Stir at 25°C for 4 hours[4].
Causality : THF ensures the hydrophobic ester remains solvated, while Methanol acts as a miscible bridge to the aqueous NaOH. Ambient temperature prevents degradation of the indazole core.
Validation : Monitor via TLC (EtOAc:Hexane 1:1). The disappearance of the high-Rf ester spot and the emergence of a baseline spot confirms the formation of the sodium carboxylate salt.
Isolation : Acidify the mixture with 1N HCl to pH 3-4. The resulting precipitate is 1H-indazole-6-carboxylic acid. Filter and dry under a vacuum[4].
Phase 2: Amide Coupling
Activation : Dissolve 1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq), HOAt (1.2 eq), and DIPEA (3.0 eq). Stir for 30 minutes at room temperature[4].
Causality : HOAt is utilized over HOBt due to its enhanced efficiency in sterically hindered or electron-deficient systems, minimizing racemization and side-product formation. DIPEA neutralizes the HCl salt of EDC without competing as a nucleophile.
Coupling : Add the target aryl or alkyl amine (1.1 eq). Stir for 24 hours[4].
Validation : Confirm the presence of the [M+H]+ peak corresponding to the target indazole-6-carboxamide via LC-MS.
Purification : Quench with water, extract with EtOAc, and purify via flash column chromatography to yield the final derivative[4].
Advanced Functionalization : In more complex synthetic routes, the 6-carboxylic acid moiety acts as a directing group in Rh(III)-catalyzed C7–H activation. This facilitates regioselective [4 + 2] annulation with ynamides to synthesize structurally diverse indazole-fused pyrans[3].
Target Biology & Therapeutic Applications
A. Kinase Inhibition (FLT3 and EGFR)
Indazole-6-derivatives are highly effective against FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML)[2]. By coupling the indazole-6-carboxylate core with a benzimidazole moiety, researchers have developed inhibitors that not only target wild-type FLT3 but also overcome the clinical resistance conferred by the D835Y mutation[2]. Similarly, multi-targeted indazole-6-carboxamides exhibit potent antiproliferative activity by simultaneously inhibiting EGFR, c-Met, and CDK2[4].
Fig 2. Mechanism of FLT3 kinase inhibition by indazole-6-derivatives.
B. Ion Channel Modulation (CFTR)
Beyond kinases, the indazole-6-carboxylate scaffold has been deployed in the treatment of cystic fibrosis. Structure-based virtual screening of over 155 million molecules identified indazole-6-carboxamides (e.g., compound I1424) as potent allosteric potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[5]. The 6-carboxamide vector was crucial for optimizing binding affinity within the CFTR potentiator site, achieving mid-nanomolar potency[5].
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the quantitative binding and efficacy data for key indazole-6-carboxylate derivatives across various therapeutic targets, demonstrating the broad utility of the scaffold.
The indazole-6-carboxylate scaffold represents a cornerstone of modern rational drug design. Its ability to act as a robust hydrogen-bonding anchor while providing a highly modifiable C6 vector allows for the rapid generation of diverse, target-specific libraries. Whether utilized as a directing group in complex C-H activation synthesis or as a primary pharmacophore for kinase and ion channel modulation, indazole-6-carboxylates will continue to drive innovation in medicinal chemistry.
References
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants
Source: ResearchGate
URL:[Link]
Structure-based discovery of CFTR potentiators and inhibitors
Source: PMC (PubMed Central)
URL:[Link]
Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism
Source: Assiut University / ScienceDirect
URL:[Link]
Rh(III)-Catalyzed Regioselective [4 + 2] Annulation of 2-Benzyl-2H-indazole-6-carboxylic Acids with Ynamides to Access Indazole-Fused Pyrans
Source: ACS Publications
URL:[Link]
The 3-Iodo-Indazole Scaffold: A Versatile Pharmacophore and Synthetic Linchpin in Modern Drug Discovery
As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I approach the indazole scaffold not merely as a chemical structure, but as a programmable module for target-directed drug discovery. Among...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I approach the indazole scaffold not merely as a chemical structure, but as a programmable module for target-directed drug discovery. Among its derivatives, 3-iodo-1H-indazole occupies a uniquely dual role: it is a highly active biological pharmacophore in its own right, and a critical synthetic intermediate that enables the rapid generation of complex therapeutic agents[1].
This technical guide dissects the mechanistic causality, structure-activity relationships (SAR), and self-validating experimental workflows that make 3-iodo-indazole a cornerstone in the development of kinase inhibitors, antimicrobial agents, and antiparasitic drugs.
The selection of an iodine atom at the C3 position of the indazole ring is a highly deliberate choice driven by both electronic and steric causality.
Synthetic Causality: The carbon-iodine (C–I) bond possesses a lower bond dissociation energy compared to C–Br or C–Cl bonds. This thermodynamic property makes the C3 position highly susceptible to oxidative addition by Palladium(0) catalysts, allowing for cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) to proceed under milder conditions[2]. This preserves sensitive functional groups elsewhere on the molecule.
Biological Causality: In biological systems, the large, polarizable electron cloud of the iodine atom allows for strong halogen bonding within the hydrophobic pockets of target proteins. Furthermore, the indazole core itself acts as an excellent bioisostere for the purine ring of endogenous ATP, making it an ideal scaffold for competitive kinase inhibition[3].
Kinase Inhibition (Oncology Applications)
Indazole derivatives are heavily utilized in the design of ATP-competitive kinase inhibitors. For instance, fragment-based drug discovery (FBDD) has successfully utilized 3-iodo-indazole derivatives to target Aurora A kinase , a critical regulator of cellular mitosis. By projecting functional groups from the C3 position deep into the ATP-binding pocket, researchers have achieved highly potent inhibition (IC50 = 26 nM), leading to cell cycle arrest and apoptosis in cancer models[3].
Similarly, 3-iodo-indazole precursors have been instrumental in synthesizing Polo-like kinase 4 (PLK4) inhibitors. Optimized derivatives have demonstrated superior antiproliferative potency against neuroblastoma (IMR-32) and breast cancer (MCF-7) cell lines[4].
Mechanism of ATP-competitive kinase inhibition by 3-iodo-indazole derivatives leading to apoptosis.
Antimicrobial & Antiparasitic Activity
Beyond oncology, the lipophilicity of the indazole core (which increases the overall LogD of the molecule) enhances cell membrane penetration in bacterial and parasitic pathogens.
Bacterial Gyrase B (GyrB): Replacing polar pyrazolopyridone cores with an indazole scaffold has yielded potent GyrB inhibitors capable of penetrating the cell walls of Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating excellent whole-cell antibacterial activity[5].
Trypanosoma brucei: 3-substituted indazoles have been validated as sub-micromolar inhibitors of Trypanothione Synthetase (TbTryS), a critical enzyme for the redox survival of the parasite responsible for African sleeping sickness[6].
Quantitative Biological Activity
To provide a clear performance benchmark, the following table synthesizes the biological activities of various 3-iodo-indazole derivatives and their downstream cross-coupled products against diverse cellular targets.
Detailed methodologies are crucial for the replication of experimental findings. Below are the field-proven, step-by-step protocols for the synthesis and derivatization of 3-iodo-1H-indazole. Each protocol is designed as a self-validating system , ensuring that quality control is built directly into the workflow.
Protocol 1: Regioselective Synthesis of 3-Iodo-1H-indazole
Causality: The use of a strong base (KOH) deprotonates the N1 nitrogen of the indazole ring. This dramatically increases the electron density of the pyrazole system, directing the electrophilic attack of the iodine molecule (
Dissolution: Dissolve 1H-indazole (1.0 equiv, e.g., 1.69 mmol) in anhydrous N,N-Dimethylformamide (DMF, 10 mL). Why DMF? As a polar aprotic solvent, it stabilizes the intermediate anionic species without donating protons that would quench the reaction.
Base Addition: Add KOH pellets (4.0 equiv, 6.77 mmol) to the stirring solution.
, 2.0 equiv, 3.38 mmol) to the mixture. Stir the reaction at room temperature for 1 to 3 hours[2].
Quenching & Isolation: Pour the mixture into a 10% aqueous
solution. Causality: Sodium bisulfite acts as a reducing agent, converting unreacted, highly reactive into inert iodide ions (), preventing oxidative degradation during workup. Extract with diethyl ether, wash with brine, dry over , and evaporate the solvent.
Validation Checkpoints:
LC-MS: Confirm the presence of the exact mass. The
1H NMR (500 MHz, CDCl3): The defining proof of success is the disappearance of the C3-H proton (which typically appears around 8.0 ppm in unsubstituted indazole) and the retention of the broad singlet for the N-H proton around 10.5 ppm[2].
Causality: To build complex kinase inhibitors, the 3-iodo-indazole is coupled with aryl boronic acids. The weak C–I bond ensures rapid oxidative addition to the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
catalyst, initiating the catalytic cycle.
Reagent Assembly: Under a strict nitrogen atmosphere, combine 3-iodo-1H-indazole (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and
(0.1 equiv) in a DMF/Water mixture (2:1 ratio)[2].
Base Addition: Add a mild base, such as
(3.0 equiv), to facilitate the transmetalation step of the catalytic cycle.
Coupling: Reflux the mixture at 80 °C with vigorous stirring for 8–12 hours[2].
Purification: Evaporate the solvent under vacuum, dissolve the crude in ethyl acetate, wash with brine, and purify via silica gel column chromatography.
Validation Checkpoints:
TLC: Monitor the disappearance of the UV-active 3-iodo-indazole spot.
1H NMR: Confirm the appearance of new multiplet signals in the aromatic region (7.20–8.50 ppm) corresponding to the newly attached aryl group[2].
Self-validating synthetic workflow for the generation of 3-aryl-indazole bioactive scaffolds.
Conclusion
The 3-iodo-indazole scaffold bridges the gap between synthetic feasibility and biological potency. By leveraging the unique electronic properties of the C3-iodine substitution, researchers can execute highly regioselective cross-coupling reactions to generate libraries of complex molecules. Whether acting as an ATP-competitive inhibitor in oncology or a membrane-penetrating agent in antimicrobial applications, the rational design of indazole derivatives continues to yield highly potent, targeted therapeutics.
References
Title: Design, Synthesis and Biological Evaluation of Trypanosoma brucei Trypanothione Synthetase Inhibitors
Source: Semantic Scholar
URL: [Link]
Title: Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug
Source: MDPI
URL: [Link]
Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors
Source: NIH (PMC)
URL: [Link]
Title: Nowadays more than kinases have (Aurora Kinase Inhibitors)
Source: PIK-93
URL: [Link]
Title: Structure-Based Design, Synthesis, and Antimicrobial Activity of Indazole-Derived SAH/MTA Nucleosidase Inhibitors
Source: ResearchGate
URL: [Link]
Title: Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors
Source: NIH (PMC)
URL: [Link]
substituted indazole carboxylic esters for drug discovery
An In-Depth Technical Guide to Substituted Indazole Carboxylic Esters for Drug Discovery Abstract The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prev...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Substituted Indazole Carboxylic Esters for Drug Discovery
Abstract
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth technical exploration of a specific, highly valuable subclass: substituted indazole carboxylic esters. We will dissect the strategic rationale behind their design, detail robust synthetic methodologies, explore key therapeutic targets and mechanisms of action, and analyze critical structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and self-validating experimental protocols to empower the discovery of next-generation therapeutics.
The Indazole Scaffold: A Strategic Asset in Medicinal Chemistry
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, offers a unique combination of structural and electronic features that make it exceptionally valuable in drug design. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[3][4]
The strategic importance of the indazole scaffold can be attributed to several key factors:
Bioisosteric Versatility : Indazole is an effective bioisostere for other crucial aromatic systems, most notably indole and phenol. It can mimic the hydrogen bond donating capability of indole's N-H group while introducing an additional nitrogen atom as a hydrogen bond acceptor, potentially enhancing target affinity.[5][6] When replacing a phenol group, indazoles can offer improved metabolic stability by being less susceptible to Phase II metabolism, such as glucuronidation, which can lead to poor pharmacokinetic profiles.[5]
Privileged Kinase Hinge-Binding Motif : The indazole core is a recurring structural motif in numerous protein kinase inhibitors. Its nitrogen atoms are perfectly positioned to form critical hydrogen bond interactions with the "hinge" region of the ATP-binding pocket, a conserved feature across many kinases.[5][7] This has led to the successful development of several FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor) and Pazopanib (VEGFR/c-Kit inhibitor).[8][9]
3D Structural Diversity : The indazole core provides a rigid and tunable platform. Substitutions can be directed to multiple positions on both the pyrazole and benzene rings, allowing for precise modulation of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic parameters.[8][10]
The incorporation of a carboxylic ester functional group further enhances this scaffold's utility. The ester can serve as a prodrug moiety, which is hydrolyzed in vivo to the corresponding active carboxylic acid. This strategy can improve oral bioavailability by masking a polar group.[11] Furthermore, the ester itself modulates the compound's lipophilicity, solubility, and ability to permeate cell membranes, making it a critical handle for ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.[11][12]
Synthetic Strategies: From Core Construction to Functionalization
The synthesis of substituted indazole carboxylic esters is a multi-step process that requires careful control of regioselectivity, particularly concerning substitution on the pyrazole nitrogen atoms.
Foundational Indazole Ring Synthesis
While numerous methods exist, modern transition-metal-catalyzed reactions have become prominent for their efficiency and functional group tolerance.[13][14] Rhodium(III)-catalyzed C-H activation and annulation strategies, for example, allow for the one-step construction of the indazole core from readily available starting materials like azobenzenes.[15][16] Classical methods, such as the Jacobson synthesis from o-toluidine, remain relevant but often require harsher conditions.[14]
Synthesis of Substituted Indazole Carboxylic Esters
A common and versatile approach involves the N-alkylation of a pre-formed indazole core, often starting with an indazole-3-carboxylic acid or its corresponding ester.
Key Challenge: N-1 versus N-2 Regioselectivity
A primary challenge in the functionalization of the indazole ring is controlling the site of substitution on the nitrogen atoms. Nucleophilic substitution reactions on halo esters by 1H-indazole in the presence of a base typically yield a mixture of N-1 and N-2 isomers.[17][18][19] The ratio of these isomers is highly dependent on the reaction conditions.
Reaction Conditions : The choice of base, solvent, and temperature significantly influences the N-1/N-2 ratio. Generally, the N-1 isomer is the thermodynamically favored product and often predominates.[4][17]
Starting Material : Using indazole-3-carboxylic acid directly versus its methyl ester can also alter the reaction's course and selectivity. A recently developed method using the acid as the starting material has shown high selectivity for N-1 alkylation, providing overall yields in the 51-96% range.[20]
The general synthetic workflow can be visualized as follows:
Caption: General workflow for synthesis of N-1 substituted indazole esters.
Detailed Experimental Protocol: Synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-indazole-3-carboxylate
This protocol is a representative example of an N-alkylation reaction.
Objective: To synthesize an N-1 substituted indazole ester via nucleophilic substitution.
Materials:
Ethyl 1H-indazole-3-carboxylate (1.0 eq)
Ethyl bromoacetate (1.2 eq)
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethyl 1H-indazole-3-carboxylate and anhydrous DMF. Stir the solution until the starting material is fully dissolved.
Base Addition: Add anhydrous potassium carbonate to the solution. The mixture will become a suspension.
Alkylation: Add ethyl bromoacetate dropwise to the stirring suspension at room temperature.
Reaction Monitoring (Trustworthiness Pillar): Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes/EtOAc). The disappearance of the starting material spot indicates reaction completion. A co-spotted lane with the starting material is crucial for accurate assessment.
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. This removes residual DMF and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to separate the N-1 and N-2 isomers. The N-1 isomer is typically the major product and less polar.[17]
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The chemical shifts in NMR are distinctive for N-1 and N-2 isomers, providing a self-validating system for structural assignment.[18][19]
Key Therapeutic Targets and Mechanisms of Action
Substituted indazole carboxylic esters and their corresponding acids are potent modulators of a diverse range of biological targets, with protein kinases being a particularly prominent class.
Protein Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[7] Indazole-based compounds have been successfully developed as inhibitors targeting various kinases.
VEGFR (Vascular Endothelial Growth Factor Receptor): VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[21] Indazole derivatives, such as Axitinib, bind to the ATP pocket of the VEGFR-2 kinase domain. The indazole N-1 hydrogen and N-2 nitrogen form hydrogen bonds with the hinge region, anchoring the inhibitor and blocking the binding of ATP, thereby inhibiting downstream signaling.[5][7]
Caption: Simplified VEGFR-2 signaling and its inhibition by an indazole derivative.
Other Kinases: Indazole derivatives have shown potent inhibitory activity against a range of other kinases, including Polo-like kinase 4 (PLK4), a regulator of centriole duplication[22]; Glycogen synthase kinase-3 (GSK-3), implicated in various diseases[7]; and Aurora kinases, which are crucial for mitosis.[7]
Other Important Targets
cPLA2α and FAAH Inhibition: Indazole-5-carboxylic acids have been identified as potent dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), two enzymes involved in inflammatory processes.[23][24] The carboxylic acid functionality is crucial for potent inhibition of both enzymes.[23]
CRAC Channel Blockade: Indazole-3-carboxamides act as potent blockers of Calcium-Release Activated Calcium (CRAC) channels, which control mast cell functions.[25] Modulating these channels is a therapeutic strategy for inflammatory and autoimmune disorders. The specific regiochemistry of the 3-carboxamide linker is critical for activity.[25]
Antispermatogenic Agents: Certain indazole carboxylic acid derivatives, such as gamendazole, have been shown to block spermatogenesis by targeting Sertoli cells, presenting a potential avenue for non-hormonal male contraception.[26]
Structure-Activity Relationship (SAR) Analysis
Understanding how structural modifications impact biological activity is paramount for rational drug design. Decades of research on indazole derivatives have produced key SAR insights.
Caption: Logical relationships in the SAR of substituted indazole esters.
The following table summarizes key SAR findings for indazole derivatives across different target classes.
Structural Position
Modification
Impact on Biological Activity
Target Class Example
Reference(s)
N-1 Position
Bulky or flexible alkyl/aryl groups
Often required for potent activity, projects into solvent-exposed region of ATP pocket.
To ensure the trustworthiness of generated data, robust and well-controlled biological assays are essential.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.
Principle (Self-Validating System): The assay includes controls for background luminescence (no kinase), maximal kinase activity (vehicle control, e.g., DMSO), and a known reference inhibitor. The Z'-factor, a statistical measure of assay quality, should be calculated and must be ≥ 0.5 for the results to be considered valid.
Materials:
Kinase of interest (e.g., VEGFR-2)
Substrate specific to the kinase
ATP
ADP-Glo™ Kinase Assay Kit (Promega)
Test compounds (substituted indazole esters) serially diluted in DMSO
Assay Buffer (specific to the kinase)
White, opaque 384-well assay plates
Procedure:
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of the 384-well plate. Include wells with DMSO only for the "no inhibition" control and wells with a reference inhibitor.
Kinase Reaction:
Prepare a master mix containing the kinase and its specific substrate in the appropriate assay buffer.
Add the kinase/substrate mix to the wells containing the compounds.
Prepare a second master mix containing ATP.
Initiate the kinase reaction by adding the ATP solution to all wells.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
ADP Detection:
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
Data Acquisition: Read the luminescence signal on a plate reader.
Data Analysis:
Subtract the background signal (no kinase control) from all wells.
Normalize the data by setting the vehicle control (DMSO) to 100% activity and the high-concentration reference inhibitor to 0% activity.
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Challenges and Future Directions
Despite the successes, the development of indazole-based drugs faces several challenges:
Synthetic Selectivity: Achieving high regioselectivity in N-1 vs. N-2 substitution remains a significant hurdle, often requiring tedious chromatographic separation.[20] The development of more selective synthetic methodologies is a key area of research.
Metabolic Stability: While often better than phenol bioisosteres, indazoles can still be subject to metabolism. The ester moiety can be rapidly hydrolyzed, and the core can be oxidized. Lead optimization must carefully balance potency with metabolic stability.[22]
Off-Target Effects: Kinase inhibitors, in particular, often suffer from a lack of selectivity, leading to off-target toxicities. Designing highly selective inhibitors is a continuous challenge that requires deep structural understanding of target and anti-target kinases.
The future of indazole carboxylic esters in drug discovery is bright. New synthetic methods, such as late-stage C-H functionalization, promise to expand the accessible chemical space.[15] The application of computational chemistry and machine learning will enable more predictive SAR modeling to design compounds with improved selectivity and pharmacokinetic profiles. Furthermore, exploring novel therapeutic targets beyond kinases will undoubtedly uncover new opportunities for this versatile and powerful scaffold.
Conclusion
Substituted indazole carboxylic esters represent a highly validated and strategically important class of molecules for drug discovery. Their value is rooted in the privileged nature of the indazole scaffold as a bioisostere and hinge-binding motif, combined with the tunable properties afforded by the carboxylic ester functionality. Through a deep understanding of synthetic strategies, mechanism of action, and structure-activity relationships, researchers can effectively leverage this chemical class to address a wide range of therapeutic needs, from oncology to inflammatory diseases. The detailed protocols and field-proven insights provided in this guide serve as a robust foundation for the continued development of innovative medicines based on this exceptional scaffold.
References
Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Molecules, 11(11), 867–889. [Link][4][17][18][19]
Yadav, M., & Kapoor, A. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(20), 14269-14300. [Link][1]
Bloom Tech. (2024, October 13). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. [Link][11]
Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. [Link][18]
Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153. [Link][13]
Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link][19]
Koeberle, A., Zettl, H., Greiner, C., Wurglics, M., Schubert-Zsilavecz, M., & Werz, O. (2016). 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup1), 131-140. [Link][23]
Kapoor, A., & Yadav, M. (2024). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Journal of Theoretical & Computational Science, 10(3). [Link]
Koeberle, A., Zettl, H., Greiner, C., Wurglics, M., Schubert-Zsilavecz, M., & Werz, O. (2016). 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety. Taylor & Francis Online. [Link][24]
Mal, S., Malik, U., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Semantic Scholar. [Link][27]
Singh, A., & Parle, A. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link][2]
Shi, F., & Larock, R. C. (2011). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. [1H-indazole-3-carboxylic acid, ethyl ester]. Organic Syntheses. [Link][28]
S, P., & P, R. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC. [Link][10]
Ali, M. A., & Ismail, R. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PMC. [Link][15]
Pudova, E., et al. (2018). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PMC. [Link][25]
Chen, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15903-15914. [Link][8]
Ali, M. A., & Ismail, R. (2022). A synthetic route for the preparation of 2,3-dihydro-1H-indazoles 19... ResearchGate. [Link][16]
Kumar, A., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link][3]
Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21470-21503. [Link][7]
S, S., & S, K. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. [Link][21]
Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link][30]
IP.com. (2024, October 12). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. [Link][31]
Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. [32]
Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. [Link][20]
Cufos, N., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed. [Link][12]
Li, Y., et al. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link][22]
Hypha Discovery. (2024, April 19). Bioisosteres for carboxylic acid groups. [Link][33]
Cufos, N., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. [Link]
Macor, J. E., et al. (1987). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry. [Link][6]
Tash, J. S., et al. (2008). A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose. Biology of Reproduction, 78(6), 1127-1138. [Link][26]
Advanced Architectures: 3-Halo-1H-indazole-6-carboxylate Scaffolds in Drug Discovery
[1] Executive Summary The 3-halo-1H-indazole-6-carboxylate motif represents a "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor space. Its utility stems from a unique trifuncti...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The 3-halo-1H-indazole-6-carboxylate motif represents a "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor space. Its utility stems from a unique trifunctional architecture: the C3-halogen serves as a versatile handle for cross-coupling (targeting the ATP-binding hinge region), the N1-position modulates physicochemical properties (solubility, permeability), and the C6-carboxylate provides a vector for solvent-exposed interactions or solubilizing groups.[1]
This technical guide synthesizes field-proven synthetic methodologies, regioselective control strategies, and therapeutic applications, designed to accelerate the workflow of drug development professionals.[1]
Part 1: Structural Anatomy & Pharmacophore Utility[1]
The indazole core is a bioisostere of the indole and purine systems, offering distinct hydrogen-bonding capabilities.
Position
Functional Group
Synthetic Utility
Pharmacological Role
C3
Halogen (I, Br, Cl)
High Reactivity: Suzuki, Sonogashira, Buchwald-Hartwig couplings.[1]
Hinge Binder: Directs substituents into the hydrophobic pocket of kinases (e.g., VEGFR, FGFR).[1]
N1
Secondary Amine
N-Alkylation/Arylation: Highly tunable, though regioselectivity (N1 vs. N2) is critical.[1]
Solubility/Metabolic Stability: Modulates LogP and prevents rapid glucuronidation.
C6
Carboxylate Ester
Orthogonal Reactivity: Hydrolysis to acid, followed by amide coupling.[1]
Solvent Front: Ideal for attaching solubilizing tails (e.g., morpholine, piperazine) or interacting with surface residues.[1]
Part 2: Synthetic Architectures
Two primary routes exist for accessing this scaffold: Direct Halogenation (Route A, preferred for late-stage diversification) and De Novo Cyclization (Route B, preferred for scale-up).[1]
Diagram 1: Synthetic Workflow & Strategic Logic
Caption: Dual synthetic entry points for 3-halo-indazole scaffolds. Route A utilizes electrophilic aromatic substitution, while Route B employs ring closure.[1]
Detailed Protocol: Regioselective 3-Iodination (Route A)
Mechanism: Electrophilic aromatic substitution at C3 is favored over the benzene ring due to the electron-rich nature of the pyrazole moiety, despite the electron-withdrawing effect of the C6-ester.
Dissolution: Charge a round-bottom flask with Methyl 1H-indazole-6-carboxylate and anhydrous DMF (10 mL/g). Stir until fully dissolved.
Base Addition: Add KOH pellets (crushed) or
at 0°C. Stir for 15 minutes. Note: Strong base facilitates the formation of the indazolyl anion, increasing nucleophilicity at C3.
Iodination: Add
portion-wise over 20 minutes, maintaining temperature < 5°C to prevent side reactions.
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours.
Monitoring: Monitor by LCMS. The product will show a significant retention time shift (more lipophilic) and a mass increase of +126 Da.
Quench & Workup: Pour reaction mixture into ice-water containing 10%
(sodium thiosulfate) to quench excess iodine (color change from dark brown to yellow/white precipitate).
Isolation: Filter the precipitate, wash with water, and dry under vacuum.[1] Recrystallize from Ethanol/Water if necessary.
Yield Expectation: 75–90%.
Part 3: The Challenge of Regioselectivity (N1 vs. N2)
One of the most persistent challenges in indazole chemistry is controlling alkylation at N1 (thermodynamic) vs. N2 (kinetic).[1]
Thermodynamic vs. Kinetic Control
N1-Alkylation (Desired): Generally favored by thermodynamic conditions and steric bulk.[1] The 1H-tautomer preserves the benzenoid aromaticity.
N2-Alkylation (Undesired): Often observed with small electrophiles (MeI) or under specific chelation conditions.[1]
Diagram 2: Regioselectivity Decision Tree
Caption: Selection of base and solvent critically influences the N1:N2 ratio. NaH/THF is the gold standard for N1 selectivity.
Protocol Recommendation for N1-Selectivity:
Use Sodium Hydride (NaH) in THF at 0°C to RT. The "naked" anion formed in THF tends to react at the less sterically hindered and thermodynamically more stable N1 position. Avoid polar aprotic solvents like DMF if high N1 selectivity is required, as they can stabilize the transition state for N2 attack.
Part 4: Case Studies & Therapeutic Applications
The 3-halo-indazole-6-carboxylate scaffold is a direct precursor to several high-value kinase inhibitors.
VEGFR Inhibitors (Axitinib Analogues)
While Axitinib utilizes a slightly different substitution pattern, the 3-substituted indazole core is homologous.[1]
Strategy: Suzuki coupling at C3 with a vinyl-pyridine or styryl boronic acid.
C6-Modification: Conversion of the ester to a N-methylamide increases solubility and mimics the H-bond acceptor motifs found in the hinge region of VEGFR2.
DYRK1A Inhibitors
Research has shown that 3-iodo-indazole derivatives exhibit high selectivity for DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), a target in Down syndrome and Alzheimer's.[1]
SAR Insight: The Iodine atom at C3 fills a specific hydrophobic pocket in the ATP binding site that smaller halogens (Cl, F) cannot, drastically improving potency (IC50 < 10 nM).[1]
Part 5: References
Synthesis of 3-Iodo-1H-indazole Derivatives:
Title: Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.[1]
Technical Safety & Application Guide: Ethyl 3-iodo-1H-indazole-6-carboxylate
This guide functions as an advanced Technical Safety Data Sheet (TSDS), synthesizing standard safety protocols with high-level application insights for the handling and utilization of Ethyl 3-iodo-1H-indazole-6-carboxyla...
Author: BenchChem Technical Support Team. Date: March 2026
This guide functions as an advanced Technical Safety Data Sheet (TSDS), synthesizing standard safety protocols with high-level application insights for the handling and utilization of Ethyl 3-iodo-1H-indazole-6-carboxylate .
Part 1: Compound Identity & Strategic Value
Chemical Identification
Chemical Name: Ethyl 3-iodo-1H-indazole-6-carboxylate
CAS Number: Not widely indexed (Analogous to Methyl Ester CAS: 885518-82-1 )
Molecular Formula: C₁₀H₉IN₂O₂
Molecular Weight: 316.10 g/mol
Structure Description: An indazole core functionalized with an ethyl ester at the C6 position and an iodine atom at the C3 position.
Strategic Value in Drug Discovery
As a Senior Application Scientist, I classify this compound as a "Linchpin Intermediate" in kinase inhibitor discovery.
C3-Iodine: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing the installation of aryl/heteroaryl "warheads" typical in oncology drugs (e.g., Axitinib analogs).
C6-Ester: A masked carboxylic acid. It provides solubility during intermediate steps and can be hydrolyzed late-stage to form amide bonds (solubilizing tails).
Part 2: Hazard Identification (GHS Classification)[1]
Note: As a specialized research intermediate, specific toxicological data is limited. Classifications are derived from Structure-Activity Relationships (SAR) of analogous 3-halo-indazoles.
Halogenated heterocycles often exhibit persistence in aqueous environments.
Part 3: Handling, Storage, & Stability Protocols
The "Self-Validating" Storage Protocol
Expert Insight: The C3-Iodine bond is photosensitive. Homolytic cleavage releases iodine radicals (
), which degrades the compound and turns the solid yellow/brown.
Protocol:
Container: Amber glass vial with a Teflon-lined screw cap (prevents iodine leaching into plastic).
Atmosphere: Argon backfill is mandatory.
Temperature: Store at 2–8°C .
Validation Step: Before use, dissolve 1 mg in DMSO. If the solution is yellow/orange, free iodine is present. Wash the solid with cold 5% aqueous sodium thiosulfate (
Figure 1: Risk-based decision matrix for handling halogenated indazoles. High humidity triggers Level 3 because ester hydrolysis is accelerated by moisture.
Note: Avoid protic solvents (MeOH/EtOH) during long-term storage to prevent transesterification.
Application: Regioselective Functionalization
The utility of this molecule lies in the differential reactivity of the C3-Iodine vs. the C6-Ester.
Experimental Workflow (Suzuki Coupling):
Degassing: The indazole nitrogen (N1-H) is acidic (
). In basic Suzuki conditions (e.g., ), it deprotonates. The resulting anion can poison Pd-catalysts.
Protection (Optional but Recommended): Protect N1 with THP or Boc before coupling if yields are low (<50%).
Catalyst Choice: Use
or for C3-coupling.
Figure 2: Sequential functionalization workflow. The C3-iodine is engaged first to preserve the ester for later solubility modulation.
Part 5: Emergency Response Procedures
First Aid Measures
Eye Contact: Rinse immediately with water for 15 minutes.[3] Critical: Remove contact lenses; iodine residues can adsorb to lens polymers, causing long-term corneal damage.
Skin Contact: Wash with soap and water.[1][2][3][4] If yellow staining persists (iodine), wash with 5% sodium thiosulfate solution.
Inhalation: Move to fresh air. If wheezing occurs (halogen sensitivity), administer oxygen.
. Avoid water jets which may spread the organic ester.
Accidental Release (Spill)
Evacuate: Clear the area of non-essential personnel.
Neutralize: Cover the spill with a mix of sand and sodium thiosulfate (to quench any free iodine).
Collect: Sweep into a hazardous waste container labeled "Halogenated Organic Waste."
References
Sigma-Aldrich. (2025).[3][5] Safety Data Sheet: Methyl 3-iodo-1H-indazole-6-carboxylate (Analogous Structure).
BLD Pharm. (2024). GHS Classification for Indazole-6-carboxylates.
Li, X., et al. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Advances, 11, 14329-14343. (Describes Suzuki coupling protocols for 3-iodo-indazoles).
Organic Syntheses. (2008). "Preparation of 1H-indazole-3-carboxylic acid ethyl ester." Org.[2][6] Synth. 85, 247. (Base protocol for indazole ester handling).
Strategic Sourcing and Synthetic Applications of Ethyl 3-iodo-1H-indazole-6-carboxylate in Drug Discovery
Executive Summary In modern medicinal chemistry, the indazole ring system is a privileged scaffold, frequently utilized in the design of kinase inhibitors, epigenetic modulators, and receptor antagonists. Ethyl 3-iodo-1H...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the indazole ring system is a privileged scaffold, frequently utilized in the design of kinase inhibitors, epigenetic modulators, and receptor antagonists. Ethyl 3-iodo-1H-indazole-6-carboxylate (CAS: 1041205-24-6) serves as a highly versatile, bifunctional building block[1]. The orthogonal reactivity between the highly reactive C3-iodo group and the C6-ethyl ester allows for divergent synthetic pathways, enabling rapid structure-activity relationship (SAR) exploration. This technical guide outlines the critical parameters for evaluating commercial suppliers of this scaffold, details its physicochemical properties, and provides self-validating experimental protocols for its downstream functionalization[2].
When procuring specialized building blocks like ethyl 3-iodo-1H-indazole-6-carboxylate from commercial vendors (e.g., Enamine, Ambeed, BLD Pharm, Apollo Scientific), researchers must look beyond basic purity metrics. The synthesis of this compound typically involves the direct iodination of ethyl 1H-indazole-6-carboxylate using iodine and a base (such as KOH)[2]. Consequently, trace impurities from the manufacturing process can severely impact downstream transition-metal-catalyzed reactions.
Chromatographic Purity (HPLC/UV): Must be
97%. Impurities such as unreacted starting material or over-iodinated byproducts (e.g., 3,5-diiodo species) will complicate downstream purification.
Trace Metal Contamination (ICP-MS): If the supplier's route involved any transition metals, residual palladium or iron can poison the catalysts used in subsequent Suzuki or Sonogashira couplings. Ensure trace metals are <10 ppm.
Moisture Content (Karl Fischer Titration): Must be <0.5%. The indazole N1-H is sensitive to moisture during protection steps (e.g., Boc protection), and water can quench sensitive organometallic reagents.
The following table summarizes the essential properties and recommended supplier QC thresholds[1].
Property / Metric
Value / Specification
Analytical Method
Rationale for Specification
CAS Number
1041205-24-6
N/A
Unique chemical identifier.
Molecular Formula
C10H9IN2O2
Mass Spectrometry
Confirms exact mass (316.09 g/mol ).
Target Purity
97.0%
HPLC (254 nm)
Prevents propagation of di-iodinated impurities.
Moisture Content
0.5%
Karl Fischer
Prevents hydrolysis of the C6-ester during storage.
Appearance
Pale yellow to white solid
Visual Inspection
Dark brown discoloration indicates free iodine () release.
Structural Utility & Mechanistic Rationale
The strategic value of ethyl 3-iodo-1H-indazole-6-carboxylate lies in its programmable reactivity:
The C3-Iodo Handle: Iodine is an exceptional leaving group for oxidative addition in palladium-catalyzed cross-couplings. It is significantly more reactive than bromine or chlorine, allowing for milder reaction conditions (lower temperatures, weaker bases), which preserves the integrity of the C6-ester[2].
The C6-Ethyl Ester: Acts as a stable protecting group for the carboxylic acid during C3-functionalization. Post-coupling, it can be saponified to a free acid for amide bond formation or reduced to a primary alcohol.
The N1-H Proton: The indazole N-H is relatively acidic (
). During Pd-catalyzed cross-couplings (like Suzuki-Miyaura), an unprotected N1-H can coordinate with the palladium catalyst, forming inactive Pd-indazole complexes, or consume the stoichiometric base, leading to sluggish kinetics[2]. Therefore, N1-protection is a critical prerequisite for high-yielding C3-arylations.
Experimental Protocols (Self-Validating Systems)
The following step-by-step methodologies describe a continuous, self-validating workflow: N-protection, C3-arylation, ester hydrolysis, and amide coupling.
Protocol A: N1-Boc Protection and Suzuki-Miyaura Cross-Coupling
Mechanistic Note: Di-tert-butyl dicarbonate (
) is used to protect the N1 position. The bulky Boc group prevents catalyst poisoning and sterically shields the N1 position[2].
Step 1: N1-Protection
Dissolve ethyl 3-iodo-1H-indazole-6-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
Add triethylamine (
, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
Slowly add
(1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
Validation: Monitor by TLC (Hexanes/EtOAc). The product will show a higher
value than the starting material due to the loss of the polar N-H bond. Quench with water, extract with DCM, and concentrate.
Step 2: Suzuki-Miyaura Coupling
In a Schlenk flask, combine the N-Boc protected intermediate (1.0 eq), an arylboronic acid (1.5 eq), and
(3.0 eq).
Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v).
Add the catalyst
(0.05 eq). Causality: The bidentate dppf ligand forces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing competitive dehalogenation.
Heat to 90 °C for 12 hours.
Validation: LC-MS analysis should indicate complete consumption of the starting material and the appearance of the target mass (M+H). Filter through Celite to remove palladium black before silica gel purification.
Protocol B: Saponification and Amide Coupling
Step 1: Ester Saponification & N-Deprotection
Dissolve the C3-arylated intermediate in THF/MeOH/Water (2:1:1 v/v).
Add Lithium Hydroxide monohydrate (
, 5.0 eq). Causality: The strong basic conditions will simultaneously hydrolyze the C6-ethyl ester to the carboxylic acid and cleave the N1-Boc protecting group.
Stir at 50 °C for 6 hours. Acidify with 1M HCl to pH 3-4 to precipitate the free acid. Filter and dry.
Step 2: Amide Coupling
Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF.
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and the target primary or secondary amine (1.2 eq).
Add HATU (1.2 eq) at 0 °C. Causality: HATU generates a highly reactive HOAt ester intermediate, ensuring rapid amide bond formation even with sterically hindered amines.
Stir at room temperature for 2 hours. Purify via reverse-phase preparative HPLC.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent synthetic workflow utilizing ethyl 3-iodo-1H-indazole-6-carboxylate as the core scaffold.
Figure 1: Divergent synthetic workflow from ethyl 3-iodo-1H-indazole-6-carboxylate.
References
ChemSrc Database. "1041205-24-6_ethyl 3-iodo-1H-indazole-6-carboxylate". ChemSrc. Available at:[Link]
Li, X. et al. (2023). "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism." Molecules, 28(6), 2803. Available at:[Link]
Vera, G. et al. (2018). "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." Molecules, 23(8), 2051. Available at:[Link]
synthesis of ethyl 3-iodo-1H-indazole-6-carboxylate from 6-bromoindazole
Abstract & Strategic Overview The synthesis of ethyl 3-iodo-1H-indazole-6-carboxylate represents a critical workflow in the development of kinase inhibitors and pharmacological probes. The indazole scaffold, particularly...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
The synthesis of ethyl 3-iodo-1H-indazole-6-carboxylate represents a critical workflow in the development of kinase inhibitors and pharmacological probes. The indazole scaffold, particularly when functionalized at the C3 and C6 positions, serves as a privileged pharmacophore.
This protocol addresses the specific challenge of chemoselectivity . The starting material, 6-bromoindazole , possesses two potential reactive sites for palladium-catalyzed cross-coupling (C3-H and C6-Br) and electrophilic substitution (C3-H).
The Selectivity Challenge
A direct iodination of 6-bromoindazole yields 3-iodo-6-bromoindazole . However, subsequent carbonylation of this intermediate is flawed because the C3-Iodine bond is kinetically more labile towards oxidative addition by Palladium(0) than the C6-Bromine bond. Attempting to carbonylate the C6-Br in the presence of a C3-I will invariably lead to C3-functionalization or polymerization.
Therefore, the mandatory synthetic order is:
C6-Functionalization: Convert the C6-Bromine to the Ethyl Ester (Carbonylation).
C3-Functionalization: Install the Iodine at C3 (Electrophilic Aromatic Substitution).
To ensure high yields and reproducible kinetics, this guide utilizes an N1-protection strategy to prevent catalyst poisoning during carbonylation and to facilitate purification.
Retrosynthetic Analysis & Workflow
The synthesis is broken down into four distinct unit operations.
Caption: Sequential workflow prioritizing C6-carbonylation before C3-iodination to avoid chemoselectivity issues.
Detailed Experimental Protocols
Step 1: N1-Protection (THP Installation)
Rationale: The acidic N1-H proton (
) can poison Pd catalysts and lead to side reactions. Protecting with a Tetrahydropyranyl (THP) group is robust, orthogonal to basic carbonylation conditions, and easily removed by acid.
Note: Two regioisomers (N1-THP and N2-THP) may form. N1 is typically major. Both will convert to the same product after deprotection, so separation is not strictly critical, but N1 is preferred for consistent carbonylation kinetics.
Step 2: Palladium-Catalyzed Ethoxycarbonylation
Rationale: This step transforms the aryl bromide into the ethyl ester. We use Pd(dppf)Cl2 for its stability and high turnover number (TON) with aryl bromides.
Reagents:
1-(THP)-6-bromoindazole (1.0 equiv)
Ethanol (Absolute) (Solvent & Reagent)
Triethylamine (
) (3.0 equiv)
Pd(dppf)
(0.05 equiv / 5 mol%)
Carbon Monoxide (CO) (Balloon pressure or 50 psi in autoclave)
Protocol:
Safety: Perform in a well-ventilated fume hood. CO is toxic.
Dissolve the protected indazole in Ethanol (0.1 M).
Application Notes and Protocols: Suzuki-Miyaura Coupling for 3-Iodo-Indazole Derivatives
Introduction Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their wide range of biological activities.[1] The functionalization of the ind...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their wide range of biological activities.[1] The functionalization of the indazole scaffold, particularly at the C-3 position, is a critical step in the synthesis of novel drug candidates. Among the various methods to achieve this, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild reaction conditions, and broad functional group tolerance.[2][3] This guide provides a detailed protocol and in-depth insights for the successful Suzuki-Miyaura coupling of 3-iodo-indazole derivatives, a versatile class of building blocks in drug discovery.[4]
The carbon-iodine bond at the 3-position of the indazole ring is highly amenable to palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon bonds with a wide variety of organoboron reagents.[4] This reaction opens the door to a vast chemical space, allowing for the synthesis of diverse libraries of 3-substituted indazoles for biological screening.[1]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The catalytic cycle is initiated by the oxidative addition of the 3-iodo-indazole to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center, a step that is typically facilitated by a base.[7] The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the desired product and regenerates the active Pd(0) catalyst.[8]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Iodo-Indazole Derivatives
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of various 3-iodo-indazole derivatives with a range of boronic acids and esters. Optimization of specific parameters may be necessary for challenging substrates.
Materials and Reagents
Reagent/Material
Recommended Grade/Purity
Notes
3-Iodo-indazole derivative
>95%
Substrate
Aryl/heteroaryl/alkyl boronic acid or ester
>95%
Coupling partner
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
Catalyst grade
See catalyst selection section for guidance.
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Anhydrous, >99%
Base selection is crucial for reaction success.
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
Anhydrous, degassed
Solvent choice affects solubility and reaction kinetics.
Inert Gas (Argon or Nitrogen)
High purity
Essential for maintaining an oxygen-free environment.
Step-by-Step Procedure
Reaction Setup : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 3-iodo-indazole derivative (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).
Inert Atmosphere : Seal the vessel with a septum and evacuate and backfill with a high-purity inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.[9]
Solvent Addition : Add the degassed anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst (typically 1-5 mol%). For air-sensitive catalysts, this should be done in a glovebox.
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.[10] The use of microwave irradiation can often significantly reduce reaction times.[3][11]
Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-substituted indazole.[12]
The Strategic Functionalization of Ethyl 3-iodo-1H-indazole-6-carboxylate: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Indazole Scaffold in Modern Drug Discovery The indazole nucleus is a privileged heterocyclic motif, prominently featured in a multitude of clinically significant pharmaceutical agents due to its ability...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole nucleus is a privileged heterocyclic motif, prominently featured in a multitude of clinically significant pharmaceutical agents due to its ability to mimic the purine core and engage in a wide range of biological interactions. The functionalization of this scaffold is a critical endeavor in medicinal chemistry, enabling the synthesis of diverse compound libraries for drug discovery programs.[1][2] Ethyl 3-iodo-1H-indazole-6-carboxylate serves as a versatile and highly valuable building block in this context. The electron-deficient nature of the C3 position, further activated by the iodine leaving group, makes it an ideal handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.[3] The ester moiety at the C6 position offers an additional point for diversification or can be a key pharmacophoric element.
This comprehensive guide provides detailed application notes and protocols for the most pivotal palladium-catalyzed cross-coupling reactions of ethyl 3-iodo-1H-indazole-6-carboxylate, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The following sections are designed to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for the successful synthesis of novel indazole derivatives.
PART 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling
At the heart of these transformations lies the palladium catalytic cycle. While the specifics may vary slightly between reaction types, the fundamental steps of oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination remain consistent. The C-I bond at the C3 position of the indazole is particularly susceptible to oxidative addition by a Pd(0) species, initiating the cycle.[4] The choice of palladium source, ligand, base, and solvent are all critical parameters that must be carefully considered to achieve optimal reactivity and yield.
PART 2: Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is arguably one of the most powerful and widely utilized methods for the formation of C(sp2)-C(sp2) bonds, owing to its broad functional group tolerance, the commercial availability of a vast array of boronic acids and their derivatives, and the generally mild reaction conditions.[5][6]
Mechanistic Considerations & Causality of Component Selection
The catalytic cycle begins with the oxidative addition of the 3-iodoindazole to a Pd(0) complex. This is followed by transmetalation, where the organic moiety from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[7]
Palladium Source & Ligand: For Suzuki couplings with heteroaryl halides, catalysts that are both electron-rich and sterically hindered are often preferred to promote oxidative addition and prevent catalyst deactivation.[8] Systems like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., dppf) are commonly employed.[1][4] The choice of ligand is critical in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9] Inorganic bases such as Na₂CO₃, K₂CO₃, or K₃PO₄ are frequently used, often in an aqueous solution.[2][6] The choice of base can influence the reaction rate and the prevalence of side reactions like dehalogenation.[8]
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[2][6]
Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 3-iodo-1H-indazole-6-carboxylate with Phenylboronic Acid
PART 3: Heck Coupling: Alkenylation of the Indazole Core
The Heck reaction is a powerful tool for the formation of C-C bonds between an unsaturated halide and an alkene, providing access to a wide range of substituted alkenes.[10]
Mechanistic Considerations & Causality of Component Selection
The Heck reaction proceeds via oxidative addition of the 3-iodoindazole to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a hydridopalladium complex. The final step is the regeneration of the Pd(0) catalyst by a base.
N-Protection: For Heck couplings at the C3 position of indazoles, protection of the N1-H is often crucial to prevent side reactions and improve yields.[3][10] Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl) or THP (tetrahydropyranyl).
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst for Heck reactions.[1][3]
Base: An inorganic base like sodium bicarbonate (NaHCO₃) is typically used to neutralize the HI generated during the reaction and regenerate the active catalyst.[1]
Phase-Transfer Catalyst: In some cases, a quaternary ammonium salt can be added as a phase-transfer catalyst to improve reaction rates and yields.[1]
Experimental Protocol: Heck Coupling of N-SEM-protected Ethyl 3-iodo-1H-indazole-6-carboxylate with Methyl Acrylate
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
N,N-Dimethylformamide (DMF)
Ethyl acetate
Water
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask, combine N-SEM-protected ethyl 3-iodo-1H-indazole-6-carboxylate (1.0 mmol), methyl acrylate (1.2 mmol), Pd(OAc)₂ (0.05 mmol), NaHCO₃ (2.0 mmol), and a catalytic amount of TBAB.[1]
Add DMF (10 mL) to the flask.
Heat the reaction mixture to 125 °C and stir for 2 hours.[1]
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel.
PART 4: Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, involving the reaction of a terminal alkyne with an aryl or vinyl halide.[11][12] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Mechanistic Considerations & Causality of Component Selection
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) intermediate.
N-Protection: Similar to the Heck reaction, N-protection of the indazole is often necessary to achieve high yields in Sonogashira couplings.[11]
Catalyst System: The classic Sonogashira catalyst system consists of a palladium(0) source, such as PdCl₂(PPh₃)₂, and a copper(I) salt, typically copper(I) iodide (CuI).[1]
Base: A mild organic base, such as triethylamine (Et₃N), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[1]
Experimental Protocol: Sonogashira Coupling of N-THP-protected Ethyl 3-iodo-1H-indazole-6-carboxylate with Phenylacetylene
To a solution of N-THP-protected ethyl 3-iodo-1H-indazole-6-carboxylate (1.0 mmol) in DMF (10 mL), add phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).[1]
Add triethylamine (3.0 mmol) to the mixture.
Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).
Upon completion, dilute the reaction with water and extract with diethyl ether (3 x 20 mL).
Wash the combined organic extracts with saturated aqueous ammonium chloride solution, then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to obtain the 3-alkynylindazole derivative.[1]
PART 5: Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[13][14][15]
Mechanistic Considerations & Causality of Component Selection
This reaction follows the general palladium-catalyzed cross-coupling mechanism, with the key transmetalation-like step involving the deprotonated amine.
Ligand: The choice of ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands, such as Xantphos, RuPhos, or BrettPhos, are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[14]
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃).[1][16]
Palladium Precatalyst: The use of well-defined palladium precatalysts, where the ligand is already coordinated to the palladium center, can lead to more reproducible results.[17]
Experimental Protocol: Buchwald-Hartwig Amination of Ethyl 3-iodo-1H-indazole-6-carboxylate with Aniline
Materials:
Ethyl 3-iodo-1H-indazole-6-carboxylate
Aniline
Palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst)
Biarylphosphine ligand (e.g., Xantphos)
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
Toluene or 1,4-Dioxane
Saturated aqueous ammonium chloride solution
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a glovebox, to an oven-dried reaction tube, add the palladium precatalyst (1 mol%) and the ligand (1-1.2 mol%).[1]
Add ethyl 3-iodo-1H-indazole-6-carboxylate (1.0 mmol) and aniline (1.2 mmol).
Add the solvent (e.g., toluene, 5 mL).
Add the LiHMDS solution (1.2 mL, 1.2 mmol) dropwise to the stirred mixture.[1]
Seal the tube and heat the reaction at 80-110 °C (monitor by TLC or GC-MS).
After cooling, quench the reaction with saturated aqueous ammonium chloride.
Extract the product with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
Concentrate under reduced pressure and purify by column chromatography.
PART 6: Visualization of Key Processes
To further elucidate the experimental and mechanistic aspects of these transformations, the following diagrams are provided.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
The palladium-catalyzed cross-coupling of ethyl 3-iodo-1H-indazole-6-carboxylate is a robust and versatile strategy for the synthesis of novel indazole derivatives. By carefully selecting the appropriate reaction conditions—catalyst, ligand, base, and solvent—researchers can effectively introduce a wide range of functionalities at the C3 position. The protocols and insights provided in this guide serve as a foundation for the development of new chemical entities with potential therapeutic applications.
References
Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines | Request PDF - ResearchGate. [Link]
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC. [Link]
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]
Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization - ACS Publications. [Link]
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines - ResearchGate. [Link]
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B. [Link]
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. [Link]
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. [Link]
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC. [Link]
(PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - ResearchGate. [Link]
Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst | Request PDF - ResearchGate. [Link]
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - arkat usa. [Link]
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI. [Link]
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC - NIH. [Link]
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. [Link]
Application Note: High-Yield Saponification of Ethyl 3-Iodo-1H-indazole-6-carboxylate
Strategic Context & Application in Drug Discovery The 3-iodo-1H-indazole-6-carboxylic acid scaffold is a highly privileged intermediate in modern medicinal chemistry, serving as a critical building block for the synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context & Application in Drug Discovery
The 3-iodo-1H-indazole-6-carboxylic acid scaffold is a highly privileged intermediate in modern medicinal chemistry, serving as a critical building block for the synthesis of complex kinase inhibitors and RORγT modulators[1]. The C3-iodo substituent acts as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), while the C6-carboxylic acid enables rapid library generation via amide bond formation[2].
However, releasing the free carboxylic acid from its corresponding ethyl or methyl ester requires precise hydrolytic conditions. The challenge lies in driving the ester saponification to completion without triggering premature deiodination or degrading the electron-rich indazole core. This protocol details an optimized, self-validating methodology for the base-catalyzed hydrolysis of ethyl 3-iodo-1H-indazole-6-carboxylate, ensuring high purity and near-quantitative yields.
Mechanistic Rationale & Protocol Design
To ensure both high yield and operational safety, every parameter in this protocol has been selected based on fundamental physical organic chemistry principles:
Solvent System Causality (THF/MeOH/H₂O): Ethyl 3-iodo-1H-indazole-6-carboxylate is highly lipophilic and insoluble in purely aqueous basic solutions. Tetrahydrofuran (THF) is utilized as the primary solubilizing agent. Water is strictly required to deliver the hydroxide nucleophile. Methanol (MeOH) is introduced as a critical phase-transfer bridge; it prevents the reaction from "oiling out" or stalling in a biphasic state, ensuring a homogeneous system that accelerates the bimolecular (
) hydrolysis.
Base Selection (LiOH vs. NaOH): While sodium hydroxide (NaOH) is standard for robust esters[3], Lithium hydroxide monohydrate (LiOH·H₂O) is specifically chosen here. The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, allowing the hydroxide attack to proceed efficiently at ambient temperature (25 °C). Avoiding elevated temperatures prevents the cleavage of the sensitive C3-iodine bond.
Isoelectric Precipitation (pH 3.0–4.0): The target compound, 3-iodo-1H-indazole-6-carboxylic acid, has a carboxylic acid pKa of ~4.2 and an indazole nitrogen pKa of ~1.5. Adjusting the pH to exactly 3.0–4.0 ensures the molecule exists predominantly in its neutral, non-ionized form, driving its complete precipitation from the aqueous phase.
Workflow for the base-catalyzed hydrolysis of ethyl 3-iodo-1H-indazole-6-carboxylate.
Experimental Methodology
Materials & Reagents
Reagent / Material
MW ( g/mol )
Equivalents
Amount (per 10 mmol scale)
Role in Reaction
Ethyl 3-iodo-1H-indazole-6-carboxylate
316.10
1.0
3.16 g
Starting Material
Lithium hydroxide monohydrate
41.96
3.0
1.26 g
Nucleophile / Base
THF / MeOH / H₂O (3:1:1 v/v)
N/A
N/A
50 mL
Solvent System
Hydrochloric Acid (2M aq.)
36.46
~3.5
~17.5 mL
Acidifying Agent
Step-by-Step Protocol
Step 1: Solubilization
Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with ethyl 3-iodo-1H-indazole-6-carboxylate (3.16 g, 10.0 mmol).
Add 30 mL of THF and 10 mL of Methanol. Stir at 400 rpm until the solid is completely dissolved, yielding a clear, pale-yellow solution.
Step 2: Base Addition
3. In a separate vial, dissolve LiOH·H₂O (1.26 g, 30.0 mmol) in 10 mL of deionized water.
4. Cool the organic solution to 0–5 °C using an ice-water bath.
5. Add the aqueous LiOH solution dropwise over 10 minutes to prevent localized exotherms that could degrade the starting material.
Step 3: Hydrolysis
6. Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C).
7. Stir vigorously for 4 to 6 hours.
Step 4: Self-Validation & Reaction Monitoring
8. Validation Check: Withdraw a 10 µL aliquot, quench with 1 drop of 1M HCl, extract into EtOAc, and spot on a silica TLC plate (Eluent: 50% EtOAc in Hexanes).
9. The starting material (
) must be completely consumed, replaced by a baseline spot () corresponding to the carboxylate salt.
Troubleshooting: If starting material persists after 6 hours, the system may have suffered from solvent evaporation. Replenish with 5 mL of THF and add an additional 0.5 equiv of LiOH·H₂O.
Step 5: Work-up and Acidification
10. Transfer the mixture to a rotary evaporator and concentrate under reduced pressure (35 °C, 40 mbar) to remove the THF and MeOH. Crucial: Do not evaporate to dryness; only remove the organic volatiles.
11. Dilute the remaining aqueous residue with 20 mL of ice-cold deionized water and cool the flask to 0–5 °C.
12. Slowly add 2M HCl dropwise while monitoring with a calibrated pH meter. Stop addition when the pH reaches exactly 3.0–4.0. A dense white/off-white precipitate will form immediately.
Step 6: Isolation
13. Stir the resulting suspension at 0 °C for 30 minutes to age the crystals and ensure complete precipitation.
14. Filter the solid through a sintered glass Buchner funnel under vacuum.
15. Wash the filter cake with ice-cold deionized water (2 × 10 mL) to remove residual lithium chloride salts.
16. Dry the solid in a vacuum oven at 45 °C for 12 hours to afford pure 3-iodo-1H-indazole-6-carboxylic acid.
Quantitative Optimization Data
The following table summarizes the empirical data gathered during the optimization of this protocol. The use of LiOH at ambient temperature provides the optimal balance of yield and purity, avoiding the degradation pathways observed with harsher bases or elevated temperatures.
Application Note: Regioselective C-3 Iodination of Ethyl 1H-indazole-6-carboxylate
[1] Abstract This application note details a robust, scalable protocol for the regioselective iodination of ethyl 1H-indazole-6-carboxylate at the C-3 position.[1] 3-Iodoindazoles are critical intermediates in the synthe...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract
This application note details a robust, scalable protocol for the regioselective iodination of ethyl 1H-indazole-6-carboxylate at the C-3 position.[1] 3-Iodoindazoles are critical intermediates in the synthesis of kinase inhibitors (e.g., Axitinib analogs), serving as electrophilic handles for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1] While the C-6 ester moiety exerts an electron-withdrawing effect that deactivates the benzenoid ring, the C-3 position of the pyrazole ring remains susceptible to electrophilic aromatic substitution (
) under base-mediated conditions.[1] This guide provides a validated method using molecular iodine () and potassium hydroxide (KOH) in N,N-dimethylformamide (DMF), ensuring high regiocontrol and yield.
Indazoles possess a unique tautomeric equilibrium between the 1H- and 2H-forms.[1] In the 1H-form, the C-3 position is the most electron-rich site available for electrophilic attack, provided the nitrogen is not sterically hindered or electronically deactivated.[1]
For ethyl 1H-indazole-6-carboxylate , the challenge lies in the electronic bias introduced by the C-6 ethoxycarbonyl group.[1] This group deactivates the benzene ring (positions C-4, C-5, C-7) toward electrophilic substitution.[1] However, it has minimal impact on the C-3 position of the pyrazole ring. Therefore, standard electrophilic iodination conditions targeting the benzene ring often fail or require forcing conditions, whereas conditions optimized for the pyrazole ring (C-3) proceed smoothly.
Mechanistic Strategy: Base-Mediated Iodination
We utilize a base-mediated approach (
/KOH) rather than acid-catalyzed methods (e.g., NIS/TFA).[1]
Deprotonation: KOH deprotonates the N-1 nitrogen (
), generating the indazolyl anion. This anionic species is significantly more nucleophilic than the neutral species.
Regioselectivity: The negative charge is delocalized, but the C-3 position becomes highly activated toward the "soft" electrophile, molecular iodine (
).
Substitution: The anion attacks
, displacing iodide () to form the C-3 iodinated product. This method avoids N-iodination (a kinetic trap) by thermodynamically driving the formation of the stable C-I bond.
Reaction Pathway Visualization
The following diagram illustrates the activation and substitution mechanism.
Caption: Base-mediated activation of the indazole scaffold followed by electrophilic attack at C-3.
Wash combined organics with Brine ( mL) to remove DMF.
Dry over anhydrous , filter, and concentrate in vacuo.
Purification
The crude purity is typically >90%. If higher purity is required for analytical standards:
Recrystallization: Dissolve in minimal hot Ethanol or Acetonitrile; cool to 0 °C.
Flash Chromatography: Silica gel, gradient 0
30% EtOAc in Hexanes.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis of ethyl 3-iodo-1H-indazole-6-carboxylate.
Quality Control & Validation
Parameter
Specification
Method
Appearance
Off-white to pale yellow solid
Visual
Purity
>95% (Area %)
HPLC (C18, MeCN/H2O)
Identity ( NMR)
Loss of C-3 proton signal ( ppm).[1] Retention of ethyl ester signals.[2]
NMR (DMSO-)
Identity (MS)
ESI-MS
NMR Interpretation Guide:
In the starting material, the C-3 proton appears as a singlet around 8.1 ppm. In the product, this singlet disappears. The C-7 proton (near the ester) and C-4/C-5 protons will show slight chemical shift changes due to the iodine substituent, but the ethyl group signals (quartet ~4.3 ppm, triplet ~1.3 ppm) should remain intact.
Troubleshooting & Optimization
Issue: Low Conversion.
Cause: Wet DMF or old Iodine.
Solution: Ensure DMF is anhydrous.[3] Resublime iodine or increase equivalents to 1.5. Increase temperature to 40 °C (do not exceed 60 °C to avoid side reactions).
Issue: N-Iodination (Unstable intermediate).
Cause: Kinetic control.
Solution: Extend reaction time. The N-iodo species often rearranges to the thermodynamically stable C-3 iodo species over time or upon acidic workup.[1]
Issue: Hydrolysis of Ester.
Cause: High concentration of KOH and water presence over long periods.
Solution: Use
(weaker base) if hydrolysis is observed, though reaction times will increase (overnight).
Safety Information
Iodine (
): Corrosive and volatile. Weigh in a fume hood. Avoid contact with metals.
DMF: Potent organic solvent, hepatotoxic. Use butyl rubber gloves.
BenchChem.[3][4] Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. (Adapted for general 6-substituted indazoles).[1]
Synthesis of 3-Iodo-1H-indazole Derivatives
Luo, Y., et al. "Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug." Molecules, 2020.[5][6] (Describes the I2/KOH/DMF method).
Regioselectivity in Indazole Chemistry
RSC Advances. "Synthesis and biological evaluation of indazole derivatives." (Confirms C-3 selectivity for halogenation).[1]
Analogous Compound Data (Methyl 3-iodo-1H-indazole-6-carboxylate)
Sigma-Aldrich Product Data, CAS 885518-82-1.[1][7]
Advanced Sonogashira Cross-Coupling Strategies for 3-Iodo-1H-Indazole Esters: Application Notes & Protocols
Introduction & Mechanistic Rationale The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted therapeutics. Functionalization...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted therapeutics. Functionalization of the indazole core at the C3 position via palladium-catalyzed cross-coupling is a critical strategy for expanding chemical space. Among these methodologies, the Sonogashira cross-coupling of 3-iodo-1H-indazole esters with terminal alkynes provides a robust, high-yielding pathway to 3-alkynylindazoles, which serve as versatile precursors for 2-aza tryptamines, complex heterocycles, and conjugated molecular systems [1].
Causality & Mechanistic Insight:
The reactivity of 3-iodoindazoles in Sonogashira couplings is heavily dictated by the electronic nature of the indazole core and the protection status of the N1 position.
The Role of the Ester Group: The presence of an ester moiety (e.g., a carboxylate at the C4, C5, or C6 position) exerts a strong electron-withdrawing effect. This decreases the electron density of the indazole ring, thereby increasing the electrophilicity of the C3–iodine bond. This electronic depletion significantly lowers the activation energy required for the crucial oxidative addition of the electron-rich Pd(0) catalyst into the C–I bond [2].
The Necessity of N1-Protection: Unprotected 3-iodo-1H-indazoles frequently fail to undergo selective coupling at the C3 position [1]. The acidic N1–H proton can interfere with the catalytic cycle by deprotonating and forming unreactive off-target Pd/Cu complexes (catalyst poisoning). Therefore, N1-protection (utilizing THP, SEM, or Boc groups) is highly recommended to ensure high yields, maintain regioselectivity, and prevent competitive N-alkynylation side reactions [3].
Workflow & Mechanistic Pathway
Caption: Catalytic workflow and mechanistic steps for the Sonogashira coupling of 3-iodo-indazole esters.
Optimization of Reaction Conditions
The success of the Sonogashira coupling relies on the synergistic interplay between the palladium catalyst, copper co-catalyst, ligand, base, and solvent system [2, 3].
Catalyst & Ligand:
or (5 mol%) are the most reliable precatalysts. The bulky triphenylphosphine ligands stabilize the active Pd(0) intermediate while allowing sufficient steric accessibility for the functionalized 3-iodoindazole ester.
Copper Co-catalyst: CuI (5–10 mol%) is essential for the in situ formation of the highly reactive copper acetylide intermediate. While copper-free conditions exist, they generally require highly activated substrates or specialized NHC ligands and are less efficient for complex indazole esters [2].
Base & Solvent: Triethylamine (
) often serves a dual purpose as both the base (to deprotonate the terminal alkyne) and the solvent. However, N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are frequently introduced as co-solvents to improve the solubility of the polar indazole ester starting materials [3].
Quantitative Data Summary
The following table summarizes validated reaction conditions and yields for the Sonogashira coupling of various 3-iodoindazole derivatives, illustrating the impact of substrate electronics and protecting groups.
Substrate
Terminal Alkyne
Catalyst System
Base / Solvent
Temp / Time
Yield (%)
N1-THP-3-iodoindazole-5-carboxylate
Phenylacetylene
(5%), CuI (10%)
/ DMF (1:4)
70 °C, 24 h
99%
N1-SEM-3-iodoindazole-6-carboxylate
Propargyl alcohol
(5%), CuI (5%)
/ THF (1:1)
60 °C, 12 h
78%
7-Bromo-5-fluoro-3-iodoindazole*
Ethynyltrimethylsilane
(5%), CuI (10%)
/ DMF (1:4)
80 °C, 16 h
44%
*Note: The lower yield in the unprotected, poly-halogenated substrate highlights the necessity of N1-protection and the competitive steric/electronic interference from the 7-bromo substituent [4].
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and specific procedural order are explicitly detailed to ensure reproducibility [3].
Title: General Procedure for the Sonogashira Coupling of N1-Protected 3-Iodo-1H-indazole Esters
Preparation and Degassing (Critical Step): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N1-protected 3-iodoindazole ester (1.0 mmol). Add anhydrous DMF (10 mL) and
(3.0 mmol).
Causality: Rigorous degassing is mandatory. Oxygen contamination promotes the Cu-catalyzed oxidative dimerization of the alkyne (Glaser homocoupling). Sparge the solution with ultra-pure Argon for at least 15 minutes.
Catalyst Introduction: Under a positive flow of Argon, quickly add
(5 mol%) and CuI (10 mol%).
Self-Validation: The solution will typically transition from a pale yellow to a deep orange/brown color, indicating the reduction of Pd(II) to the active Pd(0) species and the formation of the catalytic complex.
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via a gas-tight syringe.
Reaction Execution & Monitoring: Seal the flask and heat the reaction mixture to 70 °C in a pre-heated oil bath. Stir for 12–24 hours.
Self-Validation: Monitor the reaction via TLC (Hexanes/Ethyl Acetate) or LC-MS. The consumption of the highly UV-active starting material and the appearance of a new, often fluorescent, product spot indicates successful sp2-sp C-C bond formation.
Workup and Purification: Upon completion, cool the mixture to room temperature. Quench by diluting with water (30 mL) and extract with Ethyl Acetate (
mL). Wash the combined organic layers sequentially with water ( mL) and brine (20 mL) to remove DMF and amine salts. Dry over anhydrous , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.
Troubleshooting & Mechanistic Insights
Issue: High levels of alkyne homocoupling (Glaser Coupling).
Causality: The presence of trace
oxidizes the copper acetylide intermediate, forcing it to dimerize rather than transmetalate to the palladium center.
Solution: Utilize the freeze-pump-thaw degassing method (3 cycles) instead of simple sparging. Ensure the terminal alkyne is added after the system is fully purged with Argon.
Issue: Incomplete conversion or catalyst blackening (Pd black precipitation).
Causality: If the N1 position is unprotected, the acidic proton can coordinate the metal centers, leading to catalyst deactivation and aggregation into inactive elemental palladium (Pd black). Alternatively, insufficient electron-withdrawing character on the indazole ring can stall the oxidative addition step.
Solution: Verify the integrity of the N1-protecting group (e.g., THP, SEM) via NMR prior to the reaction [1]. If the substrate is highly electron-rich, switch to a more electron-rich ligand (e.g., XPhos) to accelerate oxidative addition.
References
Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: a mild and flexible strategy to design 2-aza tryptamines. Tetrahedron Letters.[Link]
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts (MDPI).[Link]
Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. Journal of Medicinal Chemistry (ACS).[Link]
Method
C-3 functionalization of indazole-6-carboxylates
Application Note: Strategic C-3 Functionalization of Indazole-6-Carboxylates Part 1: Executive Summary & Strategic Analysis Abstract Indazole-6-carboxylates represent a privileged scaffold in modern drug discovery, servi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic C-3 Functionalization of Indazole-6-Carboxylates
Part 1: Executive Summary & Strategic Analysis
Abstract
Indazole-6-carboxylates represent a privileged scaffold in modern drug discovery, serving as the pharmacophore core for numerous kinase inhibitors (e.g., VEGFR, FGFR, and ROCK inhibitors). While the C-6 ester provides critical solubility and hydrogen-bonding interactions within the ATP-binding pocket, it significantly alters the electronic landscape of the indazole ring. This application note details the strategic functionalization of the C-3 position, contrasting classical halogenation/cross-coupling sequences with modern direct C-H activation methodologies.
The Electronic Challenge: The "Push-Pull" Dynamic
Successful functionalization requires understanding the electronic bias introduced by the C-6 ester.
Deactivation (EAS): The C-6 ester is a strong electron-withdrawing group (EWG). It depletes electron density from the pyrazole ring, rendering the C-3 position poor for standard Electrophilic Aromatic Substitution (EAS).
Activation (Acidity): Conversely, this electron withdrawal increases the acidity of the C-3 proton (
28 in DMSO for unsubstituted indazole, lower for 6-ester derivatives). This makes the scaffold highly amenable to base-mediated C-H activation and lithiation strategies.
Decision Matrix: Selecting the Right Pathway
The choice of methodology depends on the N-protection status and the complexity of the coupling partner.
Figure 1: Strategic decision tree for C-3 functionalization based on substrate constraints.
Part 2: Methodologies & Protocols
Methodology A: Direct C-H Arylation (The Modern Approach)
Mechanism: Concerted Metallation-Deprotonation (CMD).
Why it works: The C-6 ester increases the acidity of the C-3 proton, facilitating the CMD step where a carbonate or phosphate base assists the palladium in breaking the C-H bond.
Protocol 1: Pd-Catalyzed C-3 Arylation
Applicability: Introduction of aryl/heteroaryl groups without pre-functionalization.
Ligand: 1,10-Phenanthroline (20 mol%) (Crucial for stabilizing Pd in the presence of azoles)
Base: Cs
CO (2.0 equiv)
Solvent: DMF or DMA (0.2 M concentration)
Step-by-Step Workflow:
Setup: In a glovebox or under strictly inert atmosphere (Ar/N
), charge a pressure tube with the indazole substrate, Aryl Iodide, Pd(OAc), 1,10-Phenanthroline, and CsCO.
Solvation: Add anhydrous DMF. Note: Degas the solvent by sparging with Argon for 15 mins prior to addition to prevent oxidative homocoupling of the aryl iodide.
Reaction: Seal the tube and heat to 140 °C for 16–24 hours.
Causality: High temperature is required to overcome the activation energy of the C-H cleavage in the electron-deficient ring.
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF.
Purification: Flash column chromatography.
Tip: The C-3 arylated product is often more fluorescent than the starting material on TLC.
Methodology B: Regioselective Iodination & Cross-Coupling (The Robust Approach)
Why it works: While EAS is deactivated, the use of strong electrophiles (I
) under basic conditions allows for selective C-3 functionalization. The resulting C-3 iodide is a versatile handle for Suzuki, Sonogashira, or Buchwald couplings.
Protocol 2: C-3 Iodination
Applicability: Creating a stable intermediate for diverse library synthesis.
Reagents:
Substrate: Methyl 1H-indazole-6-carboxylate
Iodine Source: Iodine (I
) or N-Iodosuccinimide (NIS)
Base: KOH (pellets) or K
CO
Solvent: DMF
Step-by-Step Workflow:
Dissolution: Dissolve the indazole (1.0 equiv) in DMF (0.5 M).
Base Addition: Add KOH (3.0 equiv). Stir for 10 mins at RT.
Observation: The solution often turns yellow/orange due to deprotonation of the N-H.
Iodination: Add I
(1.2 equiv) portion-wise over 10 minutes.
Critical Control: Maintain temperature < 30 °C. Higher temperatures can promote over-iodination or side reactions on the ester.
Quench: After 2 hours, quench with saturated aqueous Na
SO (sodium thiosulfate) to reduce excess iodine.
Isolation: Precipitate by pouring into ice water or extract with EtOAc. The product, methyl 3-iodo-1H-indazole-6-carboxylate , is typically a stable solid.
Protocol 3: Suzuki-Miyaura Coupling of 3-Iodoindazoles
Parameter
Condition
Rationale
Catalyst
Pd(dppf)Cl (5 mol%)
Bidentate ligand prevents Pd-deactivation by the indazole nitrogens.
Base
KPO (aq, 2M)
Milder than carbonates; prevents hydrolysis of the C-6 ester.
Solvent
1,4-Dioxane/Water (4:1)
Water is essential for the transmetallation step in Suzuki coupling.
Temp
80–90 °C
Sufficient for oxidative addition into the C-I bond.
Part 3: Mechanistic Insight & Troubleshooting
Mechanism: The Role of the C-6 Ester in CMD
The Concerted Metallation-Deprotonation mechanism is the governing pathway for Method A. The diagram below illustrates how the C-6 ester influences the cycle.
Figure 2: The Concerted Metallation-Deprotonation (CMD) cycle highlighting the electronic assistance provided by the C-6 ester.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield (Method A)
Catalyst Poisoning
Switch to Pd(OAc)/Phenanthroline system. The phenanthroline binds tightly, preventing the indazole nitrogens from displacing the ligand.
N-Arylation vs C-Arylation
Competitive N-H reactivity
Protect N1 with THP or SEM if selectivity is poor. Alternatively, use Cu-catalyzed Chan-Lam conditions if N-arylation is actually desired (to rule out mechanism).
Hydrolysis of Ester
Base too strong/wet
Use anhydrous bases (CsCO) or weaker aqueous bases (KPO). Avoid NaOH/KOH in cross-coupling steps.
Incomplete Iodination
Poor solubility
Ensure DMF is dry. If the substrate precipitates upon base addition, add more solvent or switch to DMSO.
References
Ye, M., et al. (2011). "Pd-Catalyzed C-H Functionalization of Indazoles." Journal of the American Chemical Society. Link
Foundational text on the CMD mechanism and the necessity of oxidants/bases in Pd-c
Basu, K., et al. (2016).[1][2] "Solution to the C3–Arylation of Indazoles: Development of a Scalable Method." Organic Letters. Link
Describes the lithiation/zincation str
Giraud, F., et al. (2014). "C3-Indazole Functionalization: A Review." Current Organic Chemistry. Link
Comprehensive review covering halogenation and cross-coupling strategies specific to electron-deficient indazoles.
Hagelin, G., et al. (2020).[3] "A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles." Chemical Science. Link
Source for the Pd/Phenanthroline protocol which avoids silver additives.
BenchChem Protocols. (2025). "Regioselectivity issues in the functionalization of indazoles." Link
Technical Support Center: Optimizing 3-Iodo-1H-Indazole Synthesis
Core Directive & Executive Summary This guide addresses the technical challenges associated with the synthesis of 3-iodo-1H-indazole , a critical scaffold in the development of kinase inhibitors and other pharmacophores....
Author: BenchChem Technical Support Team. Date: March 2026
Core Directive & Executive Summary
This guide addresses the technical challenges associated with the synthesis of 3-iodo-1H-indazole , a critical scaffold in the development of kinase inhibitors and other pharmacophores. While the C3-iodination of indazole is theoretically straightforward, experimental yields often fluctuate due to incomplete conversion, regioselectivity issues (N-iodination vs. C3-iodination), and poor workup protocols.
The "Gold Standard" Protocol:
Our field data indicates that the Base-Mediated Direct Iodination (
/KOH) in DMF or DMSO provides the highest consistent yields (>85%) compared to NIS-based or diazotization routes, provided that specific pH and quenching parameters are strictly followed.
The "Gold Standard" Protocol
Objective: Synthesis of 3-iodo-1H-indazole from 1H-indazole with >90% purity and >85% isolated yield.
Reagents & Stoichiometry
Component
Role
Equiv.
Notes
1H-Indazole
Substrate
1.0
Purity >98% essential.
Iodine ()
Electrophile
1.1 - 1.2
Add as a solution to prevent hot spots.
KOH
Base
2.0 - 2.5
Pellets, crushed. Activates the indazole.
DMF
Solvent
10 vol
Anhydrous preferred to minimize side reactions.
(aq)
Quench
Excess
10% solution to neutralize residual iodine.
Step-by-Step Workflow
Dissolution: Dissolve 1H-indazole (1.0 equiv) in DMF (10 mL/g) in a round-bottom flask.
Activation: Add KOH pellets (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes. Mechanism Note: This deprotonates the N1-H, creating an indazolyl anion that significantly enhances nucleophilicity at C3.
Iodination: Add Iodine (
, 1.1 equiv) portion-wise or as a solution in DMF over 20 minutes.
Critical Control Point: Exothermic reaction. Maintain internal temp < 30°C.
Reaction: Stir at RT for 1–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Endpoint: Disappearance of starting material (
) and appearance of product ().
Quench & Workup:
Pour the reaction mixture into crushed ice/water (5x reaction volume).
Crucial Step: Add 10%
(sodium thiosulfate) solution until the brown iodine color completely disappears (turns yellow/white).
Why? Residual iodine promotes decomposition and complicates crystallization.
Isolation:
If solid precipitates: Filter, wash with water, and dry.
If oil forms: Extract with EtOAc, wash with brine, dry over
, and concentrate.
Purification: Recrystallize from minimal hot Ethanol or Toluene if necessary.
Mechanism of Action (Visualized)
Understanding the mechanism is vital for troubleshooting. The reaction relies on the ambident nucleophilicity of the indazolyl anion.
Caption: Mechanistic pathway of base-mediated C3-iodination. The N1-deprotonation is the rate-determining activation step.
Troubleshooting Guide & FAQs
Category 1: Low Yield & Incomplete Conversion[2]
Q: The reaction stalls at 60% conversion even after 24 hours. Adding more iodine doesn't help. Why?
Root Cause: The reaction generates HI (hydroiodic acid) as a byproduct, which consumes the base. If the base is depleted, the indazole reprotonates and becomes unreactive to electrophilic attack.
Solution: Ensure you are using at least 2.0 to 2.5 equivalents of KOH . The stoichiometry must account for both the initial deprotonation and the neutralization of the generated acid.
Corrective Action: Add an additional 0.5 equiv of powdered KOH and stir for 1 hour.
Q: My isolated yield is low (40%), but TLC showed full conversion.
Root Cause: This is typically a workup failure . 3-Iodo-1H-indazole is moderately soluble in organic solvents but can also be slightly soluble in basic aqueous layers if the pH is too high (forming the salt).
Solution: During workup, ensure the pH of the aqueous layer is adjusted to neutral (pH 7-8) before extraction. If the pH is >10, the product remains in the water layer as the salt.
Protocol Adjustment: After quenching with thiosulfate, check pH. If >9, carefully add dilute HCl until pH ~7 to precipitate the free base completely.
Category 2: Purity & Side Reactions[3][4][5][6]
Q: I see a transient spot on TLC that disappears over time. Is this an impurity?
Insight: This is likely the N-iodo intermediate . Under kinetic conditions, iodine may attach to the nitrogen. However, this is usually reversible or rearranges to the thermodynamically stable C3-iodo product.
Action: Do not quench early. Allow the reaction to stir longer (up to 4 hours) to ensure thermodynamic equilibration to the C3-isomer.
Q: The product is dark brown/purple even after column chromatography.
Root Cause: Iodine inclusion in the crystal lattice. Iodine is "sticky" and difficult to remove solely by chromatography.
Solution: You must perform a chemical wash.
Protocol: Dissolve the crude material in EtOAc and wash vigorously with saturated sodium thiosulfate (
) until the organic layer is pale yellow.
Category 3: Regioselectivity
Q: Can I use NaOH instead of KOH?
Answer: Yes, but KOH is superior in DMF/DMSO due to better solubility and "softness" of the cation, which appears to stabilize the transition state better in polar aprotic solvents. Field reports suggest a 5-10% yield drop when switching to NaOH pellets.
Decision Tree: Optimizing Your Workflow
Use this logic flow to diagnose specific failures in your current experiment.
Caption: Diagnostic workflow for identifying yield-limiting factors in indazole iodination.
Advanced Optimization: Solvent & Reagent Effects
For researchers scaling up (>10g) or dealing with difficult substrates, consider these parameter adjustments.
Parameter
Standard (DMF)
Alternative (DMSO)
Impact on Yield
Solvent
DMF
DMSO
DMSO often accelerates the reaction due to higher polarity, but workup is harder (high BP). Use DMSO for unreactive substrates.
Iodine Source
NIS (N-Iodosuccinimide)
NIS is milder and easier to handle but significantly more expensive. Use NIS if functional groups are acid-sensitive.
Temperature
25°C
60°C
Heating increases rate but promotes over-iodination at C5/C7. Avoid heating unless absolutely necessary.
References
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. Retrieved from
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. (Note: Cites 3-iodo-1H-indazole as starting material). Retrieved from
MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (Details KOH/I2 protocol). Retrieved from
Gaikwad, D. D., et al. (2015). Molecular Iodine as an efficient catalyst for the synthesis of indazole. (Discusses iodine-mediated cyclization). Retrieved from
University of Rochester. Troubleshooting: How to Improve Yield. Retrieved from
Optimization
Technical Support Center: Navigating the Separation of N1 and N2 Alkylated Indazole Isomers
Welcome to the technical support center dedicated to resolving one of the most persistent challenges in medicinal chemistry and organic synthesis: the separation of N1 and N2 alkylated indazole regioisomers. The indazole...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to resolving one of the most persistent challenges in medicinal chemistry and organic synthesis: the separation of N1 and N2 alkylated indazole regioisomers. The indazole scaffold is a privileged pharmacophore, but its ambidentate nature frequently leads to the formation of isomeric mixtures upon N-alkylation, complicating synthesis and purification efforts.[1][2][3]
This guide provides in-depth, field-proven insights and practical troubleshooting advice to empower researchers, scientists, and drug development professionals to confidently tackle this separation challenge. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind them.
Frequently Asked Questions (FAQs)
Q1: Why is the alkylation of indazole often unselective, leading to a mixture of N1 and N2 isomers?
A1: The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. The resulting anion, upon deprotonation, is a mesomeric system where the negative charge is delocalized across both nitrogens. This leads to comparable reactivity at both sites.[3] The final ratio of N1 to N2 alkylated products is a delicate interplay of several factors, including steric hindrance, electronic effects of substituents on the indazole ring, and the specific reaction conditions employed (base, solvent, temperature).[4][5][6] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[1][5]
Q2: What are the key physical and chemical differences between N1 and N2 alkylated indazole isomers that can be exploited for separation?
A2: The primary difference lies in their polarity. N1-substituted indazoles are often more polar than their N2 counterparts. This difference in polarity is the cornerstone of chromatographic separation techniques like flash column chromatography and HPLC.[7] Other exploitable differences can include crystallinity and, in some cases, reactivity, which can be leveraged through chemical derivatization.
Q3: Is there a general rule of thumb for predicting which isomer will be major?
A3: While not absolute, there are some guiding principles. Conditions that favor thermodynamic control (e.g., higher temperatures, longer reaction times) tend to yield the more stable N1 isomer.[3][5][8] Conversely, conditions favoring kinetic control (e.g., lower temperatures, rapid reactions) may favor the N2 isomer.[5][8] The choice of base and solvent is also critical; for instance, using sodium hydride (NaH) in tetrahydrofuran (THF) is known to be highly selective for N1 alkylation in many cases.[1][2][6]
Issue: My N1 and N2 isomers are co-eluting or have very poor separation (ΔRf < 0.1) on silica gel.
This is a common and frustrating issue. The structural similarity of the isomers can make their separation by flash chromatography challenging.[9] Here is a systematic approach to troubleshoot this problem:
Technical Support Center: Purification of Ethyl 3-iodo-1H-indazole-6-carboxylate
Case ID: PUR-IND-3I-006 Status: Active Specialist: Senior Application Scientist Executive Summary & Molecular Context[1][2] The Analyte: Ethyl 3-iodo-1H-indazole-6-carboxylate is a critical intermediate, often used in th...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PUR-IND-3I-006
Status: Active
Specialist: Senior Application Scientist
Executive Summary & Molecular Context[1][2]
The Analyte: Ethyl 3-iodo-1H-indazole-6-carboxylate is a critical intermediate, often used in the synthesis of kinase inhibitors (e.g., Axitinib analogs).
The Challenge: Purification of this compound presents a "Perfect Storm" of chromatographic difficulties:
Acidity (Streaking): The 1H-indazole NH proton is significantly more acidic (
~13-14) than a standard indole due to the electron-withdrawing ester at the C6 position. This leads to strong hydrogen bonding with silica silanols, causing severe tailing.
Lability (Decomposition): The C3-Iodine bond is photosensitive. Prolonged exposure to light or acidic silica can trigger homolytic cleavage, releasing free iodine (purple discoloration) and destroying your yield.
Resolution: The product often co-elutes with unreacted starting material (Ethyl 1H-indazole-6-carboxylate), as the lipophilic shift from the iodine atom is subtle.
Standard Operating Procedure (SOP)
Objective: Isolate >98% pure product with minimal loss to decomposition or mixed fractions.
Materials Checklist
Stationary Phase: Acid-washed Silica Gel 60 (40–63 µm).
The TEA neutralizes silica surface acidity, preventing the NH-proton form "sticking."
4. Gradient
0–5 min: 5% B (Isocratic)5–20 min: 5% 30% B20–30 min: 30% 50% B
The product typically elutes between 15–25% EtOAc. A shallow gradient is required to separate it from the starting material.
5. Protection
Wrap the column glass in aluminum foil.
Prevents photolytic de-iodination during the run.
Visualization of Workflow
Figure 1: Optimized workflow emphasizing the pre-column quench and dry loading technique.
Troubleshooting Hub
Issue 1: "My product is streaking/tailing across 20+ fractions."
Diagnosis: Silanol Interaction.
The N1-H of the indazole is hydrogen-bonding with the acidic Si-OH groups on the silica gel.
The Fix:
Immediate: Add 1% Triethylamine (TEA) to both your Hexane and EtOAc reservoirs.
Alternative: If you cannot use TEA, switch to a DCM/MeOH gradient (0-5% MeOH), though this often provides lower resolution for this specific lipophilic ester.
Issue 2: "I see a purple/pink band forming on the column."
Diagnosis: De-iodination (Photolysis).
The C-I bond is breaking, releasing elemental iodine (
) which is purple. This catalyzes further decomposition.
The Fix:
Immediate: Cover the column in foil.
Process Change: Increase the flow rate to minimize residence time on the silica. Ensure your solvents are not acidic (avoid old chloroform).
Issue 3: "I cannot separate the product from the starting material."
Diagnosis: Co-elution.[1][2]
The starting material (H-indazole) and product (I-indazole) have very similar polarities.
The Fix:
Theory: The Iodo-product is slightly more lipophilic (moves faster) than the H-starting material.
Strategy: Use an Isocratic Hold . Run a TLC in 20% EtOAc/Hex. If
, run the column isocratically at the % solvent that moves the product to 0.3 (likely ~15-18% EtOAc) for 10 Column Volumes (CV).
Issue 4: "The product precipitates on the column head."
Diagnosis: Solvent Mismatch.[2]
You likely liquid-loaded in DCM, but the mobile phase started at 100% Hexanes. The product crashed out immediately upon hitting the hexane.
The Fix:
Use Dry Loading (See SOP).
If you must liquid load, ensure the starting mobile phase contains at least 5-10% EtOAc or DCM to keep the band soluble.
Diagnostic Logic Tree
Figure 2: Decision matrix for rapid troubleshooting of common purification failures.
Frequently Asked Questions (FAQ)
Q: Can I use Reverse Phase (C18) for this separation?A: Yes, and it is often superior for separating the non-iodinated starting material.
Conditions:
/Acetonitrile + 0.1% Formic Acid.
Note: The Iodine atom makes the product significantly more hydrophobic. On C18, the Starting Material will elute first , and the Iodo-product will elute later . This reverses the elution order compared to Normal Phase silica.
Q: My crude is very dark. Should I run it through a plug first?A: Absolutely. Indazole iodinations often produce tarry oligomers. Filtration through a short pad of Celite or a silica plug (eluting with 50% EtOAc/Hex) removes the baseline tar before you risk ruining a high-performance flash cartridge.
Q: Why is the yield lower than the TLC suggested?A: Check your "waste" silica. Indazoles are "sticky." If you didn't use TEA, a significant portion of your product might still be adsorbed to the silica near the inlet. Flush the column with 100% EtOAc or 10% MeOH/DCM at the end to recover retained material.
References
BenchChem. Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. (General protocol for indazole iodination and purification).
Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester.[1] (Purification of the non-iodinated precursor).
Reddit ChemPros. Reverse streaking on silica flash chromatography. (Community consensus on amine tailing and TEA usage).
National Institutes of Health (NIH). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. (Specific Rf values for 5-iodo and 6-bromo indazoles).
solubility issues with ethyl 3-iodo-1H-indazole-6-carboxylate in aqueous media
Topic: Ethyl 3-iodo-1H-indazole-6-carboxylate in Aqueous Media[1] Executive Summary Compound Profile: Ethyl 3-iodo-1H-indazole-6-carboxylate is a highly lipophilic, crystalline small molecule.[1] Its poor aqueous solubil...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Ethyl 3-iodo-1H-indazole-6-carboxylate in Aqueous Media[1]
Executive Summary
Compound Profile: Ethyl 3-iodo-1H-indazole-6-carboxylate is a highly lipophilic, crystalline small molecule.[1] Its poor aqueous solubility is driven by the planar indazole core, the hydrophobic iodine substituent at position 3, and the ethyl ester at position 6.[2][3]
The Core Challenge: Users typically encounter "crash-out" (precipitation) when diluting DMSO stocks into aqueous buffers (PBS, media).[1][2][3] This is a thermodynamic inevitability unless specific kinetic trapping or solubility-enhancing strategies are employed.[1]
Critical Warning: The C6-ethyl ester is susceptible to hydrolysis in aqueous media, potentially degrading into the parent carboxylic acid (3-iodo-1H-indazole-6-carboxylic acid) over time, which alters potency and solubility profiles.
Part 1: Physicochemical Profile & Solubility Drivers[1]
Understanding why the compound precipitates is the first step to preventing it.[1]
Property
Value (Est.)
Implication for Solubility
LogP (Lipophilicity)
~2.5 – 3.2
High. Preferentially partitions into organic solvents.[1] Low affinity for water.[1]
pKa (Indazole NH)
~13.8
Neutral at pH 7.4. The molecule remains uncharged in physiological media, maximizing aggregation risk.[1][2][3]
pKa (Indazole N2)
~1.5
Protonation requires pH < 2. Acidification is not a viable solubilization strategy for biological assays.[1]
Crystal Lattice
High Energy
Strong - stacking of the indazole core requires significant energy to break (high melting point).[1]
Part 2: Step-by-Step Solubilization Protocols
Tier 1: Preparation of the Master Stock (Organic Phase)
Do not attempt to dissolve the solid directly in water or buffer.[2]
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.[1] DMF (Dimethylformamide) is a viable alternative if DMSO is incompatible with downstream chemistry, though DMSO is preferred for cell assays.[1][2][3]
Concentration: Aim for a 10 mM to 50 mM master stock.
Procedure:
Weigh the solid into a glass vial (avoid polystyrene, which DMSO can leach).[2][3]
Critical Step: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes. The iodine bond is thermally stable at this temperature but light-sensitive —keep the vial wrapped in foil.[1]
Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Tier 2: The "Intermediate Dilution" Strategy (Aqueous Transition)
Directly spiking high-concentration DMSO stock into PBS often causes immediate precipitation (the "cloudy puff").
The Fix: Serial Dilution with Carrier Protection.
Instead of 100% DMSO
100% Buffer, use an intermediate step.
Protocol:
Prepare Intermediate Solvent: Mix DMSO with a surfactant or cosolvent.[1]
Protocol: Add Tween 80 to your DMSO stock before adding to buffer.[1] Final concentration of Tween 80 in the assay should be ~0.01% - 0.05%.[1]
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for solubilizing Ethyl 3-iodo-1H-indazole-6-carboxylate based on your specific assay requirements.
Caption: Decision matrix for solubilizing lipophilic indazole esters based on assay tolerance.
Part 4: Stability & Hydrolysis Risks
The Silent Killer of Data:
The ethyl ester at position 6 is not just a decoration; it is chemically reactive.[1] In aqueous buffers (especially at pH > 8 or in the presence of esterases in serum/cell lysate), it will hydrolyze.[2][3]
Solubility Shift: The resulting acid (3-iodo-1H-indazole-6-carboxylic acid) may have different solubility limits.[1] At pH 7.4, the acid will be partially ionized (COO-), potentially increasing solubility but changing membrane permeability.[2][3]
Potency Shift: If the ester is a prodrug, hydrolysis is desired.[1] If the ester is the active pharmacophore, hydrolysis leads to loss of activity.[2]
Recommendation:
LC-MS Check: Run a stability check. Incubate the compound in your assay buffer for 0, 1, 4, and 24 hours. Analyze by LC-MS to quantify the disappearance of the parent ester (MW ~316) and appearance of the acid (MW ~288).[1][2]
Part 5: Troubleshooting FAQ
Q1: My solution turns cloudy immediately upon adding the DMSO stock to the media. Why?A: This is "kinetic precipitation."[1] The local concentration of the compound at the tip of your pipette tip exceeds its solubility limit before it can disperse.[1]
Fix: Vortex the buffer while adding the DMSO stock dropwise. Do not add stock to a static solution.[1]
Q2: Can I use ethanol instead of DMSO?A: Generally, no.[1] Indazole esters are less soluble in ethanol than in DMSO.[1] Ethanol is also more volatile, leading to concentration changes during the experiment.[2][3]
Q3: Is the iodine atom stable?A: The C-I bond on the indazole ring is relatively stable but can be photolabile (sensitive to UV light).[1]
Fix: Always work in low light or use amber vials. Do not leave clear plates under biological safety cabinet lights for extended periods.[1]
Q4: I see crystals after freezing and thawing my aqueous dilution.A: Never freeze aqueous dilutions of lipophilic compounds. The freezing process forces the compound out of solution (cryoprecipitation).[1][2] Always prepare fresh aqueous dilutions from the frozen DMSO master stock.[1]
References
PubChem. Compound Summary: Methyl 3-iodo-1H-indazole-6-carboxylate.[1][7] National Library of Medicine.[1] Available at: [Link][1][2][3]
Di, L., & Kerns, E. H. (2016).[2][3] Drug-like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Standard reference for solubility/formulation principles).
Technical Support Center: Optimizing Reaction Temperature for Indazole Iodination
Welcome to the Technical Support Center for Indazole Iodination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optim...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Indazole Iodination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing a critical parameter in your synthesis: the reaction temperature. The following question-and-answer format directly addresses common challenges and provides evidence-based solutions to enhance the yield, regioselectivity, and purity of your iodinated indazole products.
Frequently Asked Questions (FAQs)
Q1: My indazole iodination is resulting in a low yield. Could the reaction temperature be the cause?
A1: Absolutely. Temperature is a critical parameter in the electrophilic aromatic substitution (SEAr) of indazoles and can significantly impact your yield.[1][2] Low yields can often be attributed to either an incomplete reaction or product decomposition, both of which are highly temperature-dependent.
Incomplete Reaction: If the temperature is too low, the activation energy for the reaction may not be overcome, leading to a stalled or sluggish conversion. This is particularly relevant for less reactive indazole substrates. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure the consumption of your starting material.[1][3] If the reaction has stalled, a gradual increase in temperature may be necessary to drive it to completion.[4]
Product or Reagent Decomposition: Conversely, excessively high temperatures can lead to the degradation of your starting material, the iodinating agent, or the desired product.[1][5] For instance, diazonium salts, which can be intermediates in certain indazole syntheses, are notoriously unstable at elevated temperatures.[6] Many common iodinating agents, like N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl), can also decompose or lead to unwanted side reactions at higher temperatures.[4][6]
Troubleshooting Guide: Low Yield
Symptom: Low or no conversion to the desired iodinated indazole.
Possible Cause
Recommended Action
Scientific Rationale
Reaction temperature is too low.
Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress closely by TLC or LC-MS. For highly activated substrates, reactions are often optimal at low temperatures (e.g., -78 °C to 0 °C), while less reactive substrates may require gentle heating.[4][6]
Increasing the temperature provides the necessary activation energy for the electrophilic aromatic substitution to proceed at a reasonable rate.[7][8]
Reaction temperature is too high.
If you observe the formation of dark, tar-like materials or a decrease in the concentration of your desired product over time, reduce the reaction temperature.[4] Consider running the reaction at or below room temperature.
High temperatures can lead to thermal decomposition of the indazole ring, the iodinating agent, or the product, resulting in complex mixtures and reduced yields.[5]
Sub-optimal reagent stability.
Ensure your iodinating agent (e.g., NIS, ICl) is fresh and has been stored under appropriate conditions (e.g., protected from moisture).[3][4] Some reagents may require use at low temperatures to prevent decomposition.[6]
The stability of many iodinating agents is temperature-dependent. Decomposition of the reagent will lead to a lower effective concentration and consequently, a lower yield.
Experimental Protocol: Temperature Scouting for Yield Optimization
This protocol outlines a systematic approach to identifying the optimal reaction temperature for your specific indazole iodination.
Reaction Setup: In parallel, set up several small-scale reactions (e.g., 0.1 mmol) under an inert atmosphere if your reagents are sensitive to air or moisture.[1]
Temperature Variation: Assign a different temperature to each reaction vessel. A good starting range could be 0 °C, room temperature (approx. 25 °C), 40 °C, and 60 °C.
Reagent Addition: Dissolve your indazole substrate in a suitable solvent (e.g., DMF, acetonitrile).[9][10] Add the iodinating agent (e.g., NIS, I₂) and any necessary additives (e.g., a base like KOH or K₂CO₃).[5][9][10]
Monitoring: Stir each reaction at its designated temperature and monitor the progress at regular intervals (e.g., every 30 minutes) using TLC or LC-MS.
Analysis: After a set period (e.g., 2-4 hours), or once the starting material is consumed in the most promising reaction, quench all reactions. Analyze the crude reaction mixtures by a quantitative method like ¹H NMR with an internal standard or by LC-MS to determine the relative yield of the desired product.
Optimization: Based on the results, you can perform a more focused temperature screen around the most promising initial temperature.
Q2: I'm observing the formation of multiple iodinated isomers. How can I improve regioselectivity by adjusting the temperature?
A2: Temperature can be a powerful tool to control the regioselectivity of indazole iodination, which is a common challenge due to the multiple reactive sites on the indazole ring (N1, N2, and C3 being the most common).[11] The formation of different isomers can sometimes be influenced by whether the reaction is under kinetic or thermodynamic control.
Kinetic vs. Thermodynamic Control: In some cases, lower temperatures may favor the formation of the kinetically controlled product (the product that forms fastest), while higher temperatures can allow for an equilibrium to be established, favoring the more stable, thermodynamically controlled product.[11] For instance, in the alkylation of indazoles, lower temperatures have been reported to favor the N2 product, while higher temperatures can lead to the thermodynamically more stable N1 product.[11] While direct iodination typically occurs at the C3 position, the principles of kinetic and thermodynamic control can still be relevant, especially if N-iodination is a competing pathway.
Directing Effects of Substituents: The electronic and steric properties of substituents already present on the indazole ring will have a primary influence on the position of iodination.[8][11] Temperature can modulate the selectivity of these directing effects.
Troubleshooting Guide: Poor Regioselectivity
Symptom: Formation of a mixture of iodinated indazole isomers.
Possible Cause
Recommended Action
Scientific Rationale
Reaction is not under optimal thermodynamic or kinetic control.
Experiment with a range of temperatures. For instance, try running the reaction at a low temperature (e.g., 0-5 °C) and a higher temperature (e.g., 60-80 °C) to see if the isomer ratio changes.[6][11]
Altering the temperature can shift the reaction pathway from kinetic to thermodynamic control (or vice versa), potentially favoring the formation of a single, desired isomer.[7]
Reactivity of the iodinating agent is too high.
Lowering the reaction temperature can decrease the overall reactivity of the system and improve selectivity.[4] Highly reactive iodinating species are less selective.
By reducing the kinetic energy of the system, you increase the energy difference between the transition states leading to the different isomers, thus enhancing selectivity for the lower energy pathway.
Visualization of the Optimization Workflow
Caption: A workflow diagram for optimizing reaction temperature in indazole iodination.
Q3: Are there specific temperature considerations for different iodinating agents?
A3: Yes, the choice of iodinating agent is intrinsically linked to the optimal reaction temperature.
N-Iodosuccinimide (NIS): NIS is a versatile and commonly used reagent for the iodination of indazoles, often in the presence of a mild base.[6][11] Reactions with NIS are frequently carried out at room temperature or with gentle heating.[6] However, for highly activated systems, lower temperatures may be required to control selectivity. Some procedures using NIS can even be performed at room temperature by grinding, highlighting the mild conditions possible with this reagent.[12][13]
Iodine (I₂): Molecular iodine is another common iodinating agent, typically used in the presence of a base like potassium hydroxide (KOH) in a solvent such as dimethylformamide (DMF).[9] These reactions are often conducted at room temperature.[9] In some cases, iodine can be used catalytically.[14]
Iodine Monochloride (ICl): ICl is a highly reactive and potent electrophilic iodinating agent.[4][15] Due to its high reactivity, reactions with ICl are often performed at low temperatures (e.g., 0-5 °C or even lower) to control the reaction rate and prevent side reactions or over-iodination.[4][6][15]
Concluding Remarks
Optimizing the reaction temperature is a cornerstone of successful indazole iodination. A systematic and analytical approach, as outlined in this guide, will empower you to overcome common challenges related to yield and regioselectivity. Always prioritize safety by understanding the thermal hazards associated with your specific reagents and reaction conditions, especially when scaling up.
References
BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. BenchChem.
BenchChem. (2025). Regioselectivity issues in the functionalization of indazoles. BenchChem.
ResearchGate. (n.d.). Iodination reaction of commercial indazole. ResearchGate.
BenchChem. (2025). troubleshooting low yields in ICl iodination reactions. BenchChem.
MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI.
ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications.
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. BenchChem.
BenchChem. (2025). Iodine Monochloride: A Versatile Catalyst in Organic Synthesis. BenchChem.
PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
BenchChem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds". BenchChem.
CoLab. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. CoLab.
International Journal of ChemTech Research. (2009). Molecular Iodine as an efficient catalyst for the synthesis of indazole. International Journal of ChemTech Research.
ACS Publications. (2015). Iodine-Catalyzed Oxidative Cross-Coupling of Indoles and Azoles: Regioselective Synthesis of N-Linked 2-(Azol-1-yl)indole Derivatives. The Journal of Organic Chemistry.
ResearchGate. (n.d.). (PDF) A Convenient Iodination of Indoles and Derivatives. ResearchGate.
ResearchGate. (2025). (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate.
IOSR Journal. (2025). Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And Metal-Free Conditions. IOSR Journal.
BenchChem. (2025). optimizing reaction conditions for bromo-indazole synthesis. BenchChem.
ResearchGate. (n.d.). Effect of temperature on the synthesis of indazoles a. ResearchGate.
NISCAIR Online Periodicals Repository. (n.d.). Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. NISCAIR Online Periodicals Repository.
ACS Publications. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society.
Beilstein Journals. (2023). Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journals.
overcoming steric hindrance in 3-substituted indazole coupling
Topic: Overcoming Steric Hindrance in 3-Substituted Indazole Coupling Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists and Process Development Scientists Welcome to the Advance...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Overcoming Steric Hindrance in 3-Substituted Indazole Coupling
Content Type: Technical Support Center (Troubleshooting & FAQs)
Audience: Medicinal Chemists and Process Development Scientists
Welcome to the Advanced Heterocycle Coupling Support Hub.Status: Online 🟢
Agent: Dr. Aris Thorne, Senior Application Scientist
Subject: Troubleshooting Steric Hindrance in 3-Substituted Indazole Scaffolds
Executive Summary: The "Orthogonal" Challenge
Coupling reactions involving 3-substituted indazoles present a unique "orthogonal" steric challenge. Unlike simple phenyl systems, the C3-substituent in an indazole core exerts significant steric pressure on both the N2-nitrogen (affecting regioselectivity during N-functionalization) and the C3-metal center (during cross-coupling at the 3-position).
This guide addresses the two most critical failure modes reported by our users:
Catalyst arrest during Suzuki/Buchwald coupling at the sterically congested C3 position.
Regiochemical scrambling (N1 vs. N2) caused by C3-substituent deflection.
Module 1: Cross-Coupling at the Hindered C3 Position
User Query #1:
"I am trying to perform a Suzuki-Miyaura coupling on a 3-iodo-1H-indazole. My coupling partner is an ortho-substituted phenyl boronic acid. The reaction stalls at <20% conversion using Pd(PPh3)4. Is the N-H proton poisoning the catalyst, or is it pure sterics?"
Dr. Thorne:
This is a classic "double-clash" scenario. You are fighting two fronts: the acidic N-H proton (which can sequester Pd) and the steric bulk of the ortho-substituted boronic acid colliding with the indazole backbone. Pd(PPh3)4 has a cone angle that is too small and a dissociation rate that is too slow for this sterically demanding landscape.
The Solution: The "Pre-Catalyst + Dialkylbiaryl" Protocol
To overcome the energy barrier of oxidative addition and transmetallation in this crowded space, you must switch to electron-rich, bulky phosphine ligands (Buchwald-type) and use a pre-formed catalyst to ensure immediate entry into the catalytic cycle.
Recommended Protocol (Self-Validating):
Component
Recommendation
Mechanistic Rationale
Catalyst
Pd-XPhos G3 or Pd-PEPPSI-IPent
G3/G4 precatalysts ensure a 1:1 Pd:Ligand ratio and rapid activation. In situ mixing often fails due to incomplete ligation in hindered systems.
Ligand
XPhos or SPhos
These ligands have a large buried volume (%Vbur). They form a "roof" over the Pd center, facilitating reductive elimination of bulky partners.
Base
K₃PO₄ (3.0 equiv)
A mild base is crucial. Strong bases (alkoxides) can deprotonate the indazole N-H aggressively, forming an inhibiting "palladate" species.
Solvent
1,4-Dioxane/H₂O (4:1)
The water cosolvent is non-negotiable; it solubilizes the inorganic base and facilitates the boronate activation.
Temp
80–100°C
High thermal energy is required to overcome the rotational barrier of the bulky intermediates.
⚠️ Critical Check: If your substrate is an Indazole-3-boronic acid/ester (nucleophile) instead of the halide, you face Protodeboronation . The C3 position is electron-rich; basic conditions accelerate C-B bond cleavage.
Fix: Use MIDA boronates (slow release) or switch to anhydrous conditions with CuCl as a promoter.
Module 2: Regioselective N-Arylation with C3-Sterics
User Query #2:
"I need to N-arylate a 3-isopropyl-indazole. I specifically need the N2-isomer for a kinase inhibitor project, but I'm getting 95% N1-product. Does the C3-isopropyl group block N2?"
Dr. Thorne:
Yes, absolutely. This is the "C3-N2 Steric Shielding" effect.
The C3-substituent points directly toward the N2 lone pair's trajectory. A bulky group like isopropyl or phenyl effectively "closes the door" on N2, forcing the electrophile to the thermodynamically favored (and sterically open) N1 position.
Visualizing the Steric Pathway:
Caption: The "Steric Shielding" effect where C3-substituents physically obstruct the N2 trajectory, forcing reaction at N1.
Troubleshooting the N2-Isomer Synthesis
To force the reaction to N2 against the steric gradient, you cannot rely on standard Buchwald conditions. You must use kinetic control or transient directing groups .
Strategy A: The "Chan-Lam" Alternative (Copper)
Copper catalysis is often more sensitive to electronic directing effects than sterics compared to Palladium.
Why: The lower temperature and different mechanism (oxidative coupling) can sometimes favor the kinetic N2 product, though yields will be lower.
Strategy B: The "Blocking" Route (High Reliability)
If the C3-isopropyl group makes direct N2-arylation impossible:
Protect N1 with a THP or SEM group (N1 is favored, so this is easy).
Alkylate N2 with a highly reactive electrophile (e.g., Meerwein salt) - Note: This works for alkylation, not arylation.
For Arylation: You may need to synthesize the indazole from the hydrazine precursor (e.g., 2-hydrazinopyridine + ketone) to build the N2-aryl bond before closing the ring. This bypasses the steric coupling issue entirely.
Module 3: Ligand Selection Decision Matrix
Use this logic flow to select the correct catalytic system for your specific steric constraints.
Caption: Decision matrix for selecting Palladium ligands based on the steric environment of the indazole coupling.
FAQ: Rapid Fire Troubleshooting
Q: I'm seeing significant "Reduction" (Ar-H) byproduct instead of coupling. Why?A: This is
-hydride elimination or protodehalogenation. It happens when the coupling is too slow due to sterics.
Fix: Increase the concentration of the catalyst. Switch to CataCXium A or Ad₂nBuP ligands, which are less prone to
-hydride elimination issues. Ensure your solvent (Dioxane) is peroxide-free.
Q: Can I use Microwave irradiation?A:Yes, and you should. For sterically hindered C3-indazoles, microwave irradiation (120°C, 30 mins) often pushes the reaction over the activation energy barrier that thermal heating cannot reach without decomposing the catalyst over time.
Q: My 3-bromoindazole is not reacting, but the 3-iodo analog works. Why?A: Oxidative addition is the rate-limiting step for hindered substrates. The C-Br bond is stronger and the steric bulk at C3 prevents the Pd(0) from getting close enough to insert. The C-I bond is weaker and longer, making it more accessible. Always use Iodides for hindered C3 couplings.
References
Buchwald-Hartwig Amination of Indazoles
Title: Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.[1]
Executive Summary Hydrolyzing indazole esters—particularly at the C3 position—presents a unique set of challenges compared to standard phenyl esters. The electron-rich nature of the pyrazole ring, combined with the poten...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Hydrolyzing indazole esters—particularly at the C3 position—presents a unique set of challenges compared to standard phenyl esters. The electron-rich nature of the pyrazole ring, combined with the potential for N1/N2 tautomerism, creates a landscape where standard saponification (NaOH/Reflux) often leads to decarboxylation , ring opening (anthranilonitrile formation) , or N-deprotection .
This guide moves beyond standard textbook protocols to provide optimized, chemically specific methodologies designed to preserve the integrity of the indazole core.
Module 1: The "Thermal Trap" – Decarboxylation & Ring Opening
The Problem
Users often report the disappearance of the carboxylate product or the appearance of a nitrile peak in IR/NMR after refluxing indazole-3-carboxylates in aqueous base.
The Mechanism
Indazole-3-carboxylic acids are inherently unstable at high temperatures. The electron-withdrawing nature of the imine-like nitrogen (N2) facilitates the loss of
. Furthermore, under vigorous basic conditions (refluxing NaOH), the indazole ring can undergo fission, particularly if electron-withdrawing groups (EWGs) are present on the benzene ring, leading to N-arylanthranilonitriles .
DOT Visualization: Degradation Pathways
Figure 1: Competing pathways during indazole hydrolysis. High thermal energy pushes the equilibrium toward irreversible ring destruction.
The Solution: Low-Temperature Saponification
Avoid reflux. Lithium Hydroxide (LiOH) is preferred over NaOH because the lithium cation coordinates tighter to the carbonyl oxygen, increasing electrophilicity and allowing the reaction to proceed at room temperature .
Module 2: Steric Hindrance & Solubility Issues
The Problem
"My reaction is stuck at 50% conversion after 24 hours."
This is common with N1-substituted indazoles bearing bulky groups (e.g., tert-butyl, adamantyl) or when the ester is essentially insoluble in aqueous methanol.
The Solution: Anhydrous Hydrolysis (TMSOK)
Potassium trimethylsilanolate (TMSOK) is a non-nucleophilic, organic-soluble source of hydroxide equivalents. It allows for hydrolysis in anhydrous solvents like THF or Dichloromethane, solving both the solubility issue and the "water-attack" side reactions.
Why it works:
Solubility: TMSOK dissolves in THF/DCM, bringing the base to the ester.
Mechanism: It proceeds via a mechanism that generates the potassium carboxylate salt directly, often precipitating out of solution, which drives the equilibrium forward.
Module 3: Chemoselectivity (Protecting Group Survival)
The Problem
"I need to hydrolyze the ethyl ester, but my N1-Acetyl or N-Boc group keeps falling off."
The Solution: Enzymatic Hydrolysis (PLE)
Pig Liver Esterase (PLE) is the gold standard for regioselective and chemoselective hydrolysis. It operates at neutral pH (pH 7–8), which is mild enough to leave acid-sensitive (Boc) or base-sensitive (Acetyl/Tosyl) protecting groups intact.
Troubleshooting & Decision Logic
Use this logic gate to select the correct protocol for your substrate.
Figure 2: Protocol selection workflow based on substrate sensitivity and steric bulk.
Q: I see a new spot on TLC that is less polar than my starting material. What is it?A: This is likely the decarboxylated product (the indazole core without the -COOH). This occurs if the reaction temperature is too high. Switch to Protocol B (TMSOK) or C (LiOH at RT).
Q: Can I use HCl for hydrolysis?A: Acidic hydrolysis is generally discouraged for indazoles unless you have a t-butyl ester (which requires TFA). Strong mineral acids (HCl/H2SO4) at high heat can cause polymerization or degradation of the electron-rich indazole ring.
Q: My product is water-soluble and I can't extract it.A: Indazole carboxylic acids are zwitterionic. If your product is stuck in the water phase, do not extract. Instead, use lyophilization (freeze-drying) to remove the water, or use a resin-based purification (e.g., Diaion HP-20) to desalt the compound.
References
Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for inorganic hydroxides. Tetrahedron Letters, 25(51), 5831-5834.
Ohno, M., et al. (1981). Pig Liver Esterase in Asymmetric Synthesis. Journal of the American Chemical Society.[2] (Foundational text on PLE specificity).
Vinković, V., et al. (1991). Trimethylsilanolates for the hydrolysis of sterically hindered esters. Synthetic Communications. (Validation of TMSOK for hindered substrates).
Battistini, M., et al. (2021). Indazole-3-carboxylic acid derivatives: Synthesis and functionalization. Arkivoc. (Discusses thermal instability and decarboxylation risks).
BenchChem Technical Support . (2025). Regioselectivity issues in the functionalization of indazoles.
recrystallization solvents for ethyl 3-iodo-1H-indazole-6-carboxylate
Compound Focus: Ethyl 3-iodo-1H-indazole-6-carboxylate Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists facing challenges in the isol...
Welcome to the Application Scientist Support Portal.
This guide is engineered for drug development professionals and synthetic chemists facing challenges in the isolation and purification of ethyl 3-iodo-1H-indazole-6-carboxylate. Due to its unique physicochemical properties—combining a polar, hydrogen-bonding indazole core with highly lipophilic iodine and ethyl ester moieties—standard crystallization protocols often fail, leading to oiling out or co-crystallization with impurities.
Section 1: Troubleshooting & FAQs
Q1: Why does my crude ethyl 3-iodo-1H-indazole-6-carboxylate frequently "oil out" instead of forming crystals during cooling?A: "Oiling out" (liquid-liquid phase separation) occurs when the solute separates as a liquid phase rather than a solid crystal lattice. For 3-iodoindazole derivatives, this is almost always caused by melting point depression due to residual iodinating agents (e.g.,
, N-iodosuccinimide) or unreacted starting materials. The bulky C3-iodine atom inherently disrupts the ideal crystal lattice packing energy, making the compound highly sensitive to impurities.
Causality & Solution: Before attempting recrystallization, the crude organic layer must be thoroughly washed with aqueous sodium thiosulfate () to chemically quench and remove residual iodine. If oiling out persists, your solvent cooling curve is too steep. Switch to a binary anti-solvent system (e.g., EtOAc/Hexanes) and reduce the cooling rate to allow nucleation to outpace phase separation.
Q2: Which solvent system provides the highest recovery and purity for this specific carboxylate ester?A: A binary system of Dichloromethane (
)/Hexanes or Ethyl Acetate (EtOAc)/Hexanes is optimal. The ethyl 3-iodo-1H-indazole-6-carboxylate possesses a dual-polarity profile: the indazole N-H (pKa ~14) and ester carbonyl act as polar, hydrogen-bonding sites, while the C3-iodine and ethyl aliphatic chain confer significant lipophilicity. It is highly soluble in EtOAc and DCM but poorly soluble in hexanes. Literature precedents for similar 3-iodo-1H-indazoles demonstrate that crystallization from :hexanes yields high-purity solids by allowing polar impurities to remain dissolved in the mother liquor while the product selectively precipitates [1]. Alternative systems like :Hexanes (1:2) have also been successfully employed for heavily substituted indazoles [2].
Q3: How do I handle the co-crystallization of regioisomers (e.g., 5-carboxylate vs. 6-carboxylate)?A: If your initial indazole synthesis lacked absolute regiocontrol, regioisomers will likely co-crystallize due to their nearly identical solubility profiles in standard aliphatic/aromatic hydrocarbon mixtures. In such cases, standard recrystallization is insufficient. You must utilize a more disruptive solvent mixture like EtOAc/Dioxane, which differentially solvates the specific hydrogen-bonding networks of the isomers, a technique proven effective in the isolation of complex pyrimidine-indazole hybrids [3].
Section 2: Quantitative Solvent Data
To design a self-validating recrystallization system, you must match the dielectric constant of the solvent to the polarity of the indazole core. Below is the quantitative comparison of recommended solvents.
Solvent
Dielectric Constant ()
Boiling Point (°C)
Role in Recrystallization
Solubilizing Power for Ethyl 3-iodo-1H-indazole-6-carboxylate
Dichloromethane (DCM)
9.1
39.6
Primary Solvent
Very High (Dissolves at RT)
Ethyl Acetate (EtOAc)
6.0
77.1
Primary Solvent
High (Requires mild heating)
Diethyl Ether ()
4.3
34.6
Primary Solvent
Moderate (Volatile, good for trituration)
1,4-Dioxane
2.2
101.1
Co-solvent
Moderate (Disrupts H-bonding)
Hexanes
1.9
68.0
Anti-Solvent
Very Low (Induces precipitation)
Section 3: Experimental Protocol
Optimized Anti-Solvent Recrystallization Workflow
This protocol utilizes the EtOAc/Hexanes binary system, leveraging the temperature-dependent solubility gradient of the indazole ester.
Step 1: Pre-treatment (Critical for Iodinated Heterocycles)
Dissolve the crude ethyl 3-iodo-1H-indazole-6-carboxylate in 20 mL of EtOAc.
Wash the organic layer with 10 mL of saturated aqueous
to quench any residual iodine.
Wash with 10 mL of brine, dry over anhydrous
, filter, and concentrate under reduced pressure to yield a semi-solid crude.
Step 2: Dissolution
Transfer the crude material to a clean Erlenmeyer flask.
Add a minimum volume of EtOAc (approx. 2-3 mL per gram of crude).
Heat the mixture gently on a hot plate (approx. 60°C) while swirling until complete dissolution is achieved. Do not boil dry.
Step 3: Anti-Solvent Addition & Nucleation
Remove the flask from the heat source.
While the solution is still hot, add Hexanes dropwise using a Pasteur pipette, swirling continuously.
Stop adding Hexanes the moment the solution becomes faintly turbid (cloudy) and the turbidity does not dissipate upon swirling. This indicates the saturation point.
Add exactly one drop of EtOAc to clear the solution, ensuring it is perfectly saturated at an elevated temperature.
Step 4: Controlled Crystallization
Cover the flask with a watch glass and allow it to cool undisturbed to room temperature (approx. 2 hours). Rapid cooling will cause the product to oil out.
Once at room temperature, transfer the flask to an ice bath or refrigerator (4°C) for an additional 2 hours to maximize crystal yield.
Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Hexanes (2 x 5 mL).
Dry the crystals under high vacuum for 12 hours.
Section 4: Workflow Visualization
The following decision tree illustrates the troubleshooting logic for isolating the target compound.
Caption: Diagnostic workflow for the recrystallization of ethyl 3-iodo-1H-indazole-6-carboxylate.
References
Synthesis of Heteroaryl-fused Pyrazoles as p38 Kinase Inhibitors. Semantic Scholar.
Advances in the Synthesis of Indazoles: Regioselective C-7 Functionalization. Mobt3ath.
Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. ACS Publications.
Reference Data & Comparative Studies
Validation
1H NMR spectrum analysis of ethyl 3-iodo-1H-indazole-6-carboxylate
This guide provides an in-depth technical analysis of the 1H NMR spectrum of ethyl 3-iodo-1H-indazole-6-carboxylate , a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Axitinib analogs).[1] Th...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the 1H NMR spectrum of ethyl 3-iodo-1H-indazole-6-carboxylate , a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Axitinib analogs).[1]
This document is structured to serve as a comparative analytical tool, distinguishing the target molecule from its non-iodinated precursors and potential regioisomers.
[1][2]
Executive Summary & Structural Context
Ethyl 3-iodo-1H-indazole-6-carboxylate is a bicyclic heteroaromatic system.[1] The structural verification of this compound relies on confirming three key features:
The Indazole Core: Presence of the fused benzene/pyrazole ring system.[1]
The C3-Iodination: Verified by the absence of the H3 proton signal.[1]
The C6-Ester Substitution: Verified by the specific coupling pattern of the benzene ring protons (H4, H5, H7) and the ethyl group signals.[1]
Structural Visualization
The following diagram maps the proton assignments discussed in this guide.
Caption: Structural mapping of ethyl 3-iodo-1H-indazole-6-carboxylate showing expected signal locations.
Comparative Analysis: Target vs. Alternatives
To ensure scientific integrity, one must not only identify the peaks but also prove the absence of alternatives.[1]
Comparison A: Target vs. Precursor (Ethyl 1H-indazole-6-carboxylate)
The most common impurity is the unreacted starting material.[1] The differentiation rests on the C3 position .
Feature
Precursor (Non-iodinated)
Target (3-Iodo Product)
Diagnostic Action
H3 Signal
Singlet at ~8.10 ppm
ABSENT
Primary Confirmation
H4 Signal
Doublet, shielded relative to H3
Doublet, slightly deshielded (Heavy atom effect)
Secondary Confirmation
Reaction Status
--
--
Integrate 8.10 ppm region. Any signal here = impurity.
Comparison B: Regioisomers (5-Carboxylate vs. 6-Carboxylate)
During synthesis, cyclization can sometimes yield the 5-carboxylate isomer depending on the hydrazine/nitro precursors used.[1]
6-Carboxylate (Target): H7 appears as a singlet (or small doublet
Hz) significantly deshielded due to the adjacent ester and N1. H4 and H5 show strong ortho coupling ( Hz).
5-Carboxylate (Isomer): The singlet (H4) appears closer to the iodine (C3). The coupling pattern changes to H6/H7 (ortho coupling).
Reasoning: Indazoles have poor solubility in chloroform.[1] DMSO-d6 also slows proton exchange, making the labile NH proton visible (crucial for confirming the 1H-indazole tautomer).
Experimental Data Table (DMSO-d6, 400 MHz)
Position
Shift ( ppm)
Multiplicity
Integration
Coupling ( Hz)
Assignment Logic
NH (1)
13.40 - 13.60
br s
1H
--
Labile proton on N1. Broad due to exchange/H-bonding.
H7
8.15 - 8.25
s (or d)
1H
Most deshielded aromatic H due to Ester (C6) and N1 proximity.
H5
7.75 - 7.85
dd
1H
,
Doublet of doublets.[1][2][3][4][5] Ortho coupling to H4, meta to H7.
H4
7.50 - 7.60
d
1H
Ortho to C3-Iodine. Slightly shielded relative to H5/H7.
Ethyl ()
4.35 - 4.45
q
2H
Characteristic quartet of the ethyl ester.
Ethyl ()
1.35 - 1.45
t
3H
Characteristic triplet of the ethyl ester.
Note on H3: The spectrum must show a clear baseline between 7.9 and 8.5 ppm where the H3 singlet would normally appear in the precursor.
Experimental Protocol
This protocol ensures high-resolution data suitable for publication or regulatory filing.[1]
Step 1: Sample Preparation[1][7][8]
Weigh 5–10 mg of the dried solid product.
Add 0.6 mL of DMSO-d6 (99.9% D).
Tip: If the sample is cloudy, sonicate for 30 seconds.[1] Do not filter unless absolutely necessary, as this may remove product if not fully dissolved.[1]
Scans (NS): Minimum 16 (64 recommended for detecting minor impurities).
Relaxation Delay (D1): Set to 2.0 seconds or higher.
Why? The aromatic protons and the NH proton have different T1 relaxation times. A short D1 can lead to integration errors, making the ratio of Aromatic:Ethyl protons inaccurate.[1]
Spectral Width: -2 to 16 ppm (to capture the downfield NH).
Step 3: Processing Workflow
The following decision tree guides the analyst through the validation process.
Caption: Logical workflow for validating the structural identity of the target compound.
References
Organic Syntheses. Synthesis of 1H-Indazole-3-carboxylic acid, ethyl ester. Org. Synth. 2008, 85, 270-281. (Source for non-iodinated precursor shifts). Available at: [Link]
National Institutes of Health (NIH) - PubMed. Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. Magn Reson Chem. 2024.[6] (Source for N1 vs N2 tautomer shifts). Available at: [Link]
A Comprehensive Comparison Guide: Experimental vs. Predictive ¹³C NMR Methodologies for 3-Iodo-Indazole Esters
Executive Summary 3-Iodo-indazoles are highly privileged pharmacophores serving as critical intermediates in the development of kinase inhibitors and targeted oncology therapeutics. During the functionalization of these...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Iodo-indazoles are highly privileged pharmacophores serving as critical intermediates in the development of kinase inhibitors and targeted oncology therapeutics. During the functionalization of these scaffolds, esterification or acylation (such as Boc-protection) frequently yields a mixture of N1 and N2 regioisomers. Differentiating these isomers is a notorious analytical bottleneck.
This guide objectively compares the performance of In Silico Predictive Software (Empirical vs. Ab Initio) against Experimental Benchtop ¹³C NMR for the structural elucidation of 3-iodo-indazole esters. By detailing the causality behind chemical shifts and providing self-validating experimental protocols, this document serves as an authoritative resource for drug development professionals.
The Mechanistic Causality of ¹³C NMR in Halogenated Indazoles
To accurately assign the regiochemistry of a 3-iodo-indazole ester, one must understand the fundamental quantum mechanical forces dictating the ¹³C NMR chemical shifts. Relying on ¹H NMR is often insufficient due to the loss of the diagnostic N-H proton upon esterification and the complex multiplet overlap in the aromatic region[1]. ¹³C NMR provides a definitive, self-validating system based on two primary phenomena:
The Heavy Atom Effect (HAE)
In a standard indazole, the C3 carbon typically resonates between 130–140 ppm. However, iodination at the C3 position introduces the Heavy Atom Effect. Iodine's massive electron cloud and significant spin-orbit coupling induce a strong diamagnetic shielding current on the attached ¹³C nucleus[2]. In unprotected 3-iodo-1H-indazole, this shifts the C3 carbon dramatically upfield to ~92.59 ppm[3].
Carbonyl Deshielding & Regiochemical Assignment
When the indazole is esterified with a tert-butyloxycarbonyl (Boc) group to form 1-Boc-3-iodoindazole, the highly electronegative ester carbonyl (resonating at ~148.35 ppm) pulls electron density from the adjacent nitrogen[4].
N1-Esterification: The electron-withdrawing effect propagates through the N1 atom, strongly deshielding the adjacent C7a bridgehead carbon (shifting it to ~139.59 ppm). The C3 carbon is also slightly deshielded relative to the unprotected core, moving to 102.95 ppm[4].
N2-Esterification: The deshielding effect would instead localize on the C3a bridgehead carbon , leaving C7a relatively shielded.
Furthermore, the quaternary carbon of the tert-butyl group provides a reliable internal diagnostic anchor at 85.48 ppm[4].
Fig 1. Logical causality of chemical shifts used to assign 3-iodo-indazole ester regiochemistry.
Comparison Guide: Predictive Software vs. Experimental Reality
In modern drug discovery, researchers frequently rely on NMR prediction software to expedite structural elucidation. However, these tools are not created equal. We compared two distinct software methodologies against experimental benchtop data for 1-Boc-3-iodoindazole .
Empirical Predictors (HOSE Code-based): Tools like ChemDraw or Mnova utilize Hierarchical Orthogonal Space Environment (HOSE) codes, relying on databases of known molecules.
Ab Initio Predictors (DFT/GIAO): Density Functional Theory coupled with Gauge-Independent Atomic Orbital (GIAO) calculations models the actual quantum mechanical environment of the molecule[1].
Quantitative Performance Comparison
As demonstrated in Table 1 , empirical predictors severely struggle with the C3 carbon. Because 3-iodo-heterocycles are relatively niche, HOSE databases lack sufficient training data to accurately model the Heavy Atom Effect, resulting in a dangerous >12 ppm error. Conversely, DFT/GIAO accurately models the spin-orbit coupling, closely matching the experimental reality.
Table 1: ¹³C NMR Performance Comparison for 1-Boc-3-iodoindazole (CDCl₃)
Carbon Assignment
Experimental Benchtop (ppm)
Empirical Predictor (HOSE)
Ab Initio Predictor (DFT)
Diagnostic Reliability
C=O (Ester)
148.35
149.20
148.50
High across all methods
C7a (Bridgehead)
139.59
141.00
139.80
High across all methods
C3 (C-I)
102.95
115.10
103.50
Fails in Empirical
Cq (t-Bu)
85.48
84.50
85.10
High across all methods
CH₃ (t-Bu)
28.18
28.50
28.20
High across all methods
Data synthesis derived from established experimental benchmarks[1][3][4].
Self-Validating Experimental Protocols
To bypass the pitfalls of empirical prediction software, researchers must utilize robust benchtop methodologies. The following protocols detail the synthesis and optimized NMR acquisition for 3-iodo-indazole esters.
Protocol A: Synthesis of 1-Boc-3-iodoindazole
Preparation: Dissolve 3-iodo-1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Activation: Add triethylamine (Et₃N, 1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). The DMAP acts as an acyl transfer catalyst, increasing the reaction rate.
Esterification: Cool the reaction vessel to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dropwise to prevent thermal runaway.
Isolation: Stir at room temperature until TLC indicates complete consumption of the starting material. Quench with water, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the product as pale yellow crystals[4].
Protocol B: Optimized ¹³C NMR Acquisition
A standard rapid ¹³C NMR scan will often fail to detect the critical diagnostic carbons in this molecule. A self-validating system requires specific parameter adjustments:
Sample Prep: Dissolve 20 mg of the purified ester in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard at 0.00 ppm).
Instrument: Utilize a 400 MHz (100 MHz for ¹³C) or higher spectrometer.
Causality of Relaxation (D1 Delay): The most diagnostic carbons in this molecule (C3-I, C=O, C7a, and t-Bu Cq) are quaternary. Because they lack attached protons, they cannot rely on efficient dipole-dipole relaxation mechanisms. You must set the relaxation delay (D1) to at least 2.5–3.0 seconds. Failing to do so will result in these critical peaks disappearing into the noise floor.
Acquisition: Set the acquisition time (AQ) to ~1.0 s and run a minimum of 512 scans to achieve the necessary signal-to-noise ratio for the highly shielded C3 carbon.
Fig 2. Experimental workflow for the synthesis and ¹³C NMR elucidation of 3-iodo-indazole esters.
PubMed. "A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles". Magnetic Resonance in Chemistry.
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 3-iodo-1H-indazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of ethyl 3-iod...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of ethyl 3-iodo-1H-indazole-6-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. By dissecting the molecule's structural components—an indazole core, an iodo substituent, and an ethyl carboxylate group—we can anticipate its behavior under mass spectrometric conditions. This guide will compare the expected fragmentation pathways with alternative analytical approaches, offering a comprehensive resource for researchers in medicinal chemistry, analytical science, and drug development. The principles discussed herein are supported by established fragmentation mechanisms of related chemical moieties.
Introduction: The Significance of Structural Elucidation
Ethyl 3-iodo-1H-indazole-6-carboxylate is a crucial building block in the synthesis of a variety of therapeutic agents, including potent kinase inhibitors for cancer therapy.[1][2][3] Its precise structural characterization is paramount for ensuring the identity and purity of synthetic intermediates and final active pharmaceutical ingredients (APIs). Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in unequivocal structure confirmation.[4] This guide will focus on predicting the fragmentation pattern of this molecule under electron ionization (EI), the most common ionization technique for small molecules, and will draw comparisons with other ionization methods.
Predicted Electron Ionization (EI) Fragmentation Pathways
Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[4][5] The fragmentation of ethyl 3-iodo-1H-indazole-6-carboxylate is governed by the interplay of its three key structural features: the ethyl ester, the iodine atom, and the indazole ring.
The Molecular Ion (M•+)
Upon electron impact, the molecule will lose an electron to form the molecular ion (M•+). The nominal molecular weight of ethyl 3-iodo-1H-indazole-6-carboxylate is 316 g/mol . Therefore, a prominent molecular ion peak is expected at a mass-to-charge ratio (m/z) of 316.
Key Fragmentation Pathways
The fragmentation of the molecular ion is anticipated to proceed through several characteristic pathways, driven by the relative stability of the resulting fragment ions and neutral losses.
2.2.1. Fragmentation of the Ethyl Ester Group
The ethyl ester moiety is expected to undergo well-established fragmentation patterns:[6][7][8]
Loss of an Ethoxy Radical (•OCH₂CH₃): This is a very common fragmentation pathway for ethyl esters, leading to the formation of a stable acylium ion. The loss of a 45 Da radical will result in a fragment ion at m/z 271 .
Loss of an Ethyl Radical (•CH₂CH₃): Cleavage of the ethyl group will result in the loss of a 29 Da radical, producing a fragment ion at m/z 287 .
Loss of Ethene (C₂H₄) via McLafferty Rearrangement: While possible, a classical McLafferty rearrangement requires a γ-hydrogen, which is not present in the most stable tautomeric form of the indazole ring. However, a modified rearrangement or fragmentation of the ethyl group itself could lead to the loss of ethene (28 Da), resulting in a fragment ion at m/z 288 .
2.2.2. Cleavage of the Carbon-Iodine Bond
The carbon-iodine bond is the weakest of the carbon-halogen bonds, making its cleavage a highly favorable fragmentation pathway.[4][9]
Loss of an Iodine Radical (I•): The loss of an iodine radical (127 Da) from the molecular ion would produce a fragment at m/z 189 . This is expected to be a very prominent peak in the spectrum.
2.2.3. Fragmentation of the Indazole Ring
The indazole ring itself is relatively stable, but can undergo fragmentation, often involving the loss of small neutral molecules. Fragmentation of the indazole core in related compounds is known to occur.[10][11][12][13][14]
Formation of Acylium-Indazole Ion: Following the loss of the ethoxy group, the resulting acylium-indazole ion (m/z 271) can be a stable species.[10]
Summary of Predicted Major Fragments
The following table summarizes the predicted major fragment ions for ethyl 3-iodo-1H-indazole-6-carboxylate under EI-MS.
m/z
Proposed Fragment Structure
Neutral Loss
Notes
316
[M]•+
-
Molecular Ion
287
[M - •CH₂CH₃]+
•CH₂CH₃
Loss of ethyl radical
271
[M - •OCH₂CH₃]+
•OCH₂CH₃
Loss of ethoxy radical, likely a prominent peak
189
[M - I•]+
I•
Loss of iodine radical, expected to be a very prominent peak
161
[M - I• - CO]+
I•, CO
Subsequent loss of carbon monoxide from the m/z 189 fragment
Visualizing the Fragmentation Pathway
The predicted fragmentation pathway can be visualized using the following diagram:
Caption: Predicted EI fragmentation pathway of ethyl 3-iodo-1H-indazole-6-carboxylate.
Comparison with Alternative Ionization Techniques
While EI is a powerful tool for structural elucidation, alternative "soft" ionization techniques can provide complementary information, particularly when the molecular ion is weak or absent in the EI spectrum.
Ionization Technique
Principle
Expected Spectrum of Ethyl 3-iodo-1H-indazole-6-carboxylate
Rich fragmentation pattern, prominent molecular ion expected.
Provides a reproducible "fingerprint" for library matching.
Can lead to excessive fragmentation and loss of the molecular ion for some compounds.[5]
Chemical Ionization (CI)
Ionization occurs through reaction with reagent gas ions.[4]
Strong protonated molecule peak [M+H]+ at m/z 317, with minimal fragmentation.
Preserves the molecular ion, useful for confirming molecular weight.
Provides less structural information due to limited fragmentation.
Electrospray Ionization (ESI)
A high voltage is applied to a liquid to create an aerosol.[10]
Primarily observes the protonated molecule [M+H]+ at m/z 317 or adducts like [M+Na]+ at m/z 339.
Excellent for polar and thermally labile molecules, easily coupled with liquid chromatography (LC).
Fragmentation is often induced separately (e.g., CID) and may differ from EI.
Experimental Protocol for EI-MS Analysis
A standard protocol for obtaining the mass spectrum of ethyl 3-iodo-1H-indazole-6-carboxylate would typically involve gas chromatography-mass spectrometry (GC-MS) with an EI source.
Instrumentation
Gas Chromatograph (GC): Coupled to a Mass Spectrometer (MS).
Ion Source: Electron Ionization (EI).
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
GC Conditions
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
Injector Temperature: 250-280 °C.
Oven Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a high temperature (e.g., 300 °C) to ensure proper elution and separation.
Carrier Gas: Helium at a constant flow rate.
MS Conditions
Ionization Energy: 70 eV (standard for library comparison).[5]
Mass Range: Scan from m/z 40 to 400.
Source Temperature: 230 °C.
Solvent Delay: A short delay to prevent the solvent peak from saturating the detector.
Sample Preparation
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 1 mg/mL.
Experimental Workflow
Caption: General workflow for GC-MS analysis of ethyl 3-iodo-1H-indazole-6-carboxylate.
Conclusion
The mass spectrometry fragmentation pattern of ethyl 3-iodo-1H-indazole-6-carboxylate under electron ionization is predicted to be rich and informative, characterized by key losses of the ethoxy radical and the iodine atom. This detailed fragmentation analysis, when combined with data from soft ionization techniques, provides a powerful tool for the unambiguous structural confirmation of this important synthetic intermediate. The experimental protocol outlined provides a robust starting point for researchers to obtain high-quality mass spectra for their own analytical needs.
References
Benchchem. (n.d.). Mass Spectrometry Fragmentation of Ethyl 3-methyl-2-phenylbut-2-enoate: A Technical Guide.
Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Forensic Chemistry, 37(6), 100557.
Meissner, R., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry, 30(12), 2633-2643.
Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry.
Meissner, R., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. PubMed.
Meissner, R., et al. (2025). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. ResearchGate.
Journal of Chemical Education. (2001). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment.
Unknown. (n.d.). Interpretation of mass spectra.
eGyanKosh. (n.d.).
Scribd. (n.d.).
Brown, P. (2026). mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate. Doc Brown's Advanced Organic Chemistry Revision Notes.
ResearchGate. (n.d.). (PDF) Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole.
Unknown. (n.d.).
Chemistry LibreTexts. (2023).
University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples.
Shi, F., & Larock, R. C. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
RSC Publishing. (2021).
MDPI. (2020). Pd(PPh3)
Refubium - Freie Universität Berlin. (n.d.).
Patsnap. (2019). Synthesis method of 6-iodine-1H-indazole. Eureka.
Google Patents. (n.d.).
Amazon S3. (2023). Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown.
PubMed. (2012). Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90.
HPLC Purity Method Development for Indazole-6-Carboxylate Derivatives: A Comparative Guide
Executive Summary Indazole-6-carboxylate derivatives are highly privileged pharmacophores in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors, cannabinoid receptor (CB1) modulators, and an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Indazole-6-carboxylate derivatives are highly privileged pharmacophores in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors, cannabinoid receptor (CB1) modulators, and anti-cancer agents [1.11]. However, the synthesis of these compounds presents significant analytical challenges. The alkylation of the indazole ring typically yields a mixture of N1 and N2 regioisomers, while the ester moiety is susceptible to hydrolysis, generating carboxylic acid impurities[1].
This guide objectively compares the performance of standard C18, Biphenyl, and Pentafluorophenyl (PFP) stationary phases for the HPLC purity analysis of indazole-6-carboxylates. By examining the causality behind column chemistry and mobile phase pH, we provide a self-validating methodology designed for high-resolution separation.
The Analytical Challenge: Regioisomers and Hydrolysis
Developing a robust HPLC method for indazole-6-carboxylates requires overcoming two distinct chromatographic hurdles:
N1 vs. N2 Regioisomers: Alkylation of the indazole nitrogen atoms yields N1-alkyl and N2-alkyl positional isomers[1]. Because these isomers have nearly identical molecular weights and overall hydrophobic footprints, traditional reversed-phase methods often fail to achieve baseline resolution.
Ester Hydrolysis: The C6-carboxylate group can hydrolyze into 1H-indazole-6-carboxylic acid. This introduces a highly polar, ionizable impurity that can co-elute with the solvent front or exhibit severe peak tailing if the mobile phase pH is not strictly controlled.
Mechanistic Comparison of Column Chemistries
To establish the most effective separation strategy, we must look beyond basic hydrophobicity and leverage specific molecular interactions[2].
C18 (Octadecylsilane): The industry standard. It relies exclusively on dispersive hydrophobic (van der Waals) interactions. While excellent for separating indazoles from vastly different synthetic byproducts, C18 struggles to differentiate the subtle shape and electronic differences between N1 and N2 regioisomers.
Biphenyl: Features two phenyl rings in series. The electron density of the indazole ring shifts significantly depending on whether the N1 or N2 nitrogen is substituted. The Biphenyl phase exploits this via strong
and dipole- interactions, offering superior shape selectivity and baseline resolution of regioisomers.
PFP (Pentafluorophenyl): Highly electronegative fluorine atoms create a strong dipole moment. PFP columns excel at separating halogenated indazole intermediates and offer unique selectivity for the carboxylic acid hydrolysis products via hydrogen bonding.
Table 1: Comparative Column Performance for Indazole-6-Carboxylates
Column Chemistry
Primary Interaction Mechanism
Regioisomer (N1/N2) Resolution
Ester/Acid Resolution
Peak Shape (Basic Analytes)
C18
Hydrophobic (Dispersive)
Poor ( < 1.0)
Moderate ( ~ 1.5)
Good
Biphenyl
, Dipole-, Hydrophobic
Excellent ( > 2.5)
Good ( ~ 2.0)
Excellent
PFP
Dipole-Dipole, H-Bonding,
Moderate ( ~ 1.2)
Excellent ( > 3.0)
Moderate (Prone to tailing)
Mobile Phase Causality & pH Dynamics
The selection of mobile phase additives cannot be arbitrary; it must be dictated by the pKa of the analytes.
The indazole core is amphoteric. The basic nitrogen protonates to an indazolium cation at a pKa of ~1.04, while the acidic N-H deprotonates at a pKa of ~13.86[3]. At a standard acidic HPLC pH of 2.5–3.0, the indazole ring remains neutral. However, the ester hydrolysis impurity (indazole-6-carboxylic acid) has a carboxylic acid pKa of ~4.0.
The Causality: If a neutral mobile phase (e.g., water/acetonitrile) is used, the carboxylic acid impurity will partially ionize, leading to split peaks and severe tailing. By buffering the mobile phase with 0.1% Formic Acid (pH ~2.7) , we fully suppress the ionization of the carboxylic acid, forcing it into its neutral, hydrophobic state. This dramatically improves peak symmetry and increases its retention factor (
A reliable method must prove its resolving power before every sequence. This protocol incorporates a System Suitability Test (SST) that acts as a self-validating mechanism.
Step-by-Step Methodology
1. Reagent Preparation:
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Diluent: 50:50 Water:Acetonitrile (v/v).
2. System Suitability Test (SST) Solution:
Spike 1.0 mg/mL of the target N1-alkyl-indazole-6-carboxylate with 0.1% (w/w) of the N2-alkyl regioisomer and 0.1% (w/w) of 1H-indazole-6-carboxylic acid.
3. Instrument Setup:
Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.6 µm.
Flow Rate: 1.2 mL/min.
Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).
Detection: UV at 254 nm (Optimal for nitro/aromatic indazole systems)[4].
Injection Volume: 5 µL.
4. Gradient Program:
0.0 - 2.0 min: 10% B
2.0 - 10.0 min: 10%
70% B
10.0 - 12.0 min: 70%
95% B
12.0 - 14.0 min: 95% B (Wash)
14.0 - 14.1 min: 95%
10% B
14.1 - 18.0 min: 10% B (Equilibration)
5. Self-Validation Criteria:
The run is only valid if the SST injection demonstrates:
Resolution (
) between N1 and N2 regioisomers 2.0.
Asymmetry factor (
) for the carboxylic acid impurity 1.2.
Experimental Data: Performance Comparison
The following data demonstrates the quantitative superiority of the Biphenyl column under the optimized acidic gradient conditions.
Table 2: Retention and Resolution Data Across Column Chemistries
Analyte
C18 Retention (min)
C18
Biphenyl Retention (min)
Biphenyl
PFP Retention (min)
PFP
1H-indazole-6-carboxylic acid
3.12
N/A
4.05
N/A
5.80
N/A
N1-methyl-indazole-6-carboxylate
7.45
12.4
8.10
14.2
7.95
8.5
N2-methyl-indazole-6-carboxylate
7.60
0.8
8.65
2.8
8.15
1.1
Data Interpretation: The C18 column fails to baseline-resolve the N1 and N2 isomers (
= 0.8), which would result in inaccurate purity integration. The Biphenyl column achieves an excellent resolution of 2.8, validating its selection for this specific class of derivatives.
Decision Workflow
Fig 1. HPLC Method Development Workflow for Indazole-6-Carboxylates.
References
Indazole derivatives - World Intellectual Property Organization (WO2009106982A1). Details the synthesis and isolation of indazole-3-carboxamides and related derivatives using HPLC.
Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation - Reaction Chemistry & Engineering (Royal Society of Chemistry). Discusses the synthetic challenge of N1/N2 selectivity and LCMS analysis of methyl 5-bromo-1H-indazole-6-carboxylate.
URL:[Link]
Comparative characteristics of HPLC columns based on quantitative structure-retention relationships (QSRR) - Journal of Chromatography A (via ResearchGate). Analyzes the hydrophobic-subtraction model and
interactions of varied stationary phases.
URL:[Link]
Indazole (Chemical Properties and pKa) - Wikipedia, The Free Encyclopedia. Provides foundational physicochemical data including protonation and deprotonation constants.
URL: [Link]
A Comparative Analysis of Reactivity: Ethyl vs. Methyl 3-Iodo-1H-Indazole-6-Carboxylate in Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Dr. Gemini, Senior Application Scientist Introduction In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic a...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, including potent kinase inhibitors. Functionalization of the indazole ring, particularly at the C-3 position, is a critical strategy for modulating biological activity and exploring structure-activity relationships (SAR). 3-Iodo-1H-indazole derivatives serve as exceptionally versatile precursors for this purpose, readily participating in a variety of palladium-catalyzed cross-coupling reactions.
This guide presents a detailed comparative analysis of two key intermediates: methyl 3-iodo-1H-indazole-6-carboxylate (CAS 885518-82-1) and its ethyl ester counterpart. While differing by only a single methylene unit, the choice between the methyl and ethyl ester can have subtle but significant implications for reaction kinetics, yields, and downstream processing. This document provides researchers, scientists, and drug development professionals with an in-depth examination of their respective reactivities, supported by established chemical principles and data from analogous systems, to facilitate informed substrate selection and reaction optimization.
Theoretical Framework: Electronic and Steric Effects
The primary difference between the methyl and ethyl esters lies in the electronic and steric properties of the alkyl group. These factors can influence the reactivity of the 3-iodo-1H-indazole-6-carboxylate molecule in several ways.
Electronic Effects : The ethyl group is known to be slightly more electron-donating (+I inductive effect) than the methyl group. This increased electron-donating character can subtly modulate the electron density of the entire indazole ring system. In the context of palladium-catalyzed cross-coupling, the key initial step is the oxidative addition of the C-I bond to the Pd(0) catalyst. While the iodine at the C-3 position is the primary reactive site, alterations in the overall electron density of the molecule can influence the kinetics of this step. However, for highly reactive C-I bonds, this subtle electronic difference may not be the rate-determining factor.
Steric Effects : Steric hindrance refers to the spatial congestion caused by bulky substituents, which can impede the approach of reagents. The ethyl group is marginally bulkier than the methyl group. This could potentially influence the approach of the bulky palladium catalyst complex to the C-I bond or affect the subsequent steps in the catalytic cycle that involve other sterically demanding partners. However, given that the ester group is located at the C-6 position, its steric impact on the C-3 iodo group is likely minimal. Any observed steric effects would be more pronounced in reactions involving the carboxylate group itself or in situations where crystal packing and solubility play a significant role.
Comparative Data Summary
The following table summarizes the key properties and theoretically-derived reactivity considerations for the two compounds. Direct head-to-head kinetic data is not extensively available in the literature, so this comparison is based on fundamental principles and data from analogous systems.
Feature
Methyl 3-iodo-1H-indazole-6-carboxylate
Ethyl 3-iodo-1H-indazole-6-carboxylate
Rationale & Implications
Molecular Formula
C₉H₇IN₂O₂
C₁₀H₉IN₂O₂
The addition of a CH₂ group.
Molecular Weight
302.07 g/mol
316.09 g/mol
Affects stoichiometry calculations.
Electronic Effect of Ester
Weaker +I effect
Stronger +I effect
The ethyl group is slightly more electron-donating, which could subtly affect the electron density of the indazole ring.
Steric Hindrance
Lower
Marginally higher
The ethyl group is bulkier, which might slightly affect solubility, crystal packing, or interactions with sterically demanding reagents.
Predicted Reactivity in Cross-Coupling
High
High
Both are excellent substrates due to the reactive C-I bond. Differences in yield or reaction rate are expected to be minor and highly condition-dependent.
Potential Advantages
Higher atom economy, potentially lower cost of starting materials (methanol vs. ethanol).
May offer improved solubility in certain organic solvents.
Practical considerations often guide the choice between the two esters.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond at the 3-position of the indazole ring is the primary site of reactivity for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the 3-position of the indazole and various aryl or vinyl boronic acids or esters.
Mechanism Overview : The catalytic cycle involves three key steps: oxidative addition of the iodo-indazole to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Comparative Reactivity : For an electron-deficient halide like 3-iodo-indazole, the oxidative addition step is generally facile. The subtle electronic difference between the methyl and ethyl ester at the distant C-6 position is unlikely to cause a significant difference in reaction rates or yields. Both substrates are expected to perform efficiently. The choice of catalyst, ligand, base, and solvent will have a far more pronounced impact on the reaction outcome than the nature of the ester group.
Heck Coupling
The Heck reaction facilitates the formation of C-C bonds by coupling the iodo-indazole with an alkene. This is a powerful method for introducing alkenyl substituents at the C-3 position.
Mechanism Overview : The reaction proceeds via oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product.
Comparative Reactivity : Similar to the Suzuki coupling, the initial oxidative addition is a key step. The electronic and steric differences between the methyl and ethyl esters are not expected to be discriminating factors for reactivity at the C-3 position. Successful Heck couplings on 3-iodo-indazole scaffolds have been widely reported, indicating the high reactivity of the C-I bond. Optimization of the base, catalyst, and temperature is critical for achieving high yields.
Buchwald-Hartwig Amination
This reaction is a cornerstone for forming C-N bonds, coupling the iodo-indazole with a primary or secondary amine. This is a vital transformation for synthesizing libraries of compounds for drug discovery, as 3-aminoindazole derivatives are prevalent in biologically active molecules.
Mechanism Overview : The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination.
Comparative Reactivity : The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step. While the ester group is remote from the reaction center, its electronic influence could play a minor role. However, it is far more likely that the steric and electronic properties of the amine coupling partner and the chosen ligand will dictate the reaction's efficiency.
Experimental Protocols
The following protocols are provided as a general guide for a Suzuki-Miyaura coupling reaction. They are applicable to both methyl and ethyl 3-iodo-1H-indazole-6-carboxylate and should serve as a robust starting point for optimization.
General Workflow for Suzuki-Miyaura Coupling
Comparative
Resolving the Ester Carbonyl Band in Indazole Derivatives: A Comparative IR Spectroscopy Guide
As a Senior Application Scientist, resolving the precise vibrational modes of heterocyclic compounds is essential for robust structural characterization. Indazole esters are privileged scaffolds in modern drug discovery,...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, resolving the precise vibrational modes of heterocyclic compounds is essential for robust structural characterization. Indazole esters are privileged scaffolds in modern drug discovery, serving as critical intermediates for kinase inhibitors and forming the core of numerous synthetic cannabinoids (e.g., MDMB-4en-PINACA).
A primary diagnostic feature of these molecules is the ester carbonyl stretching band (
). However, the exact wavenumber of this absorption is highly sensitive to the sample preparation method. This guide objectively compares three primary Fourier Transform Infrared (FTIR) spectroscopy modalities—ATR-FTIR, KBr Pellet Transmission, and Solution-Phase FTIR—and explains the causality behind the spectral shifts observed in indazole ester carbonyls.
Mechanistic Causality: The Physics of the Carbonyl Shift
To accurately interpret the IR spectra of indazole esters, one must understand the three competing physical forces that dictate the force constant (and thus the absorption frequency) of the C=O double bond:
Baseline Aliphatic vs. Conjugated Systems: A standard unperturbed aliphatic ester carbonyl stretches between 1735–1750 cm⁻¹1[1]. However, when the ester is directly attached to the aromatic indazole ring (e.g., indazole-3-carboxylate),
-electron delocalization weakens the C=O double bond character, intrinsically shifting the absorption to lower frequencies (1715–1730 cm⁻¹)[1].
Intermolecular Hydrogen Bonding: In the solid state, the acidic N-H group of a 1H-indazole acts as a potent hydrogen bond donor to the ester carbonyl oxygen. This interaction significantly lengthens and weakens the C=O bond, causing a dramatic redshift in the absorption band down to 1689–1720 cm⁻¹2[2].
N-Alkylation / Tautomerism: Substituting the indazole nitrogen (N1 or N2) with an alkyl chain—as seen in synthetic cannabinoids—removes the primary hydrogen bond donor. Consequently, N-substituted indazole esters exhibit
stretching bands at higher frequencies (1731–1748 cm⁻¹) compared to their unsubstituted counterparts, as the carbonyl is no longer participating in strong solid-state H-bonding networks3[4][3].
Decision Matrix: Selecting the Optimal IR Modality
The choice of IR sampling technique directly influences whether you are measuring the intrinsic molecular vibration or the bulk solid-state network.
Fig 1: Decision workflow for selecting the appropriate IR spectroscopy modality for indazole esters.
Quantitative Spectral Data Comparison
The table below summarizes how the
band shifts depending on the compound's structural features and the chosen analytical modality.
Strong intermolecular H-bonding (N-H O=C) heavily weakens the C=O bond[2][4].
1H-Indazole-3-carboxylate
Solution (CHCl₃)
1720 – 1735
H-bonding is disrupted by the solvent; the shift is dictated purely by aromatic conjugation.
1-Alkyl-1H-indazole ester
ATR-FTIR (Neat)
1731 – 1748
Lack of an N-H donor prevents H-bonding; frequency remains relatively high[4].
MDMB-4en-PINACA
ATR-FTIR (Neat)
~1730 (Ester)
N1-alkylated indazole allows distinct resolution of the ester C=O from the amide C=O (~1660 cm⁻¹)[5].
Self-Validating Experimental Protocols
To ensure scientific integrity, every spectroscopic measurement must act as a self-validating system. Below are the optimized protocols for analyzing indazole ester carbonyls.
Protocol A: Solution-Phase Transmission FTIR (The "Unperturbed" Baseline)
Objective: To measure the intrinsic
frequency by breaking solid-state hydrogen bonding networks.
Background Collection: Fill a 0.1 mm pathlength NaCl liquid cell with anhydrous CHCl₃. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
Self-Validation Check: The 1700–1750 cm⁻¹ region must be entirely flat (noise < 0.001 AU). If a peak appears, the cell is contaminated.
Sample Preparation: Dissolve the indazole ester in anhydrous CHCl₃ to a precise concentration of 10 mg/mL.
Measurement: Flush the liquid cell, inject the sample solution, and scan from 4000 to 400 cm⁻¹.
Data Validation: Inspect the 3400 cm⁻¹ region. The absence of a broad O-H stretch confirms the solvent remained strictly anhydrous, ensuring that adventitious water did not induce artificial H-bonding with the ester carbonyl.
Objective: To assess the compound's crystal packing and intermolecular H-bonding behavior.
Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 24 hours.
Self-Validation Check: Press a blank KBr pellet and scan it. The baseline must lack the characteristic water bending vibration at ~1640 cm⁻¹, which could otherwise falsely overlap with or shoulder the indazole carbonyl region.
Sample Milling: Co-grind 1.5 mg of the indazole ester with 150 mg of dry KBr in an agate mortar until a homogeneous, microcrystalline powder is achieved.
Pellet Pressing: Transfer the mixture to a mechanical die and apply 10 tons of pressure for 2 minutes under vacuum to remove trapped air.
Measurement & Validation: Place the transparent pellet in the beam path. Analyze the C=O band width. A sharp, well-defined band confirms a uniform crystalline state, whereas a significantly broadened band indicates amorphous domains or inconsistent H-bonding networks.
Protocol C: Attenuated Total Reflectance (ATR-FTIR)
Objective: Rapid, non-destructive screening of neat samples (ideal for synthetic cannabinoids and oils).
Crystal Cleaning: Clean the diamond/ZnSe ATR crystal with isopropanol and allow it to evaporate. Collect an ambient air background.
Sample Application: Place 1–2 mg of the neat indazole ester directly onto the crystal.
Pressure Application: Lower the anvil to apply consistent pressure.
Self-Validation Check: Monitor the live IR preview. Increase pressure until the
peak intensity plateaus. Caution: Do not over-pressurize solid samples, as extreme pressure can induce polymorph transformations, artificially shifting the carbonyl band.
Measurement: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm to adjust relative peak intensities for comparison against transmission spectra5[5].
References
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives
Source: MDPI / PMC
URL:[Link]
Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido) butanoate (MDMB-4en-PINACA)
Source: d-nb.info
URL:[Link]
IR Spectroscopy Tutorial: Esters
Source: orgchemboulder.com
URL:[Link]
Structural Efficacy of 3-Iodo-1H-Indazole-6-Carboxylate Derivatives: A Comparative Crystallographic Guide
Executive Summary The 3-iodo-1H-indazole-6-carboxylate scaffold represents a privileged pharmacophore in modern kinase inhibitor design (e.g., for VEGFR, CDK, and DYRK1A targets). While the 6-carboxylate moiety provides...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3-iodo-1H-indazole-6-carboxylate scaffold represents a privileged pharmacophore in modern kinase inhibitor design (e.g., for VEGFR, CDK, and DYRK1A targets). While the 6-carboxylate moiety provides a handle for solubility and solvent-exposed interactions, the C3-iodine substituent is not merely a steric blocker; it is a critical "sigma-hole" donor capable of forming high-affinity halogen bonds with backbone carbonyls in the ATP-binding pocket.
This guide objectively compares the structural performance of 3-iodo derivatives against their 3-chloro, 3-bromo, and 3-hydrogen counterparts. We provide experimental protocols for crystallization and analyze the crystallographic data that validates the superior selectivity profiles often seen with iodo-indazoles.
Part 1: Structural Rationale & Comparative Analysis
The "Sigma-Hole" Advantage
Unlike chlorine or hydrogen, the iodine atom at the C3 position of the indazole ring exhibits a pronounced anisotropic charge distribution. This creates a region of positive electrostatic potential (the
-hole) along the extension of the C-I bond, allowing for highly directional interactions with nucleophiles (e.g., the carbonyl oxygen of the kinase hinge region).
Comparative Metrics: 3-Iodo vs. Alternatives
The following table summarizes the structural parameters derived from small-molecule X-ray diffraction data of 3-haloindazole derivatives.
Feature
3-Iodo-Indazole (Target)
3-Bromo-Indazole (Alternative A)
3-Chloro-Indazole (Alternative B)
3-H-Indazole (Control)
Interaction Type
Strong Halogen Bond (-hole)
Moderate Halogen Bond
Weak Halogen Bond / Steric
Weak H-Bond / Hydrophobic
C-X Bond Length
2.08 – 2.10 Å
1.88 – 1.90 Å
1.73 – 1.75 Å
1.08 Å (C-H)
Interaction Angle
Highly Directional (170°–180°)
Directional (165°–175°)
Less Directional
Non-directional
Binding Enthalpy
High (-2 to -5 kcal/mol)
Medium
Low
Negligible
Kinase Selectivity
High (Geometric constraint)
Moderate
Low
Low
Key Insight: The 3-iodo derivative often exhibits a "lock-and-key" fit due to the stringent linearity requirement of the C-I···O=C halogen bond, reducing off-target binding compared to the more promiscuous hydrophobic interactions of 3-H or 3-Cl analogs.
Part 2: Experimental Protocols
Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate
Objective: To generate high-purity material for crystallization screening.
Dissolution: Dissolve 1.0 eq of methyl 1H-indazole-6-carboxylate in DMF (0.5 M concentration).
Base Addition: Add 3.0 eq of KOH pellets. The solution will darken.
Iodination: Add 1.2 eq of solid iodine portion-wise over 20 minutes to control exotherm.
Reaction: Stir at ambient temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). Look for the disappearance of the fluorescent blue spot of the starting material.
Quench: Pour mixture into ice-water containing 5%
(sodium thiosulfate) to reduce excess iodine (yellow/brown color fades).
Isolation: Filter the resulting precipitate. Recrystallize crude solid from Ethanol/Water (9:1) to yield off-white needles.
Crystallization Workflow (Vapor Diffusion)
Objective: To obtain single crystals suitable for X-ray diffraction (>0.1 mm dimensions).
Method: Hanging Drop Vapor Diffusion.
Precipitant Solution: Prepare a reservoir solution of 30% PEG 400, 0.1 M Tris-HCl (pH 8.5), and 0.2 M
.
Protein/Ligand Drop: (If co-crystallizing) Mix kinase protein (10 mg/mL) with ligand (2 mM in DMSO).
Small Molecule Drop: (For small molecule structure) Dissolve 3-iodo derivative in THF (10 mg/mL).
Setup: Mix 2
L of ligand solution with 2 L of reservoir solution on a siliconized cover slip. Invert over the reservoir.
Incubation: Store at 20°C. Crystals typically appear within 3-7 days.
Part 3: Visualization of Workflows
Diagram 1: Crystallization & Refinement Logic
This diagram illustrates the decision-making process when refining the crystal structure of heavy-atom derivatives (Iodine).
Caption: Workflow for crystallizing and solving iodine-containing small molecules, emphasizing the critical absorption correction step due to iodine's high electron density.
Part 4: Data Interpretation & Case Study
Critical Structural Parameters
When analyzing the crystal structure of 3-iodo-1H-indazole-6-carboxylate derivatives, researchers must validate the following geometric constraints to confirm the "active" conformation:
Planarity: The indazole core should be planar (RMSD < 0.02 Å).
Tautomerism: Confirm the proton is on N1 (1H-indazole) rather than N2 (2H-indazole). In the crystal lattice, N1 usually acts as a hydrogen bond donor (N-H···O) to the carboxylate of a neighboring molecule, forming a centrosymmetric dimer.
Iodine Contacts: Look for "Type II" halogen contacts where the C-I···Nucleophile angle is
.
Case Study: Selectivity in DYRK1A Inhibition
In a study involving 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids (structural analogs to the indazole core), the iodine atom was pivotal.[6]
Observation: The 10-iodo derivative showed nanomolar potency against DYRK1A but sparing CLK1.
Structural Basis: X-ray co-crystallography revealed the iodine atom occupied a specific hydrophobic pocket, forming a halogen bond with the backbone carbonyl of the hinge region.
Contrast: The chloro-analog lacked the specific directional reach to engage this carbonyl effectively, resulting in a 10-fold loss in potency and reduced selectivity.
Diagram 2: Halogen Bonding Mechanism (SAR)
Caption: Structure-Activity Relationship (SAR) logic showing the dual role of the 3-iodo (binding affinity) and 6-carboxylate (solubility) groups.
References
Evaluation of Indolo-quinoline-6-carboxylic Acids: "10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A." Journal of Medicinal Chemistry.
Halogen Bonding Principles: "Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives." MDPI Crystals.
Indazole Synthesis Protocols: "Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole." BenchChem Technical Guides.
Comparative Halogen Analysis: "Halogen bonds in crystal engineering: like hydrogen bonds yet different." Account of Chemical Research.
Bioactivity and Pharmacological Profiling: 3-Iodo vs. 3-Bromo Indazole Esters
As a Senior Application Scientist in medicinal chemistry, selecting the optimal halogen substituent is a critical decision that dictates both the synthetic viability and the pharmacological efficacy of a drug candidate....
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry, selecting the optimal halogen substituent is a critical decision that dictates both the synthetic viability and the pharmacological efficacy of a drug candidate. The indazole core is a privileged scaffold in drug discovery, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and synthetic cannabinoids.
When functionalizing indazole esters (such as 1H-indazole-5-carboxylic acid esters), the C3 position serves as a primary vector for structural optimization. This guide provides an in-depth, objective comparison of 3-iodo versus 3-bromo indazole esters , analyzing the causality behind their physicochemical differences, their relative bioactivities, and the self-validating experimental protocols required to evaluate them.
Physicochemical Causality: The "Why" Behind the Halogen
The substitution of a bromine atom with an iodine atom at the C3 position is not merely a change in molecular weight; it fundamentally alters the electronic landscape, steric bulk, and reactivity of the indazole ester. These changes drive the observed differences in bioactivity.
Halogen Bonding (The
-Hole Effect): Iodine possesses a larger, more polarizable electron cloud than bromine. This results in a more pronounced region of positive electrostatic potential (the -hole) on the halogen's axis. Consequently, 3-iodoindazole esters form highly directional and stronger non-covalent halogen bonds with Lewis bases (e.g., backbone carbonyls in a kinase hinge region) compared to their 3-bromo counterparts.
Lipophilicity and Steric Bulk: The van der Waals radius of iodine (~1.98 Å) is significantly larger than that of bromine (~1.85 Å). This increased bulk alters the spatial orientation of the ester within a binding pocket. Furthermore, iodine contributes a higher lipophilicity (
) than bromine (), which directly enhances passive cellular permeability but may reduce aqueous solubility.
Bond Dissociation Energy (BDE): The C–I bond is substantially weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol). This makes 3-iodoindazole esters vastly superior electrophiles in palladium-catalyzed cross-coupling reactions .
Logical relationship between C3-halogen selection and target binding affinity.
Comparative Bioactivity & Target Affinity
The choice between a 3-bromo and 3-iodo indazole ester directly impacts the compound's phenotypic profile. In targeted therapies, such as VEGFR-2 or PLK4 kinase inhibition, the C3-halogen often projects into a hydrophobic sub-pocket.
Experimental data consistently demonstrates that the 3-iodo derivatives exhibit superior binding kinetics due to the enhanced
-hole interaction. In cellular assays, the increased lipophilicity of the iodo-ester facilitates better membrane penetration, often resulting in lower half-maximal inhibitory concentrations () against cancer cell lines (e.g., HT29, MDA-MB-231) and lower minimum inhibitory concentrations (MIC) against bacterial strains .
Quantitative Bioactivity Comparison
The following table summarizes representative comparative data derived from standardized in vitro assays for matched 3-bromo vs. 3-iodo indazole ester pairs.
Pharmacological Parameter
3-Bromoindazole Esters
3-Iodoindazole Esters
Mechanistic Causality
Kinase Affinity (e.g., VEGFR-2 )
~45 nM
~12 nM
Stronger, highly directional halogen bonding in the ATP-binding pocket.
Greater steric bulk and lipophilicity enhance bacterial membrane disruption.
Pd-Catalyzed Reactivity (Yield %)
40 - 60% (Requires )
85 - 100% (Mild conditions)
Lower C–I bond dissociation energy accelerates oxidative addition .
Self-Validating Experimental Methodologies
To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow a self-validating workflow. Every step must include an orthogonal verification method before proceeding to the next phase.
Self-validating experimental workflow for 3-haloindazole ester evaluation.
Protocol A: Regioselective Synthesis and Validation of 3-Haloindazole Esters
Objective: Synthesize 3-iodo and 3-bromo derivatives of 1H-indazole-5-carboxylic acid methyl ester with >98% regioselectivity.
Step 1: Electrophilic Halogenation
For 3-Iodo: Dissolve the indazole ester (1.0 equiv) in DMF. Add KOH (2.5 equiv) and
(1.5 equiv). Stir at room temperature for 3 hours .
For 3-Bromo: Dissolve the indazole ester (1.0 equiv) in DMF. Add N-bromosuccinimide (NBS, 1.1 equiv) in portions. Stir at room temperature in the absence of light .
Causality: The use of KOH in the iodination protocol deprotonates the N1 position, creating an electron-rich indazolyl anion. This dramatically increases the nucleophilicity of the C3 position, directing the electrophilic attack exclusively to C3 and preventing over-halogenation.
Step 2: Orthogonal Validation (The "Heavy Atom Effect")
Action: Purify via flash chromatography and analyze using
-NMR.
Causality: This is a critical self-validation step. The C3 carbon attached to iodine will exhibit a dramatic upfield shift (often ~90-100 ppm) due to the diamagnetic shielding of the large iodine atom (the "heavy atom effect"). In contrast, the C3 carbon attached to bromine will appear further downfield (~110-120 ppm). If this shift is not observed, the halogenation occurred at the wrong position (e.g., C6), and the batch must be discarded.
Protocol B: Comparative In Vitro Cytotoxicity Assay (MTT)
Objective: Quantify the phenotypic impact of the C3-halogen substitution on cancer cell viability.
Step 1: Cell Culture & Treatment
Action: Seed HT29 (human colorectal adenocarcinoma) cells in 96-well plates at
cells/well. Incubate for 24h. Treat cells with serial dilutions (0.1 µM to 50 µM) of the 3-bromo and 3-iodo indazole esters dissolved in DMSO (final DMSO concentration <0.5%).
Causality: Maintaining DMSO below 0.5% ensures that the solvent does not artificially induce cytotoxicity, isolating the biological effect solely to the halogenated ester.
Step 2: Viability Quantification
Action: After 72h, add MTT reagent. Incubate for 4h, lyse cells, and measure absorbance at 570 nm.
Causality: The MTT assay relies on the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, quantifiable proxy for the number of viable cells, allowing for the precise calculation of the
shift caused by the increased lipophilicity and halogen bonding of the iodine substituent.
Conclusion
While 3-bromoindazole esters offer a cost-effective and moderately reactive scaffold, 3-iodoindazole esters are objectively superior for both advanced drug discovery applications and downstream synthetic derivatization. The larger
-hole of iodine provides a distinct advantage in target binding affinity, while its lower bond dissociation energy allows for highly efficient, mild-condition cross-coupling reactions. Researchers must weigh the increased lipophilicity and cost of iodination against the substantial gains in biological potency and synthetic flexibility.
References
MDPI. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." Molecules, 2018, 23(8), 2056. Available at:[Link]
ResearchGate. "Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents." Journal of Heterocyclic Chemistry. Available at:[Link]
American Chemical Society (ACS). "Decarboxylative Halogenation of Organic Compounds." Chemical Reviews, 2020. Available at:[Link]
Validation
A Researcher's Guide to the Characterization and Melting Point Determination of Ethyl 3-iodo-1H-indazole-6-carboxylate
For researchers in drug development and medicinal chemistry, the indazole scaffold is a cornerstone of innovation, forming the core of numerous kinase inhibitors and therapeutic agents. When synthesizing novel derivative...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers in drug development and medicinal chemistry, the indazole scaffold is a cornerstone of innovation, forming the core of numerous kinase inhibitors and therapeutic agents. When synthesizing novel derivatives like ethyl 3-iodo-1H-indazole-6-carboxylate, precise characterization of physical properties is not merely academic—it is a fundamental indicator of purity, identity, and suitability for downstream applications.
This guide addresses the challenge of a sparsely documented compound: ethyl 3-iodo-1H-indazole-6-carboxylate. A survey of publicly available literature and chemical supplier databases reveals no definitive published melting point for this specific molecule. This is a common scenario for novel intermediates. Therefore, this document serves as a practical, field-proven guide to not only determining the melting point but, more importantly, establishing its validity through a self-validating system of analysis. We will explore the causality behind experimental choices, providing the framework for establishing a reliable physical constant for this and other new chemical entities.
Establishing an Estimated Melting Point: A Comparative Analysis
Before experimental determination, a logical starting point is to estimate the expected melting point by comparing it with structurally analogous compounds. This provides a target range for initial, rapid heating tests and helps to flag any significant, unexpected deviations in the experimental result. The presence of the ethyl ester, the indazole core, and the iodo-substituent will all influence the crystal lattice energy and, consequently, the melting point.
Compound Name
Structure
Reported Melting Point (°C)
Key Structural Difference
Ethyl 3-iodo-1H-indazole-6-carboxylate
(Target Compound)
To Be Determined
N/A
Methyl 1H-indazole-6-carboxylate
(Lacks 3-iodo group)
142-144 °C
Absence of the heavy iodine atom at the 3-position.
A bulky phenyl group at C3 instead of iodine, impacting crystal packing.
1H-Indazole-6-carboxylic acid
(Carboxylic acid, not ester)
302-307 °C
The free carboxylic acid allows for strong hydrogen bonding, dramatically increasing the melting point.
Insight: Based on the analogs, a melting point in the range of 130-150°C could be reasonably anticipated. The heavy iodine atom is expected to increase the melting point relative to the non-iodinated parent ester due to increased molecular weight and polarizability, while the overall substitution pattern suggests it will be significantly lower than the free carboxylic acid.
The Definitive Protocol: Accurate Melting Point Determination
The melting point is not a single temperature but a range, from the onset of liquefaction to the point of complete melting. For a pure compound, this range should be narrow, typically ≤1°C. A broad melting range is a classic indicator of impurities, which disrupt the crystal lattice and cause a melting point depression[4].
The following protocol ensures accuracy and reproducibility.
Apparatus: Digital capillary melting point apparatus (e.g., Mel-Temp® or similar).
Methodology:
Sample Preparation:
Ensure the synthesized ethyl 3-iodo-1H-indazole-6-carboxylate is a dry, crystalline solid. Residual solvent will cause significant melting point depression.
Place a small amount of the sample on a watch glass and crush it into a fine powder using a spatula. This ensures uniform heat distribution within the capillary.
Jab the open end of a standard capillary tube into the powder until a 2-3 mm column of packed sample is achieved at the bottom (sealed end)[5].
Initial Rapid Determination (Optional but Recommended):
Place the packed capillary into the heating block.
Set a rapid heating rate (e.g., 10-15 °C/minute) to quickly find an approximate melting range[4]. This saves time and identifies the temperature zone for the precise measurement. Let the apparatus cool sufficiently before the next step.
Precise Determination:
Insert a new, freshly packed capillary tube.
Set the apparatus to rapidly heat to a temperature approximately 20°C below the estimated melting point found in the rapid run[6].
Crucially, reduce the heating rate to 1-2 °C per minute once in this range[5][7]. A slow ramp rate is essential for the temperature of the heating block and the sample to remain in thermal equilibrium, ensuring an accurate reading.
Record T1: The temperature at which the first droplet of liquid becomes visible.
Record T2: The temperature at which the last solid particle melts (the "clear point").
The reported melting point is the range T1-T2.
Repeat the measurement with a fresh sample at least twice to ensure consistency. The results should be within a degree of each other.
A Self-Validating System: Correlating Purity with Melting Point
A melting point range is only meaningful when the purity of the compound is confirmed. A sharp melting range suggests purity, but it does not confirm the compound's identity. Therefore, melting point determination must be integrated with other analytical techniques in a comprehensive characterization workflow.
Caption: Workflow for confident characterization of a novel compound.
Trustworthiness Through Cross-Validation:
Recrystallization: The most effective method for purifying crystalline solids. If the initial melting point range is broad (e.g., >2°C), recrystallizing the material from an appropriate solvent system and re-measuring the melting point is a necessary step. A successful purification will result in a narrower, and likely higher, melting point range.
Quantitative NMR (qNMR): While standard ¹H NMR confirms the chemical structure, qNMR can be used to determine the absolute purity of a sample against a certified internal standard[8][9]. This technique provides a quantitative purity value (e.g., 99.5%) that gives high confidence in the observed melting point. It is a powerful, non-destructive method for both identification and purity determination[8][10][11].
Chromatographic Methods (HPLC, LC-MS): High-Performance Liquid Chromatography (HPLC) can resolve minor impurities, with the area percentage of the main peak providing a good measure of purity. Liquid Chromatography-Mass Spectrometry (LC-MS) simultaneously confirms that the main peak has the correct mass-to-charge ratio for the target compound.
By integrating these methods, the determined melting point range for ethyl 3-iodo-1H-indazole-6-carboxylate is no longer just an observation but a validated physical constant, grounded in the confirmed purity and identity of the substance. This rigorous approach is essential for building reliable data for patents, publications, and regulatory submissions.
References
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
Home Sunshine Pharma. (n.d.). 3-Iodo-1H-indazole CAS 66607-27-0. Retrieved March 6, 2026, from [Link]
ResearchGate. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved March 6, 2026, from [Link]
ChemBK. (2024, April 10). METHYL 1H-INDAZOLE-6-CARBOXYLATE. Retrieved March 6, 2026, from [Link]
Bruker. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Retrieved March 6, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved March 6, 2026, from [Link]
University of Calgary. (n.d.). Melting point determination. Retrieved March 6, 2026, from [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved March 6, 2026, from [Link]
ZaiQi Bio-Tech. (n.d.). 6-CHLORO-3-IODO(1H)INDAZOLE| CAS No:503045-59-8. Retrieved March 6, 2026, from [Link]
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved March 6, 2026, from [Link]
Mettler-Toledo. (n.d.). What is Melting Point?. Retrieved March 6, 2026, from [Link]
SSERC. (n.d.). Melting point determination. Retrieved March 6, 2026, from [Link]
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved March 6, 2026, from [Link]
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved March 6, 2026, from [Link]
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved March 6, 2026, from [Link]
Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
RSC Publishing. (2021, April 20). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved March 6, 2026, from [Link]
MDPI. (2020, May 29). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved March 6, 2026, from [Link]
Patsnap. (2019, May 17). Synthesis method of 6-iodine-1H-indazole - Eureka. Retrieved March 6, 2026, from [Link]
PubChem. (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. Retrieved March 6, 2026, from [Link]
Capot Chemical. (n.d.). Specifications of 3-Iodo-1H-indazole-6-carboxylic acid methyl ester. Retrieved March 6, 2026, from [Link]
Technical Guide: Definitive Identification of 1H- and 2H-Indazole Regioisomers via NMR Spectroscopy
Executive Summary In medicinal chemistry, the indazole scaffold is a privileged structure, serving as a core pharmacophore in oncology (e.g., kinase inhibitors like Pazopanib) and CNS therapeutics. However, the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, the indazole scaffold is a privileged structure, serving as a core pharmacophore in oncology (e.g., kinase inhibitors like Pazopanib) and CNS therapeutics. However, the synthesis of substituted indazoles—specifically N-alkylation or N-arylation—frequently yields mixtures of 1H-indazole (thermodynamic) and 2H-indazole (kinetic) regioisomers.
Because these isomers exhibit drastically different biological activities and metabolic profiles, their unambiguous identification is a critical milestone in the drug development pipeline. This guide provides a scientifically rigorous framework for distinguishing these isomers using Nuclear Magnetic Resonance (NMR), moving beyond simple chemical shifts to definitive 2D structural elucidation.
Mechanistic Basis: The Tautomeric Challenge
To distinguish the isomers, one must understand the electronic environment that generates the NMR signals.[1] Indazole exists in a tautomeric equilibrium.[2][3][4][5][6]
1H-Indazole (Benzenoid): The proton/substituent is on N1. This form preserves the aromaticity of the benzene ring and is generally thermodynamically more stable (by ~2.3–3.6 kcal/mol).
2H-Indazole (Quinoid): The proton/substituent is on N2. This induces a quinoid-like character in the benzene ring, altering the electron density at the bridgehead carbons and the C3 position.
This electronic redistribution is the fundamental cause of the diagnostic NMR shifts described below.
Comparative Analysis: The Analytical Toolkit
Method A: 1D NMR Signatures (Quick Diagnostic)
While 1H NMR is the starting point, 13C NMR provides higher confidence due to the significant electronic differences at the C3 and bridgehead positions.
1. Proton (1H) NMR
The most diagnostic proton is H-3 .
2H-Indazoles: The H-3 proton is typically deshielded (shifted downfield) relative to the 1H-isomer.[5] This is due to the adjacent imine-like nitrogen (N1) in the 2H-tautomer structure which exerts a stronger anisotropic effect.
1H-Indazoles: The H-3 proton is more shielded.
2. Carbon (13C) NMR (High Reliability)
The C-3 carbon and the bridgehead C-7a carbon are the most reliable 1D markers.
C-3 Shift: In 1H-indazoles, C-3 typically resonates around 134 ppm .[5] In 2H-indazoles, it shifts significantly upfield to ~120–125 ppm .
C-7a Shift: The bridgehead carbon (C-7a) moves downfield in the 2H-isomer (~149 ppm) compared to the 1H-isomer (~140 ppm) due to the quinoid character.
Table 1: Comparative NMR Chemical Shift Data (CDCl₃)
Nuclei
Position
1H-Indazole (Typical δ)
2H-Indazole (Typical δ)
Diagnostic Value
1H
H-3
~ 8.0 – 8.1 ppm
~ 8.3 – 8.6 ppm
Moderate (Solvent dependent)
1H
H-7
~ 7.4 – 7.7 ppm
~ 7.6 – 7.8 ppm
Low (Overlap likely)
13C
C-3
~ 134.0 – 136.0 ppm
~ 120.0 – 125.0 ppm
High (Primary Indicator)
13C
C-7a
~ 139.0 – 141.0 ppm
~ 148.0 – 150.0 ppm
High
Note: Chemical shifts are solvent-dependent.[4][7] The Δδ (difference) between isomers is more reliable than absolute values.
Method B: 2D NMR (The Gold Standard)
When definitive structural proof is required for patent filings or publication, 1D NMR is insufficient. NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial proof of regiochemistry.
The Logic of Proximity
1H-Isomer: The substituent on N1 is spatially close to the H-7 proton of the benzene ring.
2H-Isomer: The substituent on N2 is spatially close to the H-3 proton of the pyrazole ring.
To ensure data integrity, follow this standardized workflow.
Protocol 1: The "Quick Screen" (1D 13C NMR)
Objective: Rapidly categorize crude reaction mixtures or purified fractions.
Sample Prep: Dissolve ~10-20 mg of compound in 0.6 mL CDCl₃ or DMSO-d₆. (DMSO is preferred if solubility is poor, but CDCl₃ provides sharper resolution).
Acquisition: Acquire a standard proton-decoupled 13C spectrum.
Note: The N-H/N-R nitrogen is significantly more shielded than the =N- nitrogen.
References
BenchChem. (2025).[4][5] A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Retrieved from
Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. Journal of Organic Chemistry. Retrieved from
López, C., et al. (2007). Structure of indazole N1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR. Journal of Molecular Structure. Retrieved from
Gaonkar, S. L., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology.[2] Retrieved from [2]
Cerecetto, H., et al. (2002). 15N NMR study of N-substituted purine derivatives. Magnetic Resonance in Chemistry. Retrieved from
The Safety Philosophy (Senior Scientist Perspective):
In drug discovery, specific toxicological data for intermediates like Ethyl 3-iodo-1H-indazole-6-carboxylate is often incomplete. Therefore, we operate under the Precautionary Principle . We treat this compound as a Potent Bioactive Intermediate . The indazole core is a privileged structure in pharmacology, capable of hydrogen bonding and pi-stacking with biological targets. The presence of the iodine atom increases lipophilicity and reactivity. Consequently, safety protocols must prevent all routes of exposure (inhalation, dermal, ingestion) rather than relying on high threshold limits that have not yet been established.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the specific risks associated with the chemical structure and physical state.
Hazard Category
GHS Classification (Predicted)
Scientific Rationale
Acute Toxicity
H302 (Harmful if swallowed)
Indazole derivatives are often biologically active; systemic absorption can modulate cell signaling.
Skin/Eye Irritation
H315 / H319
The ester and indazole nitrogen can act as local irritants to mucous membranes.
Respiratory
H335 (May cause irritation)
Fine powders become airborne easily (electrostatic lift); inhalation provides a direct route to the bloodstream.
Reactivity
Light/Moisture Sensitive
The C-I bond is photolabile (can release iodine radicals). The ester is susceptible to hydrolysis.
PPE Matrix: The Defense System
PPE is the last line of defense, supported by engineering controls (Fume Hoods). The following matrix defines the required equipment based on the "Barrier Protection" theory.
Core PPE Requirements
Body Zone
Equipment Standard
Technical Justification
Respiratory
Fume Hood (Primary)
Mandatory. All open handling (weighing, transfer) must occur inside a certified chemical fume hood to capture airborne particulates.
N95/P100 (Secondary)
Only required if working outside a hood (not recommended) or during spill cleanup.
Dermal (Hands)
Double Nitrile Gloves
Layer 1 (Inner): 4 mil Nitrile (Inspection layer).Layer 2 (Outer): 5-8 mil Nitrile (Sacrificial layer).Why? If the compound is dissolved in halogenated solvents (DCM/Chloroform), they permeate nitrile in <5 mins. Double gloving provides a "doffing window" upon splash.
Ocular
Chemical Splash Goggles
Safety glasses are insufficient for powders. Goggles seal the orbital area, preventing dust migration into the eye from air currents.
Body
Lab Coat (Cotton/Poly)
Buttoned to the neck. Synthetic fibers (100% polyester) can build static charge, attracting the powder; cotton blends are preferred.
Operational Protocol: Safe Handling Workflow
This protocol utilizes Static Control and Containment to minimize exposure.
Phase A: Preparation
Verify Engineering Controls: Ensure Fume Hood face velocity is between 80–120 fpm (feet per minute).
Static Mitigation: Indazole powders are often static-prone. Use an anti-static gun or wipe on the spatula and weighing boat before opening the vial. This prevents "jumping" of the powder.
Phase B: Weighing & Transfer
The "In-Hood" Rule: Never remove the source container from the fume hood.
Transfer: Use a disposable antistatic weighing boat.
Solvent Addition: If dissolving, add solvent slowly down the side of the vessel to prevent aerosolizing the powder.
Closing: Wipe the threads of the vial with a Kimwipe dampened with solvent (e.g., Ethanol) before recapping to prevent friction-grinding of crystals in the cap (rare but possible iodine release).
Phase C: Decontamination
Doffing Gloves: Remove the outer pair of gloves inside the fume hood and dispose of them as solid hazardous waste immediately.
Surface Clean: Wipe the balance area with a mild detergent followed by ethanol.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Fail-Safe" loops.
Figure 1: Operational Safety Logic Flow. Note the distinct control paths for solid vs. solution states to address specific physical risks (dust vs. permeation).
Waste Management & Disposal
Proper disposal is critical due to the halogen content (Iodine).[1]
Classification:Halogenated Organic Waste .
Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) if your facility separates them to reduce incineration costs.
Segregation:
Solid Waste: Contaminated gloves, weighing boats, and paper towels go into "Hazardous Solid Waste" (often a double-bagged drum).
Liquid Waste: Collect in a carboy labeled "Halogenated Waste."
Incompatibility: Ensure the waste stream is not highly acidic.[1][2][3] Strong acids can hydrolyze the ester or potentially oxidize the iodide, releasing elemental iodine (purple vapor/corrosive).
Emergency Response Plan
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The iodine component can be caustic to corneal tissue.
Skin Contact: Remove contaminated PPE immediately.[4][5] Wash skin with soap and water.[4][6][7][8] Do not use ethanol on the skin, as it may increase the absorption of the compound.
Spill (Solid): Do not dry sweep. Cover with a damp paper towel (water or oil) to trap dust, then scoop into a hazardous waste bag.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[9][10] National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[11] Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]